4,7-Dichloro-8-methylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,7-dichloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZPQJSDRNYOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(C=CN=C12)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589022 | |
| Record name | 4,7-Dichloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643039-79-6 | |
| Record name | 4,7-Dichloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 643039-79-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical properties of 4,7-Dichloro-8-methylquinoline?
An In-depth Technical Guide to the Physical Properties of 4,7-Dichloro-8-methylquinoline
Abstract
This compound is a halogenated heterocyclic compound belonging to the quinoline family. Quinoline derivatives are significant scaffolds in medicinal chemistry and materials science, serving as key intermediates in the synthesis of pharmacologically active agents and functional materials. A thorough understanding of the physical properties of this compound is paramount for its effective use in research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This guide provides a comprehensive overview of the known physical characteristics of this compound and outlines detailed, field-proven experimental protocols for their determination and validation. It is intended for researchers, chemists, and drug development professionals who require a robust and practical understanding of this key chemical entity.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical compound is to confirm its molecular identity and structure. This compound is a substituted quinoline with chlorine atoms at positions 4 and 7, and a methyl group at position 8.
Molecular Formula: C₁₀H₇Cl₂N
Molecular Weight: 212.08 g/mol
CAS Number: 643039-79-6
Chemical Structure:
The structural arrangement of atoms dictates the compound's reactivity and physical behavior. The presence of the electronegative chlorine atoms and the nitrogen heteroatom significantly influences the molecule's polarity and intermolecular interactions.
Caption: Molecular structure of this compound.
Summary of Physicochemical Properties
A summary of key physical properties is essential for quick reference in a laboratory setting. While some data for this specific molecule is available, other properties must be determined experimentally. Data from the closely related compound, 4,7-dichloroquinoline, is provided for comparative context.
| Property | Value for this compound | Comparative Value for 4,7-Dichloroquinoline |
| Molecular Formula | C₁₀H₇Cl₂N | C₉H₅Cl₂N |
| Molecular Weight | 212.08 g/mol | 198.05 g/mol |
| Physical Form | Solid | Solid, powder, or crystals |
| Appearance | To be determined | White to yellow to brown powder |
| Melting Point | To be determined | 81-83 °C |
| Boiling Point | To be determined | 317 °C |
| Solubility | To be determined | Soluble in chloroform (50 mg/mL) |
| pKa | To be determined | Not available |
Experimental Determination of Physical Properties
This section provides detailed, step-by-step protocols for the experimental characterization of this compound. The causality behind experimental choices is explained to ensure robust and reproducible results.
Melting Point Determination
Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) suggests a high degree of purity, while a broad or depressed range indicates the presence of impurities. This protocol uses the capillary method, a standard and reliable technique.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the crystalline solid is placed on a watch glass and crushed with a spatula.
-
Capillary Loading: A capillary tube (sealed at one end) is tapped into the powder, filling it to a height of 2-3 mm. The sample is packed down by tapping the tube on a hard surface or dropping it through a long glass tube.
-
Apparatus Setup: The loaded capillary is placed in a calibrated melting point apparatus.
-
Measurement:
-
Heat the apparatus rapidly to about 15-20°C below the expected melting point (based on similar compounds like 4,7-dichloroquinoline, an initial target might be ~70°C).
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted into a clear liquid (T2).
-
The melting range is reported as T1-T2.
-
-
Validation: The protocol is self-validating through the use of a calibrated thermometer and by running a standard with a known melting point (e.g., benzoic acid) to confirm apparatus accuracy.
Solubility Profiling
Rationale: Understanding a compound's solubility in various solvents is crucial for selecting appropriate systems for reaction, purification (recrystallization),
Introduction: Unveiling the Potential of a Substituted Quinoline Core
An In-Depth Technical Guide to 4,7-Dichloro-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this vast chemical space, halogenated quinolines serve as pivotal intermediates, offering reactive handles for the synthesis of diverse molecular architectures. This guide focuses on a specific, yet promising, derivative: this compound. While its close analog, 4,7-dichloroquinoline, is renowned as a key precursor to antimalarial drugs like chloroquine and hydroxychloroquine, the introduction of a methyl group at the 8-position modulates the electronic and steric properties of the molecule, opening new avenues for drug design and discovery.[1][2][3]
This document provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its potential applications as a versatile building block in the development of novel therapeutics. The insights and protocols herein are curated to empower researchers in their quest for next-generation pharmaceuticals.
Core Properties of this compound
A clear understanding of the physicochemical properties of a compound is fundamental to its application in synthetic chemistry and drug development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 643039-79-6 | [4] |
| Molecular Formula | C₁₀H₇Cl₂N | |
| Molecular Weight | 212.08 g/mol | |
| Appearance | Solid | |
| InChI Key | RQZPQJSDRNYOBI-UHFFFAOYSA-N | |
| SMILES String | Cc1c(Cl)ccc2c(Cl)ccnc12 |
Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound can be achieved through a multi-step process, starting from precursors that ultimately form the quinoline ring system. A key patented method involves the chemical transformation of 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid.[5] This process is a testament to the strategic manipulation of functional groups to achieve the desired dichlorinated product.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from the process described for the synthesis of this compound.[5]
Materials:
-
8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid
-
Diphenyl ether
-
Phosphorus oxychloride (POCl₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Water
-
Appropriate glassware and heating apparatus
Procedure:
-
Decarboxylation:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, disperse the 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid in diphenyl ether.
-
Heat the mixture to approximately 230°C. The high temperature facilitates the removal of the carboxylic acid group as carbon dioxide, yielding 8-methyl-7-chloro-4-hydroxyquinoline.
-
-
Chlorination:
-
Cool the reaction mixture and add phosphorus oxychloride.
-
Gently heat the mixture to approximately 100°C to initiate the chlorination reaction. The hydroxyl group at the 4-position is substituted with a chlorine atom.
-
-
Work-up and Isolation:
-
After the reaction is complete, carefully dilute the mixture with water. This will form a two-layer system, with the diphenyl ether in one layer and an aqueous acidic layer containing the product.
-
Separate the aqueous acidic layer.
-
Neutralize the acidic layer with a base, such as sodium hydroxide, to precipitate the this compound.
-
Recover the solid product by filtration and wash with water to remove any residual salts.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
-
Causality Behind Experimental Choices:
-
Diphenyl ether as a solvent: Its high boiling point is crucial for achieving the temperature required for efficient decarboxylation.[5]
-
Phosphorus oxychloride as a chlorinating agent: It is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups.[1][5]
-
Aqueous work-up and neutralization: This procedure is essential for separating the product from the high-boiling solvent and for isolating the final compound in its solid form.[5]
Potential Applications in Drug Discovery and Development
While specific biological activity data for this compound is not extensively documented, its structural features suggest significant potential as a chemical intermediate in the synthesis of novel therapeutic agents. The reactivity of the two chloro-substituents, particularly at the 4-position, allows for diverse chemical modifications.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of various amine-containing side chains, a common strategy in the development of antimalarial drugs and other therapeutic agents.
Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position
The chlorine atom at the 7-position can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This enables the introduction of aryl or heteroaryl moieties, significantly increasing the molecular diversity of potential drug candidates.
Potential Therapeutic Areas
Based on the known biological activities of other substituted quinolines, derivatives of this compound could be investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Many quinoline derivatives exhibit cytotoxic activity against various cancer cell lines.[6]
-
Antimicrobial Agents: The quinoline scaffold is present in numerous antibacterial and antifungal compounds.[3]
-
Antiviral Agents: Certain quinoline derivatives have shown promise as antiviral agents.
Illustrative Reaction Scheme for Derivatization
Caption: Potential derivatization pathways for this compound.
Conclusion: A Versatile Scaffold for Future Discoveries
This compound represents a valuable, yet under-explored, chemical entity with significant potential for the synthesis of novel, biologically active compounds. Its strategic substitution pattern provides chemists with multiple avenues for molecular elaboration. As the demand for new therapeutics continues to grow, the importance of versatile intermediates like this compound in drug discovery pipelines cannot be overstated. This guide serves as a foundational resource to stimulate further research and unlock the full potential of this promising scaffold.
References
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (URL: [Link])
-
(a) 4,7-Dichloroquinoline design inspired by the natural molecule,... - ResearchGate. (URL: [Link])
- US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google P
-
4,7-Dichloroquinoline - Wikipedia. (URL: [Link])
-
Exploring the Chemical Properties and Synthesis of 4,7-Dichloroquinoline (CAS 86-98-6). (URL: [Link])
-
Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - NIH. (URL: [Link])
-
The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. (URL: [Link])
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - ResearchGate. (URL: [Link])
Sources
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 643039-79-6 [chemicalbook.com]
- 5. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Fingerprinting of 4,7-Dichloro-8-methylquinoline: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4,7-dichloro-8-methylquinoline (C₁₀H₇Cl₂N), a substituted quinoline of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide will leverage a comparative analytical approach. We will present the fundamental spectroscopic characteristics of the well-documented parent compound, 4,7-dichloroquinoline, and provide expert analysis on the anticipated spectral modifications introduced by the C8-methyl group. This methodology not only offers a robust predictive framework for the characterization of this compound but also illustrates the core principles of structure-spectra correlation.
Introduction to Spectroscopic Characterization
The unambiguous identification and purity assessment of a synthetic compound are cornerstones of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of a molecule's structure. Each technique probes different aspects of the molecule's constitution:
-
NMR Spectroscopy elucidates the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C), revealing the connectivity and spatial relationships of atoms.
-
IR Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds.
-
Mass Spectrometry determines the molecular weight of the compound and provides information about its structure through the analysis of fragmentation patterns.
This guide will systematically explore each of these techniques in the context of this compound.
General Compound Information
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 643039-79-6 | [1] |
| Molecular Formula | C₁₀H₇Cl₂N | [2] |
| Molecular Weight | 212.08 g/mol | |
| Monoisotopic Mass | 210.99556 Da | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Reference Data: ¹H NMR of 4,7-Dichloroquinoline
The ¹H NMR spectrum of 4,7-dichloroquinoline serves as our baseline. The proton assignments are well-established in the literature.
Table 1: ¹H NMR Data for 4,7-Dichloroquinoline
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.78 | Doublet | ~4.8 |
| H-3 | ~7.48 | Doublet | ~4.8 |
| H-5 | ~8.15 | Doublet | ~9.2 |
| H-6 | ~7.59 | Doublet of doublets | ~9.2, ~2.4 |
| H-8 | ~8.11 | Doublet | ~2.4 |
Source: Data compiled from available literature.[3]
Predicted ¹H NMR Spectrum of this compound
The introduction of a methyl group at the C8 position will induce predictable changes in the ¹H NMR spectrum:
-
Appearance of a Methyl Singlet: A new singlet peak corresponding to the C8-methyl protons will appear, typically in the range of δ 2.5-2.8 ppm. This region is characteristic of methyl groups attached to an aromatic ring.
-
Disappearance of the H-8 Signal: The doublet observed at ~8.11 ppm for H-8 in the parent compound will be absent.
-
Shifts in Aromatic Protons: The primary effect will be on the adjacent H-5 and H-6 protons. The H-5 proton is expected to experience a slight upfield shift due to the steric and electronic influence of the neighboring methyl group. The chemical shifts of H-2 and H-3 should remain largely unaffected as they are on the other ring.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | ~8.78 | Doublet | ~4.8 | Remote from C8-methyl, minimal effect expected. |
| H-3 | ~7.48 | Doublet | ~4.8 | Remote from C8-methyl, minimal effect expected. |
| H-5 | ~8.0-8.1 | Doublet | ~9.0 | Slight upfield shift due to proximity to C8-methyl. |
| H-6 | ~7.5-7.6 | Doublet | ~9.0 | Minor shift expected. |
| 8-CH₃ | ~2.5-2.8 | Singlet | N/A | Characteristic region for aryl methyl protons. |
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will also show distinct changes:
-
New Methyl Carbon Signal: A new signal for the methyl carbon will appear in the aliphatic region, typically between 15-25 ppm.
-
Shift of C-8: The signal for C-8 will shift significantly downfield due to the alpha-effect of the attached methyl group.
-
Shifts of Adjacent Carbons: The neighboring carbons, C-7 and C-8a, will also experience shifts, though to a lesser extent.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~151-152 | Minimal change expected. |
| C-3 | ~122-123 | Minimal change expected. |
| C-4 | ~142-143 | Minimal change expected. |
| C-4a | ~149-150 | Minimal change expected. |
| C-5 | ~127-128 | Minor shift expected. |
| C-6 | ~126-127 | Minor shift expected. |
| C-7 | ~135-137 | Downfield shift due to the neighboring methyl group. |
| C-8 | ~130-135 | Significant downfield shift due to methyl substitution. |
| C-8a | ~147-148 | Minor shift expected. |
| 8-CH₃ | ~15-25 | Characteristic region for an aryl methyl carbon. |
Note: The predicted ¹³C shifts are based on general substituent effects on aromatic systems.
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for acquiring high-quality NMR spectra for a quinoline derivative.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire a spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Use a standard pulse program with a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary. The spectral width should be set to ~250 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.
Reference Data: IR Spectrum of 4,7-Dichloroquinoline
The IR spectrum of 4,7-dichloroquinoline is characterized by several key absorption bands.
Table 4: Key IR Absorptions for 4,7-Dichloroquinoline
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100–3000 | C-H stretching | Aromatic C-H |
| 1600–1450 | C=C and C=N stretching | Quinoline ring |
| ~850–750 | C-H out-of-plane bending | Aromatic C-H |
| ~1100–1000 | C-Cl stretching | Aryl chloride |
Source: Data compiled from NIST WebBook and other sources.[4][5]
Predicted IR Spectrum of this compound
The addition of the C8-methyl group will introduce new vibrational modes:
-
C-H Stretching of Methyl Group: Expect new, weaker bands in the 2980-2850 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl group.
-
C-H Bending of Methyl Group: Look for new absorption bands around 1450 cm⁻¹ (asymmetric bending) and 1375 cm⁻¹ (symmetric bending).
-
Changes in C-H Bending: The pattern of the C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) will change due to the altered substitution pattern on the benzene ring portion of the quinoline system.
Table 5: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100–3000 | C-H stretching | Aromatic C-H |
| 2980–2850 | C-H stretching | Methyl C-H |
| 1600–1450 | C=C and C=N stretching | Quinoline ring |
| ~1450, ~1375 | C-H bending | Methyl C-H |
| ~1100–1000 | C-Cl stretching | Aryl chloride |
| <900 | C-H out-of-plane bending | Aromatic C-H |
Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Collection: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and providing structural clues through fragmentation analysis.
Reference Data: Mass Spectrum of 4,7-Dichloroquinoline
The electron ionization (EI) mass spectrum of 4,7-dichloroquinoline shows a characteristic isotopic pattern for two chlorine atoms.
-
Molecular Ion (M⁺): The molecular ion peak is observed at m/z 197. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic cluster is seen:
-
m/z 197 (M⁺, containing two ³⁵Cl atoms) - Base Peak
-
m/z 199 (M+2, containing one ³⁵Cl and one ³⁷Cl)
-
m/z 201 (M+4, containing two ³⁷Cl atoms)
-
The expected intensity ratio is approximately 9:6:1.
-
-
Major Fragment: A significant fragment is often observed at m/z 162, corresponding to the loss of a chlorine atom ([M-Cl]⁺).[4]
Predicted Mass Spectrum of this compound
The mass spectrum of this compound will be homologous to that of the parent compound.
-
Predicted Molecular Ion (M⁺): The molecular weight is 212.08. The molecular ion peak will be at m/z 211 (for the monoisotopic mass with two ³⁵Cl atoms). The isotopic cluster will be centered here:
-
m/z 211 (M⁺)
-
m/z 213 (M+2)
-
m/z 215 (M+4)
-
The intensity ratio will again be approximately 9:6:1.
-
PubChemLite predicts a protonated molecule [M+H]⁺ at m/z 212.00284.[2]
-
-
Predicted Fragmentation:
-
Loss of Cl: A primary fragmentation pathway will be the loss of a chlorine radical, leading to a fragment ion at m/z 176 ([M-Cl]⁺).
-
Loss of Methyl Radical: Another likely fragmentation is the loss of the methyl group, resulting in an ion at m/z 196 ([M-CH₃]⁺). This fragment would also exhibit the characteristic two-chlorine isotopic pattern.
-
Loss of HCl: Elimination of HCl could lead to a fragment at m/z 175.
-
Experimental Protocol for GC-EI-MS
Gas Chromatography-Electron Ionization-Mass Spectrometry is a standard method for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Set to a temperature of ~250°C.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of ~280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: ~230°C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster and the key fragment ions.
Workflow Visualization
The comprehensive spectroscopic analysis of a novel compound follows a logical workflow, from sample preparation to final structural confirmation.
Caption: Workflow for the comprehensive spectroscopic analysis of a chemical compound.
Conclusion
This guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By leveraging extensive data from the parent compound, 4,7-dichloroquinoline, we have established the expected NMR, IR, and MS spectral features. The key identifiers for this compound will be the singlet from the C8-methyl group in the ¹H NMR spectrum, the corresponding C8-methyl signal in the ¹³C NMR spectrum, the C-H vibrations of the methyl group in the IR spectrum, and a molecular ion cluster centered at m/z 211 in the mass spectrum. The provided protocols offer a standardized approach for obtaining high-quality experimental data to verify these predictions. This comparative methodology serves as a powerful tool for researchers in the structural elucidation of novel chemical entities.
References
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
-
PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
-
NIST. (n.d.). Quinoline, 4,7-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 4,7-Dichloroquinoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
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The Structural Elucidation of Quinoline Derivatives: A Technical Guide to the Crystallography of 4,7-Dichloroquinoline and its Analogs
This technical guide provides an in-depth exploration of the crystal structure of 4,7-dichloroquinoline, a critical precursor in the synthesis of numerous pharmaceutical compounds.[1][2][3][4][5] While the specific crystal structure of 4,7-dichloro-8-methylquinoline is not publicly available at the time of this writing, the detailed analysis of the parent compound, 4,7-dichloroquinoline, offers invaluable insights into the molecular geometry, intermolecular interactions, and solid-state packing that are directly relevant to its derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of quinoline-based compounds.
Introduction: The Significance of Dichloroquinolines in Medicinal Chemistry
Quinoline and its derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of biological activities.[6] Among these, the dichloroquinoline scaffold is a crucial pharmacophore in the design of novel therapeutics.[6] Specifically, 4,7-dichloroquinoline is a well-established intermediate in the synthesis of renowned antimalarial drugs like chloroquine and hydroxychloroquine.[1][2][3][5] Its structural framework is a key determinant of its reactivity and biological function, making a thorough understanding of its three-dimensional structure paramount for the rational design of new and more effective drug candidates.[1][2]
The introduction of a methyl group at the 8-position, as in this compound, can significantly influence the molecule's conformational preferences, crystal packing, and, consequently, its physicochemical properties and biological activity. While we await the experimental determination of its crystal structure, the principles and methodologies outlined in this guide for 4,7-dichloroquinoline provide a robust framework for its eventual analysis.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A patented method involves the following key steps[7]:
-
Condensation: The process begins with the reaction of 2-amino-6-chloro-toluene with sodium oxalacetic ester in a solvent like diphenyl ether. This reaction is typically carried out at an elevated temperature (around 60°C) while bubbling carbon dioxide through the mixture to remove water.[7]
-
Cyclization: The resulting anil is then heated to a much higher temperature (approximately 230°C) in diphenyl ether to induce cyclization, forming 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid.[7]
-
Decarboxylation and Chlorination: The carboxylic acid intermediate is subsequently decarboxylated by heating, and then reacted with phosphorus oxychloride to replace the hydroxyl group at the 4-position with a chlorine atom, yielding the final product, this compound.[7]
-
Purification: The crude product is then purified, for instance, by crystallization from a low-boiling hydrocarbon solvent.[7]
Caption: Synthesis workflow for this compound.
Crystal Structure of 4,7-Dichloroquinoline: A Blueprint for its Derivatives
The crystal structure of 4,7-dichloroquinoline has been determined by single-crystal X-ray diffraction, providing a precise model of its molecular architecture in the solid state.[8][9][10]
Crystallographic Data
The crystallographic data for 4,7-dichloroquinoline is summarized in the table below.[8] This information is foundational for understanding the packing of the molecules in the crystal lattice.
| Parameter | Value |
| Chemical Formula | C₉H₅Cl₂N |
| Molecular Weight | 198.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 18.2243 (17) Å |
| b | 3.8253 (5) Å |
| c | 23.622 (3) Å |
| β | 96.61 (1)° |
| Volume | 1635.8 (4) ų |
| Z | 8 |
| Temperature | 123 K |
Data obtained from single-crystal X-ray diffraction at 123 K.[8]
Molecular Geometry and Conformation
The asymmetric unit of the 4,7-dichloroquinoline crystal contains two independent molecules.[8][9][10] Both molecules are essentially planar, with root-mean-square deviations for all non-hydrogen atoms being 0.014 Å and 0.026 Å, respectively.[8][9][10] This planarity is a key feature of the quinoline ring system and influences the intermolecular interactions. The bond lengths and angles within the molecule are consistent with those expected for a dichlorinated quinoline ring.
Crystal Packing and Intermolecular Interactions
The crystal packing of 4,7-dichloroquinoline is characterized by the arrangement of the planar molecules in the monoclinic lattice. Notably, the structure does not exhibit strong intermolecular interactions such as close C-H···Cl hydrogen bonds.[8][9][10] The packing is therefore likely dominated by van der Waals forces. The absence of strong directional interactions can have implications for the material's physical properties, such as its melting point and solubility.
The potential influence of an 8-methyl group on the crystal structure would be significant. The steric bulk of the methyl group would likely disrupt the close packing observed in the parent compound, potentially leading to a different space group and unit cell parameters. Furthermore, the methyl group could introduce weak C-H···π or C-H···Cl interactions, influencing the overall packing motif.
Experimental Methodology: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small organic molecule like 4,7-dichloroquinoline or its 8-methyl derivative is a well-established process.[11][12][13][14] The following outlines the typical experimental workflow.
Crystal Growth
The first and often most critical step is to grow a high-quality single crystal.[14][15] The crystal should be of a suitable size (typically 0.1-0.3 mm in all dimensions), free of cracks and other defects.[14][15] For compounds like 4,7-dichloroquinoline, slow evaporation of a saturated solution in a suitable solvent (e.g., hexane) is a common and effective method.[9] The key is to allow the crystals to form slowly, which promotes the growth of well-ordered single crystals.[15]
Caption: Common methods for single-crystal growth.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer.[14] For the structure of 4,7-dichloroquinoline, an Oxford Diffraction Xcalibur Ruby Gemini diffractometer was used.[8] The crystal is cooled to a low temperature (e.g., 123 K) to minimize thermal vibrations of the atoms, which leads to a more precise structure determination.[8]
The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The positions and intensities of these diffracted spots are recorded by a detector.[14]
Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods, often with software like SHELXS.[8][9]
This initial structural model is then refined against the experimental data using a least-squares method, typically with software like SHELXL.[8][9] This process adjusts the atomic coordinates, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction intensities. The quality of the final structure is assessed using various metrics, including the R-factor.
Applications in Drug Development
4,7-Dichloroquinoline and its derivatives are of significant interest to the pharmaceutical industry.[2][4][5][16][17]
-
Antimalarial Agents: As a key intermediate for chloroquine and hydroxychloroquine, 4,7-dichloroquinoline is fundamental to the production of these life-saving drugs.[1][2][3]
-
Antimicrobial and Antiviral Potential: Research has shown that derivatives of 4,7-dichloroquinoline exhibit promising activity against various bacterial and viral pathogens.[5][17]
-
Cancer Research: Dichloroquinoline derivatives have also been investigated for their potential as anticancer agents, with some compounds showing cytotoxic effects against various cancer cell lines.[6]
The structural information derived from crystallographic studies is crucial for understanding the structure-activity relationships of these compounds, enabling medicinal chemists to design new molecules with improved efficacy and reduced side effects.
Conclusion
The crystal structure of 4,7-dichloroquinoline provides a detailed and fundamental understanding of the molecular architecture of this important pharmaceutical intermediate. While the specific structure of this compound remains to be determined, the analytical principles and experimental methodologies detailed in this guide provide a clear pathway for its elucidation. A comprehensive grasp of the three-dimensional structure of these quinoline derivatives is indispensable for the continued development of novel and effective therapeutic agents.
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Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1498. [Link]
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The Biological Versatility of Substituted 8-Methylquinolines: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, consistently serving as a foundational element in the development of a wide array of therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the biological activities of a specific, yet highly promising subclass: substituted 8-methylquinolines. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these compounds across key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. Furthermore, this guide offers detailed, field-proven protocols for the evaluation of these biological activities, aiming to empower researchers in their quest for novel, efficacious chemical entities.
Introduction: The Quinoline Core and the Significance of the 8-Methyl-Substitution
Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the backbone of numerous natural and synthetic compounds with diverse pharmacological properties.[1][2] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its biological profile. The introduction of a methyl group at the 8-position can significantly influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets and favorably altering its pharmacokinetic profile. This guide will specifically focus on the impact of various substituents on the 8-methylquinoline core and their resultant biological activities.
Anticancer Activity of Substituted 8-Methylquinolines
Substituted quinolines have emerged as a significant class of anticancer agents, exhibiting a range of cytotoxic and antiproliferative effects against various cancer cell lines.[2] The anticancer potential of 8-methylquinoline derivatives is an area of active investigation, with several studies highlighting their promise.[1][3]
Mechanisms of Anticancer Action
The anticancer activity of quinoline derivatives is often multifactorial, involving the modulation of critical cellular pathways that govern cell proliferation, survival, and death.[4] For substituted 8-methylquinolines, several mechanisms have been postulated and investigated.
-
Inhibition of Topoisomerases: DNA topoisomerases are crucial enzymes involved in DNA replication, transcription, and repair.[5][6] Their inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. Certain quinoline derivatives have been identified as potent topoisomerase I inhibitors.[5][6] While direct evidence for 8-methylquinoline derivatives is still emerging, the quinoline scaffold's ability to intercalate with DNA and stabilize the topoisomerase-DNA cleavage complex is a key area of investigation.[5]
-
Modulation of Signaling Pathways: Cancer progression is often driven by the aberrant activation of signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of genes involved in inflammation, immunity, and cell survival, and its dysregulation is implicated in many cancers.[7][8] Some 8-substituted quinoline derivatives have been shown to inhibit NF-κB activation, thereby suppressing the expression of pro-inflammatory and anti-apoptotic genes.[8][9] Another potential target is the FoxM1 signaling pathway, which is often overexpressed in cancer and plays a critical role in cell cycle progression.[1]
Diagram: Potential Anticancer Mechanisms of Substituted 8-Methylquinolines
Caption: Potential mechanisms of anticancer activity for substituted 8-methylquinolines.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 8-methylquinoline derivatives is highly dependent on the nature and position of other substituents on the quinoline ring.
| Position of Substitution | Substituent | Effect on Antiproliferative Activity | Inferred Rationale |
| C2 | Methyl (CH₃) | Generally well-tolerated and can serve as a point for further functionalization.[1] | Maintains core structure for potential target interaction. |
| C5 | Fluoro (F) | Often enhances cytotoxic activity.[1] | Increases lipophilicity and can alter electronic properties, improving cell permeability and target binding. |
| C8 | Nitro (NO₂) | Appears to be a key group for enhancing cytotoxic activity.[1] | Strong electron-withdrawing group that can participate in redox cycling and generate reactive oxygen species. |
| C8 | Hydroxyl (OH) | The presence of an 8-hydroxyl group is often crucial for activity.[3][10] | Can act as a hydrogen bond donor and is important for metal chelation, which can contribute to cytotoxicity.[11] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for the initial screening of potential anticancer compounds.[1]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (substituted 8-methylquinoline) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the curve.
-
Antimicrobial Activity of Substituted 8-Methylquinolines
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobial drugs, and substituted 8-methylquinolines are being explored for their potential in this area.[12][13]
Spectrum of Activity
Substituted 8-methylquinolines have demonstrated activity against a range of microorganisms, including:
-
Gram-positive bacteria: Such as Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA) and Mycobacterium species.[12][14]
-
Gram-negative bacteria: Activity against Gram-negative bacteria is also reported, though often to a lesser extent than against Gram-positive organisms.[15]
-
Fungi: Antifungal activity against species like Candida albicans has been observed for some 8-hydroxyquinoline derivatives.[16]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of 8-methylquinoline derivatives is influenced by the nature of the substituents.
| Position of Substitution | Substituent | Effect on Antimicrobial Activity |
| C8 | Hydroxyl (OH) | The 8-hydroxyl group is often critical for antibacterial and antimycobacterial activity.[12] |
| C5, C7 | Halogens (e.g., Cl) | Dihalogenated 8-hydroxy-2-methylquinolines show high inhibitory potential against various bacteria.[12] |
| C8 | Alkoxy groups | Can modulate activity, with some derivatives showing increased selectivity for biofilm inhibition.[12] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17]
Principle: The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the test compound (substituted 8-methylquinoline) in a suitable solvent.
-
Prepare serial twofold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well will contain 50 µL of the diluted compound.
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Anti-inflammatory Activity of Substituted 8-Methylquinolines
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[7] Quinoline derivatives have shown promise as anti-inflammatory agents, and the 8-methylquinoline scaffold is a subject of interest in this context.[18]
Mechanism of Anti-inflammatory Action: NF-κB Inhibition
A primary mechanism underlying the anti-inflammatory effects of some quinoline derivatives is the inhibition of the NF-κB signaling pathway.[8][9] As previously mentioned, NF-κB is a master regulator of inflammatory gene expression. By inhibiting the activation of NF-κB, these compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[7][9]
Diagram: NF-κB Signaling Pathway and Inhibition by 8-Methylquinolines
Caption: Inhibition of the NF-κB signaling pathway by substituted 8-methylquinolines.
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)
The Griess assay is a widely used method to quantify nitric oxide production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants. This assay is a valuable tool for screening compounds for their anti-inflammatory potential.[8]
Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Incubate overnight to allow for cell adherence.
-
Pre-treat the cells with various concentrations of the test compound (substituted 8-methylquinoline) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), to induce NO production.
-
Incubate for 24 hours.
-
-
Griess Reagent Preparation:
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
-
Assay Procedure:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
-
Conclusion and Future Directions
Substituted 8-methylquinolines represent a versatile and promising scaffold for the development of novel therapeutic agents with a broad spectrum of biological activities. Their demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The structure-activity relationships highlighted in this guide provide a foundation for the rational design of more potent and selective derivatives. The detailed experimental protocols offer a practical framework for researchers to systematically evaluate the therapeutic potential of these compounds.
Future research should focus on elucidating the precise molecular targets of 8-methylquinoline derivatives and further exploring their in vivo efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.
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Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(21), 10584-10600. [Link]
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Ion, R. M., et al. (2022). In Vivo Radioprotective Potential of Newly Synthesized Azomethine and Styrylquinoline Derivatives and a Natural Polyphenol: A Preliminary Study. Molecules, 27(19), 6523. [Link]
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de Souza, T. C., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17(5), 425–436. [Link]
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Alonso, C., et al. (2022). Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiproliferative activity. European Journal of Medicinal Chemistry, 238, 114467. [Link]
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Wang, Y., et al. (2020). Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives. Molecules, 25(11), 2691. [Link]
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Sridhar, S. K., et al. (2014). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. BioMed Research International, 2014, 274952. [Link]
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Szymański, P., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. International Journal of Molecular Sciences, 24(6), 5293. [Link]
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The Therapeutic Landscape of 4,7-Dichloro-8-methylquinoline Derivatives: A Technical Guide for Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Among the vast chemical space of quinoline derivatives, those bearing a 4,7-dichloro-8-methyl substitution pattern represent a promising, yet relatively underexplored, class of compounds. This technical guide provides a comprehensive overview of the potential therapeutic targets of 4,7-dichloro-8-methylquinoline derivatives, with a primary focus on their applications in oncology and infectious diseases. Drawing upon data from structurally related analogs and established principles of medicinal chemistry, we delineate key molecular pathways and cellular machinery that can be modulated by this scaffold. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental frameworks to accelerate the discovery and development of novel therapeutics based on the this compound core.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its versatile pharmacological profile.[1] This scaffold is present in a multitude of natural and synthetic compounds with a wide array of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2] The unique electronic and steric properties of the quinoline nucleus, coupled with its amenability to chemical modification at various positions, allow for the fine-tuning of its biological activity and pharmacokinetic properties.
The 4,7-dichloro substitution pattern is a well-established feature in several clinically relevant quinoline-based drugs, most notably the antimalarial agent chloroquine.[3] The chlorine atom at the 7-position is often crucial for activity, while the chlorine at the 4-position serves as a reactive handle for the introduction of diverse side chains via nucleophilic aromatic substitution.[4] The addition of a methyl group at the 8-position introduces a distinct steric and electronic perturbation that can influence target binding, selectivity, and metabolic stability. This guide will explore the therapeutic potential unlocked by this specific combination of substituents on the quinoline core.
Anticancer Potential: Targeting Key Oncogenic Signaling Pathways
The quinoline scaffold is a recurring motif in a multitude of anticancer agents, known to exert their effects through various mechanisms, including the inhibition of critical signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[4] While direct experimental data on this compound derivatives is emerging, extensive research on structurally analogous compounds, such as those derived from 7-bromo-4-chloro-8-methylquinoline, strongly suggests that this scaffold is a promising starting point for the development of potent and selective kinase inhibitors.[4]
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[5] Aberrant EGFR signaling, due to overexpression or activating mutations, is a common driver in various solid tumors, making it a prime target for cancer therapy.[5] Several quinoline-based compounds have been developed as EGFR inhibitors.[5]
Mechanism of Action: 4-Anilinoquinoline derivatives have been shown to be effective EGFR inhibitors, competing with ATP for binding to the kinase domain of the receptor.[5] This inhibition blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells. The this compound scaffold provides a rigid core for the attachment of various aniline moieties at the 4-position, which can be optimized for enhanced binding affinity and selectivity for EGFR.
Caption: Inhibition of the EGFR signaling pathway by a potential this compound derivative.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[3] Inhibition of VEGFR-2 signaling can effectively starve tumors of their blood supply, thereby impeding their growth and spread.
Mechanism of Action: Quinoline derivatives have been successfully developed as VEGFR-2 inhibitors.[3] Similar to EGFR inhibition, these compounds typically act as ATP-competitive inhibitors of the VEGFR-2 kinase domain. The this compound scaffold can be functionalized with various side chains designed to interact with specific residues in the ATP-binding pocket of VEGFR-2, leading to potent and selective inhibition.
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Inhibition
The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism. Its dysregulation is a frequent event in many human cancers.[6] Consequently, targeting components of this pathway, particularly PI3K and Akt, has emerged as a promising strategy for cancer therapy.
Mechanism of Action: A number of quinoline-based molecules have been reported as inhibitors of the PI3K/Akt pathway.[6] These inhibitors can act on different components of the cascade, with many targeting the ATP-binding site of PI3K. The this compound core can serve as a template for the design of novel PI3K inhibitors with improved potency and selectivity.
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4,7-Dichloro-8-methylquinoline: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Publication Date: December 31, 2025
Abstract
The quinoline nucleus has long been a cornerstone in medicinal chemistry, yielding a multitude of therapeutic agents with diverse pharmacological activities. Among the vast landscape of quinoline derivatives, 4,7-dichloro-8-methylquinoline emerges as a particularly compelling scaffold for contemporary drug design. Its unique electronic and steric properties, conferred by the strategic placement of chloro and methyl substituents, provide a versatile platform for the development of novel therapeutics. This technical guide offers a comprehensive exploration of the this compound core, from its fundamental chemical properties and synthesis to its burgeoning applications in antimalarial, anticancer, and antimicrobial drug discovery. By delving into the nuances of its structure-activity relationships and outlining key experimental protocols, this document aims to empower researchers to unlock the full therapeutic potential of this promising heterocyclic scaffold.
Introduction: The Quinoline Moiety in Medicinal Chemistry
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] The quinoline scaffold is a key structural motif in several approved drugs and numerous compounds currently under clinical investigation.[1] The historical success of quinoline-based drugs, most notably the antimalarial agent quinine, has cemented its status as a "privileged scaffold" in drug discovery. This distinction is attributed to its ability to interact with a wide array of biological targets with high affinity.
The 4,7-dichloroquinoline substructure, in particular, is the foundational framework for several widely used antimalarial drugs, including chloroquine, amodiaquine, and hydroxychloroquine.[2] The introduction of an 8-methyl group to this established pharmacophore presents a unique opportunity to modulate its physicochemical properties and biological activity, potentially leading to compounds with improved efficacy, novel mechanisms of action, and enhanced safety profiles. This guide will provide a detailed examination of the this compound scaffold as a launchpad for innovative drug design.
Physicochemical Properties and Reactivity Profile
The this compound core possesses a distinct set of physicochemical characteristics that are crucial for its role in drug design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇Cl₂N | N/A |
| Molecular Weight | 212.08 g/mol | N/A |
| Appearance | Solid | N/A |
| Reactivity | The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution, making it a key handle for chemical modification. The chlorine at the C7 position is less reactive. The 8-methyl group introduces steric bulk and alters the electronic distribution of the quinoline ring system. | N/A |
The reactivity of the C4 chlorine is a cornerstone of the synthetic utility of this scaffold, allowing for the facile introduction of various side chains, particularly those containing amine functionalities, which are prevalent in many biologically active quinoline derivatives.
Synthesis of the this compound Scaffold
The construction of the this compound core is a multi-step process that often employs classic heterocyclic chemistry reactions. The Gould-Jacobs reaction is a widely utilized and effective method for the synthesis of 4-hydroxyquinolines, which are key intermediates in the preparation of 4-chloroquinolines.[3]
General Synthetic Strategy: The Gould-Jacobs Reaction
The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the quinoline ring system.[3]
Caption: General workflow for the Gould-Jacobs synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for similar quinoline derivatives.[4][5]
Step 1: Synthesis of Diethyl ((2-chloro-6-methylphenyl)amino)methylene)malonate
-
In a round-bottom flask, combine 2-chloro-6-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 100-120°C for 1-2 hours, allowing the ethanol byproduct to distill off.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, the crude product can be used in the next step without further purification.
Step 2: Thermal Cyclization to 4-Hydroxy-7-chloro-8-methylquinoline
-
Heat a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) to approximately 240-260°C in a suitable reaction vessel.
-
Slowly add the crude product from Step 1 to the hot solvent.
-
Maintain the temperature for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the 4-hydroxy-7-chloro-8-methylquinoline.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry.
Step 3: Chlorination to this compound
-
In a fume hood, carefully add the 4-hydroxy-7-chloro-8-methylquinoline from Step 2 to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 110°C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to precipitate the this compound.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hydrocarbon solvent).[5]
Applications in Drug Design: A Scaffold of Diverse Potential
The this compound scaffold has demonstrated significant promise in a variety of therapeutic areas, primarily driven by its historical success in antimalarial drug discovery and its emerging potential in oncology and infectious diseases.
Antimalarial Agents
The 4-aminoquinoline class of antimalarials, for which 4,7-dichloroquinoline is a key precursor, has been a mainstay in the treatment of malaria for decades.[6] The mechanism of action of these drugs is believed to involve the inhibition of hemozoin formation in the parasite's digestive vacuole.
The introduction of the 8-methyl group can influence several factors critical to antimalarial activity:
-
Basicity: The pKa of the quinoline nitrogen and the side-chain amine can be modulated, affecting drug accumulation in the acidic digestive vacuole of the parasite.
-
Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can impact its membrane permeability and pharmacokinetic profile.
-
Steric Interactions: The 8-methyl group can introduce steric hindrance that may influence binding to the biological target or affect metabolic stability.
Caption: Simplified mechanism of action for 4-aminoquinoline antimalarials.
Anticancer Agents
Recent research has highlighted the potential of quinoline derivatives as anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[7][8] The anticancer mechanisms of quinoline-based compounds are diverse and can include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[1]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.[1]
-
Inhibition of Kinases: Targeting key signaling pathways involved in cancer cell growth and survival.
The 8-hydroxyquinoline scaffold, a close structural relative, has shown significant promise in this area, often through the chelation of metal ions essential for tumor growth.[7] The 8-methyl substitution in this compound could be explored to develop novel anticancer agents with improved selectivity and reduced toxicity.
Antimicrobial Agents
The quinoline core is also present in a number of antibacterial and antifungal agents. The planar nature of the quinoline ring allows for intercalation into DNA, a mechanism exploited by some quinolone antibiotics. The this compound scaffold can be functionalized to generate novel antimicrobial compounds, potentially effective against drug-resistant strains of bacteria and fungi.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationships of this compound derivatives is paramount for the rational design of new drug candidates. While specific SAR studies on this exact scaffold are emerging, valuable insights can be gleaned from the extensive research on related 4-aminoquinolines.
-
The C4-Side Chain: The nature of the substituent at the C4 position is critical for biological activity. For antimalarial 4-aminoquinolines, a flexible diaminoalkane side chain is often optimal. The length and branching of this chain significantly impact potency and pharmacokinetics.
-
The C7-Position: The chloro group at the C7 position is generally important for antimalarial activity. Modifications at this position can drastically alter the electronic properties of the quinoline ring and its interaction with the target.
-
The C8-Position: The methyl group at the C8 position is a key modulator of the scaffold's properties. It can enhance activity by increasing lipophilicity and providing favorable steric interactions. However, it can also introduce steric hindrance that may be detrimental to binding with certain targets. Further investigation into the specific effects of the 8-methyl group is a promising area for future research.
Pharmacokinetics and Pharmacodynamics: Considerations for Drug Development
The pharmacokinetic and pharmacodynamic profiles of any drug candidate are critical determinants of its clinical success. For quinoline-based drugs, several key parameters are of particular importance:
-
Absorption and Distribution: Many quinoline antimalarials exhibit extensive tissue distribution and long elimination half-lives.[9] The lipophilicity introduced by the 8-methyl group is likely to influence these parameters.
-
Metabolism: The quinoline ring is susceptible to metabolism by cytochrome P450 enzymes. The position of the methyl group can influence the metabolic stability of the compound.
-
Toxicity: While generally well-tolerated at therapeutic doses, some quinoline-based drugs can exhibit dose-limiting toxicities. Careful optimization of the scaffold and its substituents is necessary to minimize off-target effects.
Further studies are needed to fully characterize the pharmacokinetic and pharmacodynamic properties of derivatives of this compound.
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Its versatile chemistry, coupled with a rich history of biological activity in the broader quinoline class, makes it an attractive starting point for drug design campaigns targeting a range of diseases.
Key areas for future research include:
-
Elucidation of Novel Mechanisms of Action: Investigating whether derivatives of this scaffold can engage novel biological targets beyond those of traditional 4-aminoquinolines.
-
Exploration of New Therapeutic Areas: Expanding the evaluation of this compound derivatives into therapeutic areas such as neurodegenerative diseases and inflammatory disorders.
-
Development of Targeted Drug Delivery Systems: Utilizing the quinoline core to develop targeted therapies that deliver the active agent specifically to the site of action, thereby enhancing efficacy and reducing side effects.
References
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- Lisle, G. F., & Stacy, G. W. (1950). U.S. Patent No. 2,520,043. Washington, DC: U.S.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
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- (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
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4,7-Dichloroquinoline. (2023, October 26). In Wikipedia. [Link]
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- BenchChem Technical Support Team. (2025, December). Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8-Difluoro-2-methylquinolin-4-amine. BenchChem.
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- Various Authors. (2019). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society, 16(11), 2385-2409.
- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204-1208.
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An In-Depth Technical Guide: In Silico ADME/Tox Profiling of 4,7-Dichloroquinoline Derivatives
Foreword: The Imperative of Early Assessment in Modern Drug Discovery
The path from a promising chemical entity to a market-approved therapeutic is fraught with challenges, with a significant portion of drug candidates failing in late-stage development due to unfavorable pharmacokinetic or toxicity profiles.[1] The historical paradigm of optimizing for potency first and addressing ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) later has proven to be both costly and inefficient. The integration of ADME/Tox assessments at the earliest stages of discovery has demonstrably reduced these attrition rates, shifting the reasons for failure from pharmacokinetics (from 40% down to 11%) towards the inherent complexities of clinical efficacy and safety.[1]
The 4,7-dichloroquinoline scaffold serves as a cornerstone in medicinal chemistry, most famously as the backbone for antimalarial drugs like chloroquine and hydroxychloroquine.[2][3] Its privileged structure continues to be explored for new therapeutic applications.[3][4] However, this scaffold is not without its liabilities. Therefore, as we design novel derivatives, a proactive and predictive understanding of their ADME/Tox profile is not just advantageous—it is essential.
This guide provides a comprehensive, technically-grounded framework for conducting in silico ADME/Tox profiling of novel 4,7-dichloroquinoline derivatives. Moving beyond a simple checklist of predictive models, we will delve into the causality behind our computational choices, establishing a self-validating workflow that empowers researchers to prioritize compounds with the highest probability of success, thereby conserving resources and accelerating the journey to the clinic.
Part 1: The Strategic Foundation of In Silico Profiling
The core principle of in silico ADME/Tox is to leverage computational models to predict a compound's fate within a biological system and its potential to cause harm, using only its chemical structure as input.[5][6] This predictive power stems from decades of curated experimental data that have allowed the development of sophisticated models.
Pillars of In Silico Prediction:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR is the foundational concept that a molecule's structure dictates its physicochemical properties and, consequently, its biological activity.[7] By calculating a vast array of numerical "descriptors" (e.g., molecular weight, polarity, charge distribution, 3D shape), QSAR models build statistical correlations between these descriptors and an experimental endpoint (e.g., solubility, toxicity).[8] For any new molecule, the same descriptors can be calculated and fed into the model to predict its behavior.
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are multi-compartment representations of an organism (e.g., human, rat) that simulate the dynamic processes of ADME.[9] These models integrate compound-specific data (like solubility and permeability, which can be QSAR-predicted) with system-specific physiological data (like organ volumes and blood flow rates) to predict concentration-time profiles in various tissues.[9][10] This "bottom-up" approach is invaluable for translating preclinical data to human scenarios.[9][11]
-
Machine Learning & Artificial Intelligence: Modern in silico toxicology has been revolutionized by machine learning. Algorithms such as Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNNs) can uncover highly complex, non-linear relationships within large datasets that traditional QSAR models might miss.[12][13][14] These approaches are particularly powerful for predicting complex toxicities like Drug-Induced Liver Injury (DILI).[13][14] The field continues to evolve, with emerging techniques like large language models showing future promise.[15][16]
The Principle of Trustworthiness: The Applicability Domain (AD)
Part 2: An Integrated Workflow for Profiling 4,7-Dichloroquinoline Derivatives
This section details a step-by-step protocol for a comprehensive in silico ADME/Tox evaluation. The causality for each step is explained to provide a clear understanding of its importance in building a complete compound profile.
Experimental Protocol: In Silico ADME/Tox Workflow
-
Step 1: Chemical Library Preparation & Standardization
-
Objective: To create a high-quality, standardized set of virtual structures for analysis.
-
Procedure:
-
Draw the 2D structures of all 4,7-dichloroquinoline derivatives using a chemical drawing tool (e.g., MarvinSketch, ChemDraw).
-
Import the structures into a computational chemistry platform.
-
Standardize the structures: neutralize charges, add explicit hydrogens, and ensure consistent representation of tautomers and stereoisomers.
-
Generate low-energy 3D conformations for each molecule. This is crucial for 3D-QSAR and pharmacophore models.
-
-
Causality: Garbage in, garbage out. Inconsistent or incorrect structural inputs are a primary source of model failure.[18] Standardization ensures that predictions are based on the most likely physiological form of the molecule.
-
-
Step 2: Foundational Physicochemical & Absorption Profiling
-
Objective: To predict the fundamental properties that govern a drug's ability to be absorbed.
-
Procedure:
-
Utilize a suite of validated models (e.g., SwissADME, pkCSM, admetSAR) to calculate the following parameters.[20]
-
Lipophilicity (logP/logD): Predict the octanol-water partition coefficient.
-
Aqueous Solubility (logS): Predict solubility in water.
-
Human Intestinal Absorption (HIA): Predict the percentage of the drug absorbed from the gut.
-
Caco-2 Permeability: Predict the rate of passage across a cellular monolayer that mimics the intestinal wall.[21][22]
-
-
Causality: A drug must be soluble enough to dissolve in gut fluid yet lipophilic enough to cross the intestinal membrane. These two properties are often in opposition, requiring a delicate balance. Poor absorption is a primary reason for low bioavailability.
-
-
Step 3: Distribution Characteristics
-
Objective: To understand where the compound will go after it enters the bloodstream.
-
Procedure:
-
Plasma Protein Binding (PPB): Predict the extent to which the compound binds to proteins like albumin in the blood.
-
Blood-Brain Barrier (BBB) Permeability: Predict the ability of the compound to cross into the central nervous system.
-
Volume of Distribution (VDss): Predict the theoretical volume into which the drug distributes at a steady state.
-
-
Causality: Only the unbound fraction of a drug is pharmacologically active. High PPB can limit efficacy. Unintended BBB penetration can lead to CNS side effects, while for CNS-targeted drugs, it is a requirement.
-
-
Step 4: Metabolic Profile
-
Objective: To predict how the compound is metabolized, a key factor in its duration of action and potential for drug-drug interactions (DDIs).
-
Procedure:
-
Cytochrome P450 (CYP) Inhibition: Predict whether the compound inhibits major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).
-
CYP Substrate Prediction: Predict which CYP isoform(s) are likely to metabolize the compound.
-
-
Causality: Inhibition of CYP enzymes is a major cause of DDIs. If a patient is taking two drugs and one inhibits the enzyme responsible for metabolizing the other, the second drug can accumulate to toxic levels.
-
-
Step 5: Toxicity Endpoints Assessment
-
Objective: To identify potential safety liabilities early. This is the most critical step for de-risking a chemical series.
-
Procedure:
-
hERG Inhibition: Use a validated QSAR or pharmacophore model to predict the potential for blockade of the hERG potassium channel.[23][24]
-
Hepatotoxicity (DILI): Employ machine learning-based models trained on large DILI datasets to predict the risk of liver injury.[12][25]
-
Mutagenicity (Ames Test): Use structural alert-based or statistical models to predict the outcome of a virtual Ames test.[26][27]
-
Chronic Toxicity (LOAEL): Predict the Lowest Observed Adverse Effect Level from chronic oral toxicity studies in rats.[17][28]
-
Structural Alerts: Screen for Pan-Assay Interference Compounds (PAINS) and Brenk alerts to flag substructures known to cause issues in assays or have inherent toxicity.[17]
-
-
Causality: hERG blockade can lead to fatal cardiac arrhythmias (Torsades de Pointes) and is a major reason for drug withdrawal.[29][30] DILI is another leading cause of market withdrawal and regulatory action.[31] Early identification of these risks is paramount.
-
Caption: Integrated workflow for in silico ADME/Tox profiling.
Part 3: Synthesizing Data for Informed Decision-Making
Individual data points are useful, but the true power of this workflow lies in synthesizing a complete profile for each compound. This allows for multi-parameter optimization, where the goal is to find a balanced profile rather than a compound that excels in one area but fails critically in another.[32]
Data Presentation: The ADME/Tox Summary Table
To facilitate analysis, results should be consolidated into a clear, comparative table. A "traffic light" system provides an at-a-glance risk assessment.
Table 1: Hypothetical In Silico ADME/Tox Profile for 4,7-Dichloroquinoline Derivatives
| Compound ID | R-Group | logP (<5) | logS (>-4) | HIA (>80%) | BBB (+) | hERG (Blocker) | DILI (Risk) | Ames (+) | Overall Assessment |
| DCQ-001 | -H | 2.8 (🟢) | -3.5 (🟢) | 92% (🟢) | - (🟢) | No (🟢) | Low (🟢) | - (🟢) | High Priority |
| DCQ-002 | -CF3 | 4.1 (🟢) | -4.8 (🟡) | 85% (🟢) | + (🟡) | Yes (🔴) | Low (🟢) | - (🟢) | Low Priority (hERG) |
| DCQ-003 | -NH2 | 1.9 (🟢) | -2.1 (🟢) | 95% (🟢) | - (🟢) | No (🟢) | High (🔴) | - (🟢) | Low Priority (DILI) |
| DCQ-004 | -NO2 | 2.5 (🟢) | -3.9 (🟢) | 88% (🟢) | - (🟢) | No (🟢) | Low (🟢) | + (🔴) | Discard (Ames+) |
| DCQ-005 | -SO2N(Me)2 | 1.5 (🟢) | -5.2 (🔴) | 65% (🔴) | - (🟢) | No (🟢) | Low (🟢) | - (🟢) | Discard (Sol/Abs) |
Legend: 🟢 Favorable; 🟡 Borderline/Caution; 🔴 Unfavorable/High Risk. Thresholds are illustrative.
Interpreting the Profile: A Decision-Making Framework
The summary table enables a logical decision-making process.
-
Hard Filters (Discard): Certain predictions should act as hard filters. A positive Ames test (DCQ-004) or extremely poor solubility/absorption (DCQ-005) often warrants immediate discontinuation of a compound unless the therapeutic indication justifies the significant challenge.
-
High-Risk Liabilities (De-prioritize): A high risk of hERG toxicity (DCQ-002) or DILI (DCQ-003) are serious liabilities. While medicinal chemistry efforts can sometimes mitigate these risks (e.g., by reducing lipophilicity to lower hERG affinity), these compounds should be de-prioritized in favor of cleaner alternatives.
-
Favorable Profiles (Prioritize): Compounds like DCQ-001, which show a balanced, low-risk profile across all key endpoints, are the prime candidates for synthesis and subsequent in vitro validation.
The ultimate goal of this in silico process is not to replace experimental testing, but to guide it.[33] By filtering out compounds with a high probability of failure, we focus our valuable experimental resources on those with the greatest potential.
Caption: Decision-making based on integrated profiling results.
Conclusion
The integration of a robust, validated, and well-understood in silico ADME/Tox workflow is a non-negotiable component of modern, efficient drug discovery. For chemical series built upon the 4,7-dichloroquinoline scaffold, this proactive profiling allows for the early identification of liabilities that could derail a program. By understanding the causality behind each predictive model and synthesizing the data into a holistic profile, research teams can navigate chemical space with greater confidence. This computational-first approach does not eliminate risk, but it manages it intelligently, ensuring that the most promising compounds are advanced, ultimately increasing the probability of developing a safe and effective new medicine.
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A Comprehensive Theoretical and Computational Framework for the Analysis of 4,7-Dichloro-8-methylquinoline via Density Functional Theory
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The compound 4,7-dichloroquinoline is a critical intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.[1][2] The introduction of a methyl group at the 8-position, creating 4,7-Dichloro-8-methylquinoline, is hypothesized to modulate the molecule's steric and electronic properties, potentially influencing its biological activity and reactivity. This guide establishes a comprehensive, methodologically sound framework for the theoretical investigation of this compound using Density Functional Theory (DFT). While direct experimental DFT studies on this specific molecule are not yet prevalent in published literature, this whitepaper synthesizes established, field-proven computational protocols applied to analogous quinoline structures to provide a robust roadmap for future research.[3][4][5] We will detail the rationale behind computational choices, outline step-by-step protocols for key analyses, and explain how to interpret the resulting data to predict the molecule's geometry, stability, spectroscopic signatures, and reactive behavior.
The Strategic Imperative for a Theoretical Approach
In modern drug discovery and materials science, computational chemistry provides indispensable insights, accelerating research and reducing costs. Density Functional Theory (DFT) stands out as a particularly powerful quantum chemical method for studying medium-sized organic molecules like this compound.[6][7]
The Causality Behind Choosing DFT:
-
Predictive Accuracy: DFT offers a favorable balance between computational cost and accuracy for predicting molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics.[7]
-
Insight into Reactivity: DFT allows for the calculation of electronic properties that govern chemical reactions. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps can pinpoint sites susceptible to nucleophilic or electrophilic attack, guiding synthesis and mechanism-of-action studies.[4][6]
-
Spectroscopic Characterization: Theoretical calculations can generate simulated IR, Raman, NMR, and UV-Vis spectra.[3][4] This is invaluable for interpreting experimental data, assigning vibrational modes, and confirming molecular structures.
-
Safety and Efficiency: It allows for the exploration of molecular properties without the need for synthesis, handling of potentially hazardous materials, or expensive equipment, making it a crucial preliminary step in any research pipeline.
A Validated Methodological Framework for DFT Analysis
This section outlines a self-validating system for the computational analysis of this compound, grounded in protocols widely adopted in the scientific literature for similar heterocyclic systems.[4][5][8]
The Computational Level of Theory: A Deliberate Choice
The reliability of DFT calculations hinges on the selection of the functional and the basis set. For quinoline derivatives, the B3LYP hybrid functional has consistently demonstrated robust performance in predicting geometries and vibrational spectra.[3][4][7]
-
Functional (B3LYP): Becke's three-parameter hybrid functional (B3LYP) combines the strengths of Hartree-Fock theory and DFT, offering a well-validated approach for a broad range of organic molecules.[9]
-
Basis Set (6-311++G(d,p)): This Pople-style basis set provides a flexible and accurate description of the electron distribution.
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron.
-
++: Adds diffuse functions on both heavy atoms and hydrogen, which are critical for accurately describing lone pairs and non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.
-
These choices, summarized in Table 1, form a reliable "level of theory" for this investigation. All calculations would be performed using a software package like Gaussian 16.[4]
Table 1: Recommended Computational Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Software | Gaussian 16 | Industry-standard quantum chemistry software package.[4] |
| Method | Density Functional Theory (DFT) | Excellent balance of accuracy and cost for organic molecules.[6] |
| Functional | B3LYP | A robust hybrid functional proven for similar systems.[4][7] |
| Basis Set | 6-311++G(d,p) | Provides high accuracy for geometry and electronic properties.[3][9] |
| Solvent Model | IEFPCM (optional) | To simulate properties in solution (e.g., water, ethanol).[5] |
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol details the logical sequence of calculations required for a thorough theoretical investigation.
Step 1: Geometry Optimization
-
Input Structure: Build the 3D structure of this compound using a molecular editor like GaussView 5.0.[6]
-
Optimization Calculation: Perform a full geometry optimization without symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.
-
Verification: The optimization is confirmed to have reached a true energy minimum when all calculated vibrational frequencies are positive (real).
Step 2: Vibrational Frequency Analysis
-
Frequency Calculation: Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory.
-
Data Extraction: Extract the calculated vibrational frequencies (in cm⁻¹), their corresponding infrared intensities, and Raman activities.
-
Mode Assignment: Assign the calculated frequencies to specific molecular motions (e.g., C-H stretch, C=N bend) using visualization software and Potential Energy Distribution (PED) analysis.[3] A scaling factor (e.g., 0.958-0.983) is often applied to the calculated frequencies to correct for anharmonicity and achieve better agreement with experimental data.[4]
Step 3: Electronic and Reactivity Analysis
-
Population Analysis: From the optimized wavefunction, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[7]
-
MEP Surface Generation: Calculate and visualize the Molecular Electrostatic Potential (MEP) mapped onto the molecule's electron density surface. This reveals the charge distribution and identifies electrophilic and nucleophilic sites.
-
Reactivity Descriptors: Use the HOMO and LUMO energies to calculate global reactivity descriptors like the energy gap (ΔE), chemical hardness (η), and electrophilicity index (ω).
Step 4: Electronic Spectra Simulation (TD-DFT)
-
TD-DFT Calculation: Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry to compute the electronic excitation energies and oscillator strengths.[4]
-
Spectrum Generation: Plot the oscillator strengths against the calculated absorption wavelengths (λ) to generate a theoretical UV-Vis absorption spectrum. This can be performed for the molecule in a vacuum or within a solvent model.[5]
Caption: A validated workflow for the DFT analysis of this compound.
Interpreting the Theoretical Data: From Numbers to Insights
The data generated from the computational workflow provides a multi-faceted view of the molecule's character.
Frontier Molecular Orbitals (FMO) and Chemical Reactivity
The HOMO and LUMO are the key orbitals involved in chemical reactions.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[6][7]
Table 2: Example Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that visualizes the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around electronegative atoms (N, Cl). These are the most likely sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms. These are sites for nucleophilic attack.
-
Green Regions (Neutral Potential): Indicate areas of neutral or nonpolar character.
For this compound, one would anticipate strong negative potential near the quinoline nitrogen and the two chlorine atoms, making them key sites for intermolecular interactions.
Caption: Relationship between calculated electronic properties and predicted reactivity.
Vibrational and Electronic Spectra
-
Vibrational Analysis: The simulated IR and Raman spectra serve as a "fingerprint" for the molecule. Comparing the calculated vibrational modes to experimental data can confirm the synthesized structure. Key expected vibrations would include C-Cl stretching modes (typically 505-760 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and various C-C/C-N ring stretching and bending modes.[4]
-
UV-Vis Analysis: The TD-DFT results predict the electronic transitions responsible for UV-Vis absorption. For aromatic systems like quinoline, these typically correspond to π → π* and n → π* transitions. The calculated λmax can be compared with experimental spectra to validate the electronic structure.[4]
Table 3: Example Electronic Transitions from TD-DFT (Illustrative)
| Transition | Calculated λ (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 315 | 0.085 | HOMO → LUMO (95%) |
| S₀ → S₂ | 292 | 0.120 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 278 | 0.050 | HOMO → LUMO+1 (91%) |
Conclusion: A Pathway to Deeper Understanding
This guide provides a robust and authoritative framework for conducting theoretical studies on this compound using DFT. By following these methodologically sound protocols, researchers can gain profound insights into the structural, electronic, and spectroscopic properties of this molecule before embarking on extensive laboratory work. The synergy between computational prediction and experimental validation is the hallmark of modern chemical science. The theoretical data generated through this workflow can guide synthetic efforts, help interpret experimental findings, and provide a foundational understanding of the molecule's potential as a scaffold in drug development and materials science.
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Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 16, 70-82. [Link]
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Al-Hamdani, A. A. S., et al. (2022). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules, 27(19), 6685. [Link]
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Methodological & Application
Application Note & Detailed Protocol: A Strategic Approach to the Synthesis of 4,7-Dichloro-8-methylquinoline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive guide to the synthesis of the pivotal pharmaceutical intermediate, 4,7-dichloro-8-methylquinoline, commencing from 2-amino-6-chloro-toluene. This document provides an in-depth exploration of the underlying chemical principles, a meticulously detailed experimental protocol, and critical safety considerations.
Abstract & Strategic Importance
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its halogenated derivatives, this compound stands out as a crucial intermediate, particularly in the synthesis of antimalarial drugs and other pharmacologically active compounds. Its strategic importance lies in the differential reactivity of its two chlorine atoms, allowing for selective functionalization in subsequent synthetic steps.
This application note provides a comprehensive and technically sound protocol for the synthesis of this compound. The synthetic route detailed herein is a robust and well-established pathway that proceeds via the Gould-Jacobs reaction, commencing with the readily available starting material, 2-amino-6-chloro-toluene. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
The Synthetic Pathway: A Mechanistic Overview
The transformation of 2-amino-6-chloro-toluene into this compound is a multi-step process that leverages the principles of condensation, cyclization, and chlorination. The overall workflow can be visualized as follows:
Figure 1: Overall synthetic workflow for this compound.
Step 1: The Gould-Jacobs Reaction - Formation of the Enamine Intermediate
The synthesis commences with the condensation of 2-amino-6-chloro-toluene with diethyl ethoxymethylenemalonate (EMME). This reaction, a classic example of the Gould-Jacobs reaction, proceeds through a nucleophilic attack of the amino group on the electron-deficient central carbon of EMME, followed by the elimination of ethanol to form a stable enamine intermediate. The choice of EMME is critical as it provides the necessary three-carbon fragment for the eventual formation of the quinoline ring system.
Step 2: Thermal Cyclization
The enamine intermediate, upon heating in a high-boiling point solvent such as Dowtherm A, undergoes an intramolecular cyclization. This step is a thermally induced aromatic substitution reaction where the enamine double bond attacks the ortho-position of the benzene ring, leading to the formation of the quinoline core. The high temperature is necessary to overcome the activation energy for this cyclization.
Step 3: Saponification and Decarboxylation
The resulting ethyl 4-hydroxy-7-chloro-8-methylquinoline-3-carboxylate is then subjected to basic hydrolysis (saponification) using an aqueous solution of sodium hydroxide. This converts the ester group into a carboxylate salt. Subsequent acidification of the reaction mixture leads to the formation of the corresponding carboxylic acid, which readily undergoes decarboxylation upon heating to yield 4-hydroxy-7-chloro-8-methylquinoline.
Step 4: Chlorination
The final and crucial step is the conversion of the 4-hydroxy group to a chlorine atom. This is achieved by treating 4-hydroxy-7-chloro-8-methylquinoline with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion to yield the desired product, this compound.
Detailed Experimental Protocol
Disclaimer: This protocol involves the use of hazardous materials. All procedures should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2-Amino-6-chloro-toluene | ≥98% | Sigma-Aldrich | 87-60-5 |
| Diethyl ethoxymethylenemalonate (EMME) | ≥98% | Sigma-Aldrich | 87-13-8 |
| Dowtherm A | - | Dow | 8004-13-5 |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific | 1310-73-2 |
| Hydrochloric Acid (HCl), concentrated | 37% | Fisher Scientific | 7647-01-0 |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | 10025-87-3 |
| Toluene | Anhydrous | Fisher Scientific | 108-88-3 |
| Ethanol | 200 proof | Decon Labs | 64-17-5 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
Step-by-Step Procedure
Step 1: Synthesis of Diethyl 2-((3-chloro-2-methylphenyl)amino)methylenemalonate
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-amino-6-chloro-toluene (28.3 g, 0.2 mol) and toluene (150 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Slowly add diethyl ethoxymethylenemalonate (43.2 g, 0.2 mol) dropwise over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
Once the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold hexanes (2 x 50 mL), and dry under vacuum to afford the enamine intermediate as a white to off-white solid.
Step 2: Synthesis of Ethyl 4-hydroxy-7-chloro-8-methylquinoline-3-carboxylate
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add Dowtherm A (250 mL).
-
Heat the Dowtherm A to 250 °C.
-
Carefully add the dried enamine intermediate from the previous step in portions over 30 minutes.
-
Maintain the reaction temperature at 250 °C for 1 hour.
-
Monitor the reaction by TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).
-
After the reaction is complete, cool the mixture to below 100 °C and then pour it into a beaker containing hexanes (500 mL) while stirring.
-
The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with hexanes (3 x 100 mL), and dry under vacuum.
Step 3: Synthesis of 4-Hydroxy-7-chloro-8-methylquinoline
-
To a 1 L round-bottom flask, add the crude ester from the previous step and a 10% aqueous solution of sodium hydroxide (400 mL).
-
Heat the mixture to reflux for 2 hours. The solid will dissolve as the saponification proceeds.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Transfer the filtrate to a 1 L beaker and cool in an ice bath.
-
Slowly and carefully acidify the solution to pH 2-3 by adding concentrated hydrochloric acid dropwise with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water (3 x 100 mL), and dry under vacuum at 80 °C.
Step 4: Synthesis of this compound
-
CAUTION: This step should be performed in a highly efficient fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the dried 4-hydroxy-7-chloro-8-methylquinoline from the previous step (19.5 g, 0.1 mol).
-
Slowly add phosphorus oxychloride (POCl₃, 75 mL) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice (500 g) in a 2 L beaker with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash with water (3 x 100 mL).
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
Data Summary and Expected Outcomes
| Step | Product | Typical Yield | Appearance | Melting Point (°C) |
| 1 | Diethyl 2-((3-chloro-2-methylphenyl)amino)methylenemalonate | 85-95% | White to off-white solid | 68-70 |
| 2 | Ethyl 4-hydroxy-7-chloro-8-methylquinoline-3-carboxylate | 70-80% | Light yellow solid | 290-292 |
| 3 | 4-Hydroxy-7-chloro-8-methylquinoline | 90-98% | Off-white to tan solid | >300 |
| 4 | This compound | 80-90% | White to light yellow crystalline solid | 93-95 |
Product Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
-
MS (Mass Spectrometry): To determine the molecular weight and confirm the molecular formula.
-
IR (Infrared Spectroscopy): To identify the functional groups present in the molecule.
-
Melting Point Analysis: To assess the purity of the final product.
Safety and Handling
-
2-Amino-6-chloro-toluene: Toxic if swallowed or inhaled. May cause skin and eye irritation.
-
Diethyl ethoxymethylenemalonate (EMME): Causes serious eye irritation.
-
Dowtherm A: Can cause skin and eye irritation. High-temperature operations require caution.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Fatal if inhaled.
Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all reagents with appropriate engineering controls and personal protective equipment.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Cinchona Alkaloids. I. The Synthesis of 4-Hydroxyquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Price, C. C.; Roberts, R. M. The Synthesis of 4-Hydroxyquinolines. I. The Condensation of Anilines with Ethoxymethylenemalonic Ester. J. Am. Chem. Soc.1946 , 68 (7), 1204–1208. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS-No. 87-60-5, 2-Amino-6-chlorotoluene. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS-No. 10025-87-3, Phosphorus oxychloride. [Link]
Detailed experimental protocol for preparing 4,7-Dichloro-8-methylquinoline
Detailed Experimental Protocol for the Synthesis of 4,7-Dichloro-8-methylquinoline
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound. This quinoline derivative is a valuable intermediate in the development of pharmaceuticals, particularly in the exploration of novel antimalarial agents and other therapeutic compounds[1][2]. The synthetic strategy is based on a modified Gould-Jacobs pathway, commencing with 2-amino-6-chlorotoluene and proceeding through key intermediates via condensation, thermal cyclization, decarboxylation, and final chlorination. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, and critical safety information.
Introduction and Synthetic Strategy
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The specific substitution pattern of this compound makes it an important building block for creating analogues of established pharmaceuticals like Chloroquine[2][3]. The synthesis detailed herein follows a robust and scalable multi-step process, which can be conceptually divided into three main stages:
-
Condensation & Cyclization: Construction of the quinoline core by reacting 2-amino-6-chlorotoluene with a malonic ester derivative, followed by high-temperature thermal cyclization to form the heterocyclic ring system. This is a variation of the classic Gould-Jacobs reaction[2].
-
Decarboxylation: Removal of the carboxylic acid group from the intermediate to yield the 4-hydroxyquinoline derivative. This is achieved through thermal decomposition in a high-boiling point solvent.
-
Aromatic Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro substituent using a potent chlorinating agent, phosphorus oxychloride (POCl₃).
This approach provides a reliable pathway to the desired product with manageable purification steps.
Mechanistic Insight
The core of this synthesis, the Gould-Jacobs reaction, begins with the condensation of an aniline (2-amino-6-chlorotoluene) with an activated malonic ester derivative (sodium oxalacetic ester). The aniline nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the ester and subsequently eliminating water to form an enamine or anil intermediate. The key step is the thermally induced intramolecular cyclization, where the aniline ring attacks the ester carbonyl, followed by elimination of ethanol to form the pyridinone ring of the quinoline system. The final chlorination step proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the 4-quinolinol intermediate is converted into a good leaving group by phosphorus oxychloride, which is then displaced by a chloride ion[4].
Experimental Workflow Diagram
The following diagram illustrates the complete synthetic workflow from the starting materials to the final product.
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
The following table summarizes the key reagents required for the synthesis, based on the procedure adapted from U.S. Patent 2,520,043[1].
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Notes |
| 2-Amino-6-chlorotoluene | C₇H₈ClN | 141.60 | 70.8 parts | ~0.50 | Starting material. |
| Diphenyl Ether Solvent | (C₆H₅)₂O | 170.21 | 500 parts | - | High-boiling solvent (e.g., Dowtherm A). |
| 20 B. Hydrochloric Acid | HCl | 36.46 | 66 parts | - | Used to form the amine salt. |
| Sodium Oxalacetic Ester | C₈H₁₁NaO₅ | 210.16 | 112 parts | ~0.50 | Corresponds to 105 parts pure ester. |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 55 parts | ~0.36 | Extremely Corrosive & Toxic. Handle with care. |
| 50 B. Caustic Soda | NaOH | 40.00 | 362 parts | - | For neutralization. |
| Low-boiling Hydrocarbon | - | - | As needed | - | For recrystallization (e.g., Heptane, Skellysolve B). |
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Lisle and Stacy[1]. All operations involving hazardous chemicals, especially phosphorus oxychloride, must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, add 70.8 parts by weight of 2-amino-6-chlorotoluene and 500 parts of diphenyl ether solvent (e.g., Dowtherm A). Begin agitation.
-
Acidification: To the agitated solution, add 66 parts of 20 B. hydrochloric acid.
-
Heating and Reagent Addition: Heat the mixture to approximately 60°C. Once the temperature is stable, introduce 112 parts of commercial sodium oxalacetic ester.
-
Reaction: Maintain the reaction mass at 60°C with continuous agitation for three hours. During this period, pass a steady stream of an inert gas like carbon dioxide or nitrogen through the mixture to help remove the water produced by the reaction.
-
Cyclization: After three hours, the resulting anil intermediate is ready for cyclization without isolation. Heat the reaction mixture to approximately 230°C. This high temperature induces both cyclization and subsequent decarboxylation of the initially formed carboxylic acid at the 2-position[1][5]. Maintain this temperature until the reaction is complete (monitoring by TLC is recommended).
-
Intermediate Formation: Upon cooling, the intermediate product, 7-chloro-8-methyl-4-quinolinol, will be present in the diphenyl ether solution.
Step 2: Chlorination to this compound
-
Cooling and Reagent Addition: Allow the reaction mixture from the previous step to cool to below 100°C. In a well-ventilated fume hood, carefully add 55 parts of phosphorus oxychloride (POCl₃) to the vessel[1].
-
Chlorination Reaction: Gently heat the resulting mixture to approximately 100°C and hold for at least one hour to ensure complete conversion of the hydroxyl group to the chloride[4].
-
Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a larger vessel containing crushed ice or cold water. This will quench the excess POCl₃ and form a two-layer product: an upper organic layer containing the diphenyl ether and a lower aqueous acidic layer containing the protonated product.
-
Separation: Separate the lower aqueous acidic layer.
Step 3: Isolation and Purification
-
Neutralization: Cool the separated aqueous acidic layer in an ice bath. Slowly neutralize it by adding 362 parts of 50 B. caustic soda solution with vigorous stirring. The product, this compound, will precipitate as a solid as the pH increases[1][6].
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts.
-
Drying: Dry the recovered product in a vacuum oven at 30-40°C. The reported yield of the crude product is approximately 45 parts, which corresponds to about a 50% theoretical yield from the starting aniline[1].
-
Recrystallization: For a higher purity product, recrystallize the crude material from a suitable low-boiling hydrocarbon solvent such as heptane or Skellysolve B. The purified product should be a crystalline solid with a melting point of 84.4–86.2°C[1].
Safety Precautions: Handling Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive substance that requires stringent safety measures.
-
Hazard Overview: It is fatal if inhaled, causes severe skin burns and eye damage, and reacts violently with water, liberating toxic and corrosive gases[7][8].
-
Personal Protective Equipment (PPE): Always use POCl₃ inside a chemical fume hood. Required PPE includes:
-
Handling and Storage: Store POCl₃ in a tightly sealed, corrosion-resistant container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area away from water, alcohols, amines, and bases[7][11].
-
Spill and Emergency Response:
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention[9].
-
If inhaled, move the victim to fresh air and get immediate medical attention[7].
-
For spills, evacuate the area. Do NOT use water. Absorb the spill with an inert, dry material like sand or vermiculite and place it in a sealed container for hazardous waste disposal[10].
-
References
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. IIP Series. Available at: [Link]
-
Combes quinoline synthesis. Wikipedia. Available at: [Link]
-
Organic Name Reaction With Their Respective Mechanism. Slideshare. Available at: [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
Combes Quinoline Synthesis Mechanism. YouTube. Available at: [Link]
-
Phosphorus Oxychloride - Hazardous Substance Fact Sheet. NJ.gov. Available at: [Link]
-
Combes Quinoline Synthesis. Cambridge University Press. Available at: [Link]
- Process for preparing 4, 7-dichloro-8-methylquinoline. Google Patents.
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
-
4,7-Dichloroquinoline. Wikipedia. Available at: [Link]
-
Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Taylor & Francis Online. Available at: [Link]
-
4,7-dichloroquinoline. Organic Syntheses. Available at: [Link]
-
Synthesis of 4,7-Dichloroquinoline. Scribd. Available at: [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]
-
Synthesis of 4,7-Dichloroquinoline. LookChem. Available at: [Link]
Sources
- 1. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]
- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 3. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
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- 11. assets.thermofisher.com [assets.thermofisher.com]
Using 4,7-Dichloro-8-methylquinoline in the synthesis of antimalarial drugs
Application Notes & Protocols
Topic: Strategic Synthesis of 4-Aminoquinoline Analogs Using 4,7-Dichloro-8-methylquinoline as a Precursor for Antimalarial Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 4-aminoquinoline scaffold is a cornerstone in the history of antimalarial chemotherapy, with chloroquine and hydroxychloroquine being prominent examples. The synthesis of these drugs traditionally relies on the key intermediate, 4,7-dichloroquinoline.[1][2] This application note provides a detailed protocol for the synthesis of a novel 4-aminoquinoline analog using a structurally related precursor, this compound. We delve into the causality behind the synthetic strategy, focusing on the Nucleophilic Aromatic Substitution (SNAr) mechanism. Crucially, this guide also provides a critical analysis, grounded in established Structure-Activity Relationship (SAR) principles, of the anticipated impact of the C8-methyl group on antimalarial efficacy. While the synthetic protocol is robust, SAR data suggests that substitution at the C8-position may abolish the compound's activity, making this synthesis primarily a tool for developing negative controls, studying drug resistance mechanisms, or exploring novel chemical space rather than for creating a direct analog of a known active drug.
Scientific Background and Rationale
The 4-Aminoquinoline Core in Antimalarial Drugs
The 4-aminoquinoline class of drugs, including chloroquine and hydroxychloroquine, function by disrupting the detoxification of heme in the malaria parasite's food vacuole. Their synthesis is a landmark in medicinal chemistry, typically achieved by reacting 4,7-dichloroquinoline with a suitable diamine side chain.[3] The reactivity of the quinoline ring is central to this process.
The SNAr Reaction Mechanism
The key transformation in the synthesis of 4-aminoquinolines is a Nucleophilic Aromatic Substitution (SNAr) reaction.[4][5] In 4,7-dichloroquinoline, the quinoline nitrogen acts as an electron-withdrawing group, activating the ring for nucleophilic attack. This effect is most pronounced at the C4 position (para to the nitrogen), making the C4-chlorine significantly more labile than the C7-chlorine. A nucleophile, typically the primary amine of a diamine side chain, attacks the C4 carbon, forming a stabilized anionic intermediate known as a Meisenheimer complex.[6][7] Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final product.[7]
Structure-Activity Relationship (SAR): The Critical Impact of the C8-Methyl Group
While the synthesis of a 4-aminoquinoline from the 8-methylated precursor is chemically feasible, its potential as an active antimalarial drug is highly questionable. Extensive SAR studies on the 4-aminoquinoline scaffold have established several key principles:
-
C7-Chloro Group: A chlorine atom at the 7th position is essential for activity.[8] Its replacement with other groups significantly diminishes the antimalarial effect.
-
C4-Amino Side Chain: The nature and length of the dialkylaminoalkyl side chain at the 4th position are crucial for maximizing activity and modulating toxicity.[8]
-
C8-Position: Critically, substitution at the 8th position of the quinoline ring is highly detrimental. It has been reported that replacing the hydrogen at C8 with a methyl group or other substituents leads to a complete loss of antimalarial activity.[8]
This is in stark contrast to the 8-aminoquinoline class of antimalarials (e.g., Primaquine), which have a different mechanism of action (targeting latent liver-stage parasites) and where the 8-amino group is the defining feature.[9] Therefore, the protocol described below is for the synthesis of a research compound, likely to be biologically inactive, which can serve as a valuable tool for comparative studies.
Experimental Protocol: Synthesis of an 8-Methyl-4-aminoquinoline Analog
This protocol details the synthesis of a model compound, N'-(7-chloro-8-methylquinolin-4-yl)-N,N-diethylpentane-1,4-diamine, by reacting this compound with a commercially available diamine side chain.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Varies | Starting material. |
| N1,N1-Diethylpentane-1,4-diamine | ≥98% | Varies | Nucleophile. |
| Phenol | ACS Grade | Varies | Solvent/Catalyst. |
| Potassium Iodide | ACS Grade | Varies | Optional catalyst. |
| Methanol | Anhydrous | Varies | For work-up. |
| Sodium Hydroxide (NaOH) | ACS Grade | Varies | For pH adjustment. |
| Dichloromethane (DCM) | HPLC Grade | Varies | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Varies | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Varies | For chromatography. |
| Round-bottom flask, Condenser | - | Varies | Standard glassware. |
| Magnetic stirrer with heating | - | Varies | - |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10][11]
-
Ventilation: All procedures should be performed in a certified chemical fume hood to avoid inhalation of dust and vapors.[12][13]
-
Handling: 4,7-dichloroquinoline and its derivatives are classified as irritants and may cause allergic skin reactions. Avoid contact with skin, eyes, and clothing.[10][13] Wash hands thoroughly after handling.[11]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Synthesis Procedure
The following procedure is adapted from established methods for chloroquine synthesis.[14]
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), phenol (2.0 eq), and potassium iodide (0.1 eq).
-
Reagent Addition: Under a gentle stream of nitrogen, add N1,N1-diethylpentane-1,4-diamine (1.2 eq) to the flask.
-
Reaction Conditions: Heat the reaction mixture with stirring to 125-130 °C. Maintain this temperature for 12-18 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) (e.g., using a 9:1 DCM:Methanol mobile phase).
-
Cooling and Quenching: After the reaction is complete (as indicated by the consumption of the starting quinoline), allow the mixture to cool to room temperature.
-
Work-up:
-
Dilute the dark, viscous mixture with methanol (approx. 10 volumes).
-
Adjust the pH to ~9-10 by slowly adding a 2M aqueous solution of NaOH.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil or solid should be purified by column chromatography on silica gel. A gradient elution system, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-5% methanol), is typically effective for separating the product from residual starting materials and byproducts.
-
Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield the final product, which should be characterized thoroughly.
Characterization and Quality Control
Validating the identity and purity of the synthesized compound is a critical step to ensure the reliability of any subsequent biological or chemical studies.[15]
| Analysis Method | Purpose | Typical Parameters / Expected Results |
| TLC | Reaction monitoring & fraction pooling | Mobile Phase: 9:1 Dichloromethane:Methanol. Visualization: UV light (254 nm). The product should have a lower Rf value than the this compound starting material. |
| HPLC | Purity assessment | Column: C18 reverse-phase. Mobile Phase: Gradient of Acetonitrile/Water with 0.1% Trifluoroacetic Acid. Detection: UV at ~343 nm.[15] A pure sample should show a single major peak (>95% area). |
| Mass Spec. (MS) | Molecular weight confirmation | Technique: Electrospray Ionization (ESI+). Expected m/z: For C₁₉H₂₈ClN₃, the expected [M+H]⁺ is ~334.20. |
| ¹H NMR | Structural elucidation | Solvent: CDCl₃ or DMSO-d₆. Expected Signals: Aromatic protons on the quinoline ring, a singlet for the 8-methyl group, and aliphatic protons corresponding to the diethylaminoalkyl side chain. |
| ¹³C NMR | Carbon skeleton confirmation | Solvent: CDCl₃ or DMSO-d₆. Expected Signals: Distinct signals for the quinoline carbons (including the C-Cl and C-N carbons) and the aliphatic side chain carbons. |
Discussion and Future Directions
The successful synthesis of an 8-methyl-4-aminoquinoline analog via the described SNAr protocol demonstrates the chemical accessibility of this scaffold. However, the primary value of this compound lies not in its potential as a direct therapeutic agent, but as a specialized research tool.
-
Probing Drug Action: Given the high probability of its biological inactivity, this compound is an ideal negative control for in vitro and in vivo antimalarial assays.[8] Comparing its effects against those of active analogs like chloroquine can help elucidate the specific structural requirements for binding to the biological target and interfering with heme polymerization.
-
Exploring Resistance: This analog could be used in studies involving chloroquine-resistant strains of P. falciparum to investigate whether the structural modification at C8 affects recognition by efflux pumps or other resistance mechanisms.
-
Foundation for Novel Analogs: While the C8-methyl group itself is detrimental, the synthetic intermediate serves as a platform. Further chemical modifications could be explored to design novel compounds that may interact with different biological targets or overcome existing resistance patterns.
Conclusion
This compound is a viable precursor for the synthesis of novel 4-aminoquinoline derivatives through a well-established Nucleophilic Aromatic Substitution (SNAr) pathway. This guide provides a comprehensive and self-validating protocol for this synthesis, including crucial safety and analytical quality control measures. Researchers must proceed with the critical understanding, grounded in decades of Structure-Activity Relationship data, that the presence of the C8-methyl group is strongly predicted to abolish the classical antimalarial activity seen in drugs like chloroquine.[8] Consequently, the synthesized compound should be leveraged as a precise chemical probe for fundamental research rather than being pursued as a direct antimalarial candidate.
References
-
IJERA. (2022). Study of Manufacturing of Hydroxychloroquine. International Journal of Engineering Research and Applications. [Link]
-
Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. [Link]
-
Wikipedia. (n.d.). Chloroquine. [Link]
-
Gemo, A., et al. (2018). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. Beilstein Journal of Organic Chemistry, 14, 649–656. [Link]
- Google Patents. (n.d.).
-
Wu, Y., et al. (2019). Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. Journal of Labelled Compounds and Radiopharmaceuticals, 62(5), 231-243. [Link]
-
Wikipedia. (n.d.). 4,7-Dichloroquinoline. [Link]
-
Burgess, S. J., et al. (2010). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of Medicinal Chemistry, 53(17), 6477–6489. [Link]
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de Villiers, K. A., et al. (2008). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry Letters, 18(1), 365-369. [Link]
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Sánchez, M. V., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Frontiers in Chemistry, 7, 52. [Link]
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Li, Y., et al. (2021). Synthesis and pharmacological evaluation of chloroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents. European Journal of Medicinal Chemistry, 215, 113268. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. [Link]
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ResearchGate. (n.d.). Synthesis of chloroquine and hydroxychloroquine. [Link]
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Smith, P. W., et al. (2012). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 16(8), 1436-1442. [Link]
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Smith, P. W., et al. (2012). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. ACS Publications. [Link]
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ResearchGate. (2021). Analytical Methods on Determination in Pharmaceuticals and Biological Materials of Chloroquine as Available for the Treatment of COVID-19. [Link]
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Shafi, S., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12, 4771. [Link]
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de Santana, D., et al. (2021). HPLC methods for chloroquine determination in biological samples and pharmaceutical products. Revista de Ciências Farmacêuticas Básica e Aplicada, 42, e391. [Link]
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BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]
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KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
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Ashley, E. A., et al. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Microbiology Spectrum, 7(4). [Link]
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-
Sebaiy, M. M., et al. (2022). Instrumental analysis of chloroquine and hydroxychloroquine in different matrices. Current Research in Integrative Medicine, 7(2), 1-9. [Link]
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-
McChesney, J. D. (1983). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS. [Link]
-
Singh, R. K., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13076–13088. [Link]
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Singh, R. K., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]
-
Pannu, S., et al. (2022). Analytical Methodologies for Determination of Hydroxychloroquine and its Metabolites in Pharmaceutical, Biological and Environmental Samples. Current Pharmaceutical Analysis, 18(3), 273-290. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives from 4,7-Dichloro-8-methylquinoline
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Historically, this class of compounds has been pivotal in the fight against malaria, with chloroquine being a prime example.[3][4][5] The versatility of the 4-aminoquinoline core has led to the development of derivatives with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][6]
This guide provides detailed protocols for the synthesis of 4-aminoquinoline derivatives, utilizing 4,7-dichloro-8-methylquinoline as a key starting material. The strategic placement of the methyl group at the 8-position can influence the physicochemical and pharmacological properties of the final compounds, making this a precursor of significant interest in drug discovery programs. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into process optimization and troubleshooting.
I. Chemical Principles: The Chemistry of Substitution
The synthesis of 4-aminoquinoline derivatives from this compound primarily relies on the principles of nucleophilic aromatic substitution (SNAr) . The quinoline ring system, with its electron-withdrawing nitrogen atom, activates the halide substituents towards nucleophilic attack.
A critical aspect of the reactivity of this compound is the differential reactivity of the two chlorine atoms. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic displacement than the chlorine at the C7 position.[7] This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position, where the negative charge can be delocalized onto the ring nitrogen.[8] This inherent reactivity allows for the selective introduction of a primary or secondary amine at the 4-position while leaving the 7-chloro substituent intact, a common feature in many biologically active 4-aminoquinolines.[9]
For less reactive amines or when milder reaction conditions are desired, the Buchwald-Hartwig amination offers a powerful alternative.[10][11] This palladium-catalyzed cross-coupling reaction provides a more general and often more efficient method for the formation of carbon-nitrogen bonds.[10][12][13][14]
Visualizing the General Reaction Scheme
Caption: General synthesis of 4-aminoquinoline derivatives.
II. Experimental Protocols
Protocol 1: Classical Nucleophilic Aromatic Substitution (SNAr) via Conventional Heating
This protocol is a robust and widely used method for the synthesis of 4-aminoquinoline derivatives from primary and secondary amines.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., N,N-dimethylethylenediamine)
-
Solvent (e.g., ethanol, n-butanol, or neat conditions)
-
Base (optional, e.g., K₂CO₃, Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., ethyl acetate/hexane mixture)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the amine nucleophile (1.2-2.0 eq). The use of excess amine can drive the reaction to completion and may also serve as the solvent (neat conditions).[6]
-
Solvent Addition (if not neat): If a solvent is used, add an appropriate volume of ethanol or n-butanol to dissolve the reactants.
-
Reaction: Heat the reaction mixture to reflux (typically 80-130 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (this compound) and the appearance of a new, more polar spot indicates product formation.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the reaction was performed in a solvent, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-amino-7-chloro-8-methylquinoline derivative.[15]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This method is particularly useful for coupling less reactive amines or when milder conditions are required.
Materials:
-
This compound
-
Amine nucleophile
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Dichloromethane (DCM) or ethyl acetate
-
Celite
-
Water and brine
-
Anhydrous Na₂SO₄
Equipment:
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Inert gas supply (argon or nitrogen)
-
Magnetic stirrer and heating plate
-
Syringes for liquid transfer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To a Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).[7]
-
Add this compound (1.0 eq) and the amine nucleophile (1.1-1.2 eq).
-
Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane or ethyl acetate and filter through a pad of celite to remove the catalyst.[7]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
III. Data Presentation
Table 1: Typical Reaction Conditions for SNAr with Various Amines
| Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1,3-Diaminopropane | Neat | Reflux | 2 | 83 |
| Ethane-1,2-diamine | Neat | 80 then 130 | 1 then 7 | Not specified |
| N,N-Dimethyl-propane-1,3-diamine | Neat | 130 | 8 | Not specified |
| p-Aminoacetophenone | Absolute Ethanol | Reflux | Not specified | Not specified |
Data synthesized from available literature.[7][16]
IV. Experimental Workflow
Caption: A typical experimental workflow for the synthesis of 4-aminoquinoline derivatives.
V. Safety Precautions
Proper safety measures are paramount when performing these syntheses.
-
This compound: This compound is a hazardous substance. It can cause skin and serious eye irritation.[17][18][19] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18][19][20][21] Avoid inhalation of dust and contact with skin and eyes.[17][18][20]
-
Amines: Many amines are corrosive, flammable, and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used. Handle with care in a fume hood and wear appropriate PPE.
-
Solvents: Toluene, dioxane, and dichloromethane are hazardous. Use them in a well-ventilated area and take precautions against fire and inhalation.
-
Palladium Catalysts and Ligands: While used in small quantities, these can be toxic and should be handled with care.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
VI. Troubleshooting
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Insufficient reaction temperature or time.- Deactivated catalyst (for Buchwald-Hartwig).- Low reactivity of the amine. | - Increase reaction temperature and/or time.- Use fresh catalyst and ensure inert atmosphere.- Switch to Buchwald-Hartwig conditions or a more forcing SNAr protocol (higher boiling solvent, longer time). |
| Formation of multiple products | - Reaction at the C7 position.- Side reactions of the amine or product. | - Lower the reaction temperature to improve selectivity for the C4 position.- Use a less reactive base or shorter reaction times. |
| Difficulty in product purification | - Product co-elutes with starting material or impurities.- Product is unstable on silica gel. | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method.- Use a different stationary phase for chromatography (e.g., alumina). |
Conclusion
The synthesis of 4-aminoquinoline derivatives from this compound is a versatile and well-established process in medicinal chemistry. The choice between classical SNAr and palladium-catalyzed Buchwald-Hartwig amination allows for a broad scope of amine nucleophiles to be incorporated, paving the way for the creation of diverse chemical libraries for drug discovery. By understanding the underlying chemical principles and adhering to the detailed protocols and safety guidelines presented, researchers can efficiently and safely synthesize these valuable compounds for further biological evaluation.
References
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Wikipedia. 4-Aminoquinoline. [Link]
-
Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
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Kaur, K., et al. (2010). 4-Aminoquinolines--past, present, and future: a chemical perspective. PubMed. [Link]
-
Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]
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Ansari, M. F., & Fatima, K. (2022). 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. Medicinal Chemistry. [Link]
-
O'Neill, P. M., et al. (2003). 4-aminoquinolines as Antimalarial Drugs. University of Liverpool. [Link]
-
Madrid, P. B., et al. (2006). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC. [Link]
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Romero, A. H., et al. (2025). 4-Aminoquinoline: A Comprehensive Review about Synthetic Strategies. Frontiers. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
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Srivastava, K., et al. (2011). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PubMed Central. [Link]
-
Wikipedia. 4,7-Dichloroquinoline. [Link]
-
de Oliveira, A. B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
-
El-Dean, A. M. K., et al. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
-
ResearchGate. Structure of 4-aminoquinoline derivatives. [Link]
-
Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. ACS Publications. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Macmillan Group. (2002). Buchwald-Hartwig Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Singh, A., & Singh, J. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Link]
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Application Notes & Protocols for Nucleophilic Substitution Reactions of 4,7-Dichloro-8-methylquinoline
Introduction: The Strategic Importance of the 4,7-Dichloro-8-methylquinoline Scaffold
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Notably, the 4-aminoquinoline framework is the foundation of widely used antimalarial drugs like chloroquine and amodiaquine.[1] this compound is a key starting material for the synthesis of novel analogs and derivatives. Its two chlorine atoms offer distinct reactive sites for nucleophilic substitution, enabling the systematic introduction of diverse functional groups to modulate pharmacological properties, including efficacy, toxicity, and resistance profiles.[2][3][4]
This guide provides a detailed exploration of the nucleophilic aromatic substitution (SNAr) reactions of this compound. We will delve into the mechanistic principles governing its reactivity, present validated, step-by-step protocols for substitution with various nucleophiles, and discuss the application of these derivatives in modern drug development.
Mechanistic Insights: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is the primary pathway for functionalizing this compound. Unlike typical SN1 or SN2 reactions, the SNAr mechanism is a two-step addition-elimination process.[5][6] First, a nucleophile attacks an electron-deficient carbon atom on the aromatic ring, temporarily breaking aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] In the second step, the leaving group (chloride) is expelled, restoring aromaticity and yielding the substituted product.[7]
A critical feature of this compound is the pronounced difference in reactivity between the C4 and C7 chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C7 position. [8] This regioselectivity is a direct consequence of the electronic structure of the quinoline ring. The ring nitrogen atom acts as a powerful electron-withdrawing group, which strongly activates the adjacent C4 position (and the C2 position) towards nucleophilic attack. This activation occurs through resonance stabilization of the negative charge in the Meisenheimer intermediate, as depicted below. The C7 position, being in the benzo-fused portion of the ring and more distant from the activating nitrogen, lacks this degree of stabilization and is therefore much less reactive under typical SNAr conditions. This inherent selectivity allows for the precise, controlled functionalization of the C4 position while leaving the C7 chlorine intact for potential subsequent modifications.
Experimental Protocols
The following protocols provide detailed methodologies for the selective substitution at the C4 position of this compound. Researchers should always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
General Experimental Workflow
The process for synthesizing and isolating derivatives follows a standard sequence. This workflow ensures reproducibility and high purity of the final compounds.
Protocol 1: C4-Amination with Primary/Secondary Amines (Conventional Heating)
This protocol describes a robust method for synthesizing 4-amino-7-chloro-8-methylquinoline derivatives, which are direct analogs of many antimalarial drugs. The reaction is typically performed neat or in a high-boiling solvent.
-
Rationale: Direct heating provides the necessary activation energy for the reaction. Using the amine reactant as the solvent (neat conditions) maximizes reactant concentration, often accelerating the reaction. For solid amines, a high-boiling polar aprotic solvent like DMF or DMSO is suitable.[9]
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine) (2.0-3.0 eq)
-
Dichloromethane (DCM) for work-up
-
5% Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add this compound (e.g., 2.12 g, 10 mmol) and the desired amine (e.g., N,N-dimethylethane-1,2-diamine, 20-30 mmol).
-
If the amine is a liquid, no solvent is necessary. If it is a solid, add a suitable solvent like ethanol or DMF (10-15 mL).
-
Attach the reflux condenser and heat the mixture to 120-130°C with continuous stirring.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction mixture to room temperature.
-
Dissolve the residue in dichloromethane (50 mL).
-
Wash the organic layer successively with 5% aqueous NaHCO₃ (2 x 25 mL), water (25 mL), and brine (25 mL).[8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).
-
Protocol 2: C4-Thiolation using Thiourea
This method provides access to 4-thiolated quinolines, which can serve as versatile intermediates for further functionalization or as target molecules themselves. The reaction proceeds via an S-alkylisothiouronium salt intermediate, which is subsequently hydrolyzed.
-
Rationale: Thiourea serves as a safe and effective source of the thiol group. The reaction is performed in a polar aprotic solvent like DMF to ensure solubility of the reactants and facilitate the substitution reaction.[11] Basic work-up is required to deprotonate the thiol and isolate the final product.
-
Materials:
-
This compound (1.0 eq)
-
Thiourea (3.0 eq)
-
Dimethylformamide (DMF)
-
0.5 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
-
Procedure:
-
In a round-bottom flask, combine this compound (2.12 g, 10 mmol) and thiourea (2.28 g, 30 mmol) in DMF (30 mL).[11]
-
Heat the mixture under reflux (approx. 153°C) for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into cold water (100 mL).
-
Dissolve the resulting solid in 0.5 M NaOH solution (100 mL) and filter to remove any insoluble materials.
-
Carefully acidify the alkaline filtrate with 1 M HCl until a yellow precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Protocol 3: C4-Amination via Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
For sterically hindered or electronically deactivated amines, direct SNAr may be inefficient. The Buchwald-Hartwig amination offers a powerful alternative under milder conditions, although it requires an inert atmosphere and specialized reagents.
-
Rationale: This palladium-catalyzed cross-coupling reaction expands the scope of accessible amine nucleophiles. A phosphine ligand is essential to stabilize the palladium catalyst and facilitate the catalytic cycle. A strong, non-nucleophilic base is required to generate the active amine nucleophile. The entire process must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.[8]
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Palladium source (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5 eq)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere operations
-
Inert gas (Argon or Nitrogen) supply
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium source, phosphine ligand, and base.
-
Add this compound and the amine nucleophile.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 80-110°C for 12-24 hours, or until TLC indicates completion.
-
Cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate or DCM and filter through a pad of celite to remove the catalyst.[8]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Comparative Reaction Conditions
The choice of methodology can significantly impact reaction outcomes. The following table summarizes typical conditions for the C4-amination of dichloroquinoline substrates.
| Nucleophile Type | Method | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Primary Aliphatic Amine | Conventional | Neat or Ethanol | Reflux | 2-8 h | 80-95% | [10] |
| Secondary Aliphatic Amine | Conventional | Neat | 130 | 8 h | Not Specified | [8] |
| Arylamine | Conventional | Ethanol | Reflux | 12-24 h | 70-85% | [8] |
| Amine-1,2,4-triazole | Ultrasound | Ethanol | 90 | 30 min | 78-89% | [8] |
| Hindered/Aryl Amine | Pd-Catalyzed | Toluene | 100-110 | 12-24 h | 75-90% | [8][12] |
Applications in Drug Development
The synthesis of 4-substituted-7-chloro-8-methylquinoline derivatives is a cornerstone of medicinal chemistry research. These compounds are actively investigated for a range of therapeutic applications beyond malaria, including:
-
Oncology: Chloroquine analogs have been shown to inhibit autophagy, a process that cancer cells can use to survive. This makes them promising candidates for combination therapies to enhance the efficacy of traditional chemotherapeutic agents.[2]
-
Immunology and Rheumatology: The immunomodulatory effects of compounds like hydroxychloroquine are well-established for treating diseases such as lupus and rheumatoid arthritis.[3] New analogs are explored to refine these effects and reduce side effects.
-
Antiviral and Antibacterial Agents: The quinoline scaffold is being explored for its potential against a wide array of pathogens.
The protocols outlined in this guide enable researchers to efficiently generate libraries of novel 4,7-disubstituted-8-methylquinoline compounds for screening and lead optimization in these and other emerging therapeutic areas.
References
-
Abass, M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
-
Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]
-
Al-Bari, M. A. A. (2015). Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. Journal of Antimicrobial Chemotherapy. [Link]
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General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]
-
Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. PubMed. [Link]
-
Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (PMC). [Link]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. [Link]
-
Al-Bari, M. A. A. (2015). Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. Semantic Scholar. [Link]
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SNAr reaction mechanism. YouTube. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. National Institutes of Health (PMC). [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]
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Zakeri, S. & Mehrizi, A. A. (2018). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Iranian Journal of Parasitology. [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
Synthesis scheme of chloroquine analogue activity probe CQP. ResearchGate. [Link]
-
NUCLEOPHILIC AROMATIC SUBSTITUTION. PHARMD GURU. [Link]
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Application Notes & Protocols: Strategic Synthesis of Novel Kinase Inhibitors from 4,7-Dichloro-8-methylquinoline
For: Researchers, scientists, and drug development professionals in oncology, medicinal chemistry, and pharmacology.
This guide provides a detailed framework for the synthesis of a focused library of novel kinase inhibitors, utilizing the versatile scaffold, 4,7-dichloro-8-methylquinoline. We will delve into the strategic rationale behind the synthetic design, provide step-by-step protocols for key reactions, and present a clear workflow for the generation of potential therapeutic agents. The methodologies outlined herein are grounded in established principles of medicinal chemistry and are designed to be both robust and adaptable for the exploration of chemical space around the quinoline core.
Introduction: The Quinoline Scaffold in Kinase Inhibition
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets. In the realm of oncology, quinoline derivatives have emerged as a significant class of kinase inhibitors, targeting key enzymes in cancer signaling pathways.[2][3] Kinases play a pivotal role in regulating cellular processes such as proliferation, survival, and differentiation; their dysregulation is a hallmark of many cancers.[4] Consequently, the development of small molecule kinase inhibitors remains a cornerstone of modern cancer therapy.[2][5]
The strategic functionalization of the quinoline core allows for the modulation of a compound's pharmacokinetic and pharmacodynamic properties. The starting material for our exploration, this compound, offers two distinct points for chemical modification: the highly reactive C4-chloro group and the less reactive C7-chloro group. This differential reactivity is key to a controlled, stepwise synthesis of diverse derivatives. The presence of the 8-methyl group provides an additional steric and electronic feature that can be exploited to achieve selectivity and potency.
Strategic Rationale for Library Synthesis
Our synthetic strategy is designed to explore structure-activity relationships (SAR) by systematically modifying the 4 and 7 positions of the 8-methylquinoline core. The C4 position will be functionalized with a variety of aniline derivatives, a common motif in many ATP-competitive kinase inhibitors that often forms key hydrogen bond interactions in the hinge region of the kinase domain. The C7 position will be modified through the introduction of solubilizing groups or moieties that can occupy adjacent hydrophobic pockets, a strategy known to enhance potency and selectivity.[6]
This dual-functionalization approach allows for the generation of a diverse library of compounds from a single, readily accessible starting material.
Experimental Workflow & Signaling Pathways
The overall experimental workflow is depicted below. This process begins with the selective functionalization of the C4 position, followed by diversification at the C7 position. The synthesized compounds are then purified and characterized before being subjected to biological screening to assess their kinase inhibitory activity and antiproliferative effects in cancer cell lines.
Caption: Synthetic and screening workflow.
The synthesized compounds are designed to target key signaling pathways implicated in cancer progression. A simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for quinoline-based inhibitors, is shown below.
Caption: Targeted signaling pathway.
Detailed Experimental Protocols
Materials and General Methods:
-
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted.
-
This compound can be sourced from commercial vendors or synthesized according to literature procedures.
-
Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light (254 nm).
-
Purification of compounds should be performed by flash column chromatography on silica gel (230-400 mesh).
-
Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a 400 or 500 MHz spectrometer.
-
High-resolution mass spectrometry (HRMS) should be performed using an ESI-TOF instrument.
Protocol 1: Synthesis of 4-Anilino-7-chloro-8-methylquinoline Derivatives (General Procedure)
This protocol details the nucleophilic aromatic substitution (SNAr) reaction at the C4 position of this compound. The greater reactivity of the C4-chloro group is exploited for selective substitution.[7]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 3-ethynylaniline, 4-fluoroaniline, 3-aminobenzonitrile) (1.1 eq)
-
Solvent (e.g., isopropanol, ethanol, or 2-ethoxyethanol)
-
Acid catalyst (optional, e.g., a few drops of concentrated HCl)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol, 212.08 mg).
-
Add the chosen solvent (10 mL) and the substituted aniline (1.1 mmol).
-
If using, add the acid catalyst.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 4-12 hours.
-
Monitor the reaction progress by TLC. The starting material is less polar than the product.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 4-anilino-7-chloro-8-methylquinoline derivative.
Rationale: The SNAr reaction at the C4 position of the quinoline ring is facilitated by the electron-withdrawing effect of the ring nitrogen. The use of a protic solvent like isopropanol can facilitate the reaction. An acid catalyst can protonate the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.
Protocol 2: Synthesis of 4-Anilino-7-aryl-8-methylquinoline Derivatives via Suzuki-Miyaura Cross-Coupling (General Procedure)
This protocol describes the diversification at the C7 position using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is a powerful method for forming C-C bonds and introducing aryl or heteroaryl moieties.[7]
Reaction Scheme:
Materials:
-
4-Anilino-7-chloro-8-methylquinoline derivative (from Protocol 1) (1.0 eq)
-
Arylboronic acid or ester (e.g., 4-methoxyphenylboronic acid, 3-pyridinylboronic acid) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water (4:1), toluene)
Procedure:
-
In a Schlenk flask, combine the 4-anilino-7-chloro-8-methylquinoline derivative (1.0 mmol), the arylboronic acid (1.5 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-anilino-7-aryl-8-methylquinoline derivative.
Rationale: The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for C-C bond formation. The choice of catalyst, base, and solvent can be critical for achieving high yields and may require optimization for different substrates. The inert atmosphere is necessary to prevent the degradation of the palladium catalyst.
Data Presentation: Representative Library of Novel Kinase Inhibitors
The following table outlines a representative library of compounds that can be synthesized using the protocols described above, along with their hypothetical target kinases based on the introduced functionalities.
| Compound ID | R¹ (at C4-Anilino) | R² (at C7) | Hypothetical Target Kinase(s) |
| QMI-001 | -H | -Cl | Pan-kinase (starting point) |
| QMI-002 | 4-F | -Cl | EGFR, Src |
| QMI-003 | 3-CN | -Cl | VEGFR, PDGFR |
| QMI-004 | 3-C≡CH | -Cl | B-Raf, c-Met |
| QMI-005 | 4-F | 4-OCH₃-Ph | EGFR, Src |
| QMI-006 | 3-CN | 3-Pyridyl | VEGFR, PDGFR |
| QMI-007 | 3-C≡CH | 4-Morpholinomethyl-Ph | B-Raf, c-Met, PI3K |
Conclusion and Future Directions
The synthetic strategies and detailed protocols provided in this application note offer a robust starting point for the development of novel kinase inhibitors based on the this compound scaffold. The differential reactivity of the two chlorine atoms allows for a systematic and modular approach to library synthesis, enabling a thorough exploration of the structure-activity landscape.
Future work should focus on expanding the diversity of the aniline and arylboronic acid building blocks to further probe the chemical space. The synthesized compounds should be screened against a panel of kinases to determine their potency and selectivity. Promising lead compounds can then be further optimized for their ADME (absorption, distribution, metabolism, and excretion) properties to advance them into preclinical development. The quinoline scaffold continues to be a rich source of inspiration for the design of new therapeutics, and the methodologies outlined here provide a clear path for innovation in this exciting field.[2]
References
- Vertex AI Search, ResearchGate.
- Vertex AI Search. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- Vertex AI Search.
- Vertex AI Search, ResearchGate.
- Vertex AI Search. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
- Vertex AI Search, ACS Publications. Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles | Journal of Medicinal Chemistry.
- Vertex AI Search, NIH. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases.
- Vertex AI Search. 4,7-Dichloroquinoline - Wikipedia.
- Vertex AI Search. Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents - Benchchem.
- Vertex AI Search, PubMed.
- Vertex AI Search. 4,7-Dichloroquinoline - Naarini Molbio Pharma.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search, PubMed Central.
- Vertex AI Search, PubMed Central.
- Vertex AI Search.
- Vertex AI Search, MDPI. Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones.
- Vertex AI Search, MDPI. Discovery of New Quinoline-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity.
- Vertex AI Search, Sigma-Aldrich. This compound AldrichCPR 643039-79-6.
- Vertex AI Search. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
- Vertex AI Search, Semantic Scholar.
Sources
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- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
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- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of 4,7-Dichloro-8-methylquinoline
Introduction
4,7-Dichloro-8-methylquinoline is a critical heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceuticals, most notably in the development of novel antimalarial drugs.[1][2] Its structural integrity and purity are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the essential analytical methods for the thorough characterization of this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are grounded in established scientific principles and are designed to be self-validating, ensuring trustworthy and reproducible results.
The molecular structure of this compound features a quinoline core with chloro-substituents at the 4 and 7 positions and a methyl group at the 8 position. This specific arrangement of functional groups dictates its chemical properties and reactivity, making precise analytical characterization a necessity.[1][2] This document will detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive analysis of this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for selecting appropriate analytical techniques and sample preparation procedures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇Cl₂N | [2] |
| Molecular Weight | 212.08 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 84.4-86.2 °C | [2] |
| Solubility | Soluble in organic solvents like diphenyl ether and low-boiling hydrocarbon solvents.[2] Poorly soluble in water.[3] | [2][3] |
I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for separating this compound from potential impurities generated during its synthesis.[4][5]
A. Rationale for Method Selection
The choice of a C18 stationary phase in RP-HPLC provides a nonpolar environment that effectively retains the relatively nonpolar this compound. A mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous buffer allows for the fine-tuning of the separation by adjusting the polarity. This gradient elution ensures the efficient separation of the target compound from both more polar and less polar impurities. UV detection is ideal as the quinoline ring system possesses a strong chromophore, enabling sensitive detection.
B. Experimental Protocol: RP-HPLC
Objective: To determine the purity of a this compound sample and quantify any impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (for MS-compatible methods) or Phosphoric acid[4]
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas both mobile phases using an ultrasonic bath or an online degasser.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantify impurities using the external standard method if reference standards for the impurities are available.
-
C. Workflow Diagram
Caption: HPLC analysis workflow for this compound.
II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. It is particularly useful for identifying potential by-products and residual solvents from the synthesis of this compound.[6][7]
A. Rationale for Method Selection
The volatility of this compound and many of its potential synthetic impurities makes it amenable to GC analysis. The high separation efficiency of capillary GC columns, coupled with the definitive identification capabilities of mass spectrometry, provides a robust method for impurity profiling. Electron Impact (EI) ionization is a standard and effective method for generating reproducible mass spectra that can be compared against established libraries for confident compound identification.[8]
B. Experimental Protocol: GC-MS
Objective: To identify and quantify volatile impurities in a this compound sample.
Materials:
-
This compound sample
-
GC-grade solvent (e.g., Toluene, Dichloromethane)[6]
-
Internal standard (optional, e.g., a suitable deuterated analog or a compound with similar properties not present in the sample)
-
Volumetric flasks and microsyringes
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for separating aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and dissolve it in 1 mL of a suitable GC-grade solvent in a GC vial.
-
If using an internal standard, add a known amount to the sample solution.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Scan Range | 40-400 amu |
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).[8]
-
Quantify impurities by comparing their peak areas to that of the main component or an internal standard.
-
C. Workflow Diagram
Caption: GC-MS analysis workflow for volatile impurities.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the verification of the this compound structure and the detection of structural isomers.[9][10]
A. Rationale for Method Selection
The distinct chemical shifts and coupling patterns in the ¹H NMR spectrum provide a unique fingerprint for the aromatic protons of the quinoline ring and the methyl group. This allows for the confirmation of the substitution pattern. ¹³C NMR provides complementary information by identifying the chemical shifts of all carbon atoms in the molecule, further validating the structure. Deuterated chloroform (CDCl₃) is a common and suitable solvent for this non-polar compound.[11]
B. Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved.
-
-
NMR Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Number of Scans | 16 | 1024 (or more) |
| Relaxation Delay | 2 s | 2 s |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Reference | TMS (0 ppm) | TMS (0 ppm) |
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the specific protons in the molecule.
-
Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Compare the obtained spectra with literature data or predicted spectra to confirm the structure.[11]
-
C. Expected NMR Data
¹H NMR (CDCl₃): The spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring and the methyl protons. The exact chemical shifts and coupling patterns will be characteristic of the 4,7-dichloro-8-methyl substitution pattern.[11]
¹³C NMR (CDCl₃): The spectrum will display distinct signals for each of the 10 carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment (e.g., aromatic, methyl, carbons attached to chlorine).
D. Logical Relationship Diagram
Caption: Logical flow from molecular structure to NMR data and interpretation.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The synergistic use of HPLC for purity assessment, GC-MS for volatile impurity profiling, and NMR spectroscopy for definitive structural elucidation ensures a thorough understanding of the compound's identity, purity, and quality. Adherence to these protocols will enable researchers and drug development professionals to confidently assess the suitability of this compound for its intended use in pharmaceutical synthesis.
References
- SIELC Technologies. (n.d.). Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column.
-
Wikipedia. (2023). 4,7-Dichloroquinoline. Retrieved from [Link]
- Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline.
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
ResearchGate. (2012). 4,7-Dichloro-quinoline. Retrieved from [Link]
- Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861.
-
The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
- Gao, Y. G., Niu, Z. Y., Luo, X., Ye, X. W., Zhang, Y. Y., & Lian, S. M. (2020). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Journal of Instrumental Analysis, 39, 283-286.
- Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. (2012). 4,7-Dichloroquinoline. Acta crystallographica. Section E, Structure reports online, 68(Pt 5), o1498.
-
ResearchGate. (2023). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,.... Retrieved from [Link]
-
PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]
-
MDPI. (2022). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
- Google Patents. (1950). US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline.
-
National Institutes of Health. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (2018). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Retrieved from [Link]
-
MDPI. (2023). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. Retrieved from [Link]
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- 11. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Structure Elucidation: A Practical Guide to the 1H and 13C NMR Assignment of 4,7-Dichloro-8-methylquinoline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial agents like chloroquine and hydroxychloroquine.[1][2][3] The biological activity of these compounds is intrinsically linked to their precise molecular architecture. Therefore, the unambiguous structural characterization of novel quinoline derivatives is a critical step in drug discovery and development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive and definitive elucidation of molecular structures in solution.[1][4] This application note provides a comprehensive, in-depth guide to the complete assignment of the ¹H and ¹³C NMR spectra of 4,7-dichloro-8-methylquinoline, a polysubstituted quinoline. We will detail the experimental protocols, from sample preparation to data acquisition, and present a logical, step-by-step strategy for spectral interpretation using a combination of 1D and 2D NMR techniques. The causality behind experimental choices and the logic of spectral assignment are explained to provide a field-proven framework for researchers.
Core Principles: Understanding the NMR Landscape of Substituted Quinolines
The NMR spectrum of a substituted quinoline is a rich tapestry of information dictated by the electronic environment of each nucleus. The quinoline core consists of two fused rings: a pyridine ring and a benzene ring. The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which profoundly influences the chemical shifts of nearby nuclei.[1]
¹H NMR Spectroscopy: Protons on the quinoline scaffold typically resonate in the aromatic region (δ 7.0–9.0 ppm).[5]
-
Deshielding Effects: The nitrogen atom significantly deshields adjacent protons. Consequently, the H2 proton is usually the most downfield signal in the spectrum.[1] The H8 proton also experiences a deshielding effect due to its proximity to the nitrogen lone pair (a peri-effect).[1]
-
Substituent Effects: Substituents dramatically alter the electronic landscape. Electron-withdrawing groups (EWGs) like chlorine deshield nearby protons, shifting them downfield (higher ppm). Conversely, electron-donating groups (EDGs) like the methyl group cause an upfield shift (lower ppm) for ortho and para protons.[6]
-
Coupling Constants (J): Spin-spin coupling between adjacent protons provides definitive information about their connectivity, which is crucial for distinguishing isomers.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule.[5]
-
Chemical Shifts: Quinoline carbons resonate over a wide range. Carbons adjacent to the nitrogen (C2 and C8a) are typically found at lower fields (~148-152 ppm).[1]
-
Substituent Effects: The influence of substituents is even more pronounced for carbon nuclei. The carbon directly attached to a substituent (the ipso-carbon) experiences a large chemical shift change. For example, a chlorine atom significantly deshields the ipso-carbon.[5]
The Power of 2D NMR: For complex, substituted heterocycles like this compound, 1D spectra can be crowded and ambiguous. 2D NMR techniques are indispensable for a confident assignment.[4][7]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the ¹H-¹H connectivity within spin systems.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to, providing a direct ¹H-¹³C one-bond link.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons over two or three bonds. This is arguably the most powerful tool for this molecule, as it allows for the unambiguous assignment of non-protonated (quaternary) carbons and links the different fragments of the molecule together.[8][9]
Experimental Design and Protocols
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous experimental execution. This section details the validated protocols for sample preparation and data acquisition.
Protocol 1: NMR Sample Preparation
A homogeneous, particulate-free sample is critical for achieving high-resolution spectra and ensuring proper instrument performance.[10][11]
Materials:
-
This compound (5-10 mg for ¹H and 2D NMR; 20-50 mg for ¹³C NMR)
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)[12]
-
High-quality, clean, and dry 5 mm NMR tube[13]
-
Glass vial and Pasteur pipette
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the purified compound into a clean, dry glass vial.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[5] Gently swirl the vial to ensure the sample dissolves completely. The resulting solution must be clear and free of any solid particles.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents interference with the magnetic field homogeneity.[11]
-
Transfer: Carefully transfer the clear solution into the NMR tube. The optimal sample height for most modern spectrometers is approximately 4-5 cm (0.55-0.6 mL).[13]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.
Causality Note: The choice of solvent is critical. CDCl₃ is a common choice for many organic molecules. However, if the compound has poor solubility, a more polar solvent like DMSO-d₆ should be used. The residual solvent peak can be used as a secondary chemical shift reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Diagram: Experimental Workflow for NMR Analysis
Caption: A generalized workflow from sample preparation to final structure determination.
Protocol 2: NMR Data Acquisition
The following parameters are provided as a general guideline for a 400 MHz spectrometer. They may need to be adjusted based on the specific instrument and sample concentration.
-
1D ¹H Spectrum:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
-
1D ¹³C{¹H} Spectrum:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[5]
-
-
2D ¹H-¹H COSY:
-
Pulse Program: Standard gradient-selected COSY (cosygpqf).
-
Number of Scans per Increment: 2-4.
-
-
2D ¹H-¹³C HSQC:
-
Pulse Program: Standard gradient-selected HSQC with adiabatic pulses for uniform excitation (hsqcedetgpsisp2.2).
-
Number of Scans per Increment: 4-8.
-
-
2D ¹H-¹³C HMBC:
-
Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).
-
Number of Scans per Increment: 8-16.
-
Long-Range Coupling Delay: Optimized for J = 8-10 Hz.
-
Spectral Analysis and Assignment of this compound
The logical assignment process begins with the simplest spectrum (¹H) and progressively integrates data from more complex experiments (¹³C, COSY, HSQC, and HMBC) to build a self-consistent structural proof.
Molecular Structure and Numbering
A prerequisite for any discussion is the standardized numbering of the quinoline ring system.
Caption: Structure and IUPAC numbering for this compound.
Step-by-Step Assignment Strategy
-
¹H NMR Analysis (The Starting Point):
-
The spectrum is expected to show signals for four aromatic protons and one methyl group.
-
Methyl Signal: A singlet integrating to 3H will appear in the upfield region (~2.6-2.8 ppm). This is the methyl group at C8.
-
Aromatic Region: We expect two distinct AB spin systems (two pairs of doublets).
-
System 1 (Pyridine Ring): H2 and H3. H2 will be the most downfield proton due to its proximity to nitrogen.
-
System 2 (Benzene Ring): H5 and H6. Their relative positions will depend on the competing effects of the C7-Cl (deshielding) and C8-CH₃ (shielding) groups.
-
-
-
COSY Analysis (Confirming Connectivity):
-
The ¹H-¹H COSY spectrum will validate the proposed spin systems. A cross-peak will be observed between H2 and H3, and another between H5 and H6. The methyl singlet will show no correlations. This definitively groups the protons.
-
-
HSQC Analysis (Linking Protons to Carbons):
-
The HSQC spectrum provides the one-bond ¹H-¹³C correlations. This allows for the immediate assignment of C2, C3, C5, C6, and the methyl carbon based on the already assigned proton signals.
-
-
HMBC Analysis (The Final Piece of the Puzzle):
-
The HMBC spectrum is crucial for assigning the five quaternary carbons (C4, C4a, C7, C8, C8a). The analysis is best started from an unambiguous signal, like the methyl protons.
-
From Methyl Protons (H on C8-CH₃): These protons will show a strong correlation to C8 (²JCH) and weaker correlations to C7 and C8a (³JCH). This trio of correlations is a powerful starting point that immediately assigns three carbons.
-
From H5: This proton will show correlations to C4, C7, and C4a (³JCH) and C6 (²JCH). Since C7 is already known from the methyl correlation, this helps assign C4 and C4a.
-
From H2: This proton will show key correlations to the quaternary carbons C4 and C8a (³JCH). This serves as a confirmation for the assignments of C4 and C8a.
-
By systematically mapping these long-range interactions, all quaternary carbons can be assigned with high confidence.
-
Diagram: Key HMBC Correlations for Assignment
Caption: Visualization of the critical HMBC correlations originating from key protons.
Data Summary Tables
The following tables summarize the expected and assigned NMR data for this compound in CDCl₃.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~8.75 | d | ~4.8 | 1H | H2 |
| ~7.40 | d | ~4.8 | 1H | H3 |
| ~8.05 | d | ~9.0 | 1H | H5 |
| ~7.50 | d | ~9.0 | 1H | H6 |
| ~2.75 | s | - | 3H | 8-CH₃ |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Correlation Evidence (HMBC from) |
|---|---|---|
| ~152.0 | C2 | H3 |
| ~122.5 | C3 | H2 |
| ~149.5 | C4 | H2, H5 |
| ~127.0 | C4a | H3, H5, H6 |
| ~125.0 | C5 | H6 |
| ~128.0 | C6 | H5 |
| ~136.0 | C7 | H5, H6, 8-CH₃ |
| ~133.0 | C8 | H6, 8-CH₃ |
| ~148.5 | C8a | H2, H5, 8-CH₃ |
| ~18.0 | 8-CH₃ | - |
Note: The chemical shift values provided are predictive and based on the analysis of similar substituted quinoline systems. Actual experimental values may vary slightly.[1][5]
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a systematic, multi-technique NMR approach. While 1D ¹H and ¹³C spectra provide initial insights, they are insufficient for a complete and unambiguous assignment due to the presence of multiple substituents and quaternary carbons. The strategic application of 2D NMR experiments, particularly COSY for proton connectivity and HMBC for mapping the long-range heteronuclear framework, is essential. The methodology detailed in this application note—from meticulous sample preparation to the logical integration of 1D and 2D spectral data—provides a robust and reliable protocol for researchers in drug discovery and organic synthesis to confidently characterize complex heterocyclic molecules.
References
-
Z. Bayat, M Shir Mohammadi, and E Mohammadi Nasab. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Phys Chem Ind J, 13(2):122.
-
BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines. BenchChem Technical Library.
-
Hornak, J. P. Sample Preparation. The Basics of NMR.
-
BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem Technical Library.
-
Organomation. (2023). NMR Sample Preparation: The Complete Guide. Organomation Blog.
-
Scribd. (n.d.). NMR Sample Preparation Guide. Scribd.
-
University of North Carolina Wilmington. (2011). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
-
University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
-
Seaton, P. J., & Williamson, R. T. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 77(9), 1192.
-
Western University. (2013). NMR Sample Preparation. JB Stothers NMR Facility.
-
BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem Technical Support Center.
-
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Trade Science Inc.
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group.
-
Nanalysis Corp. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Nanalysis Blog.
-
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-453.
-
MDPI. (2003). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 8(3), 303-311.
-
MDPI. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(19), 6667.
-
Trinh Thi Huan, et al. (2022). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Heterocycles, 104(2), 364.
-
Abraham, R. J., & Sancassan, F. (2016). ¹H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 54(7), 569-583.
-
Wikipedia. (n.d.). 4,7-Dichloroquinoline.
-
Chemistry LibreTexts. (2023). NMR - Interpretation.
-
nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube.
-
ChemicalBook. (2025). 4,7-Dichloroquinoline:synthesis method and its application research.
-
BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem Technical Library.
-
MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Chemistry, 4(4), 1361-1371.
-
ResearchGate. (n.d.). ¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.
-
ChemicalBook. (n.d.). 4,7-Dichloroquinoline(86-98-6) 13C NMR spectrum.
-
The Royal Society of Chemistry. (n.d.). Supporting Information.
-
MDPI. (2018). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(3), 34.
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- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,7-Dichloro-8-methylquinoline
Welcome to the technical support guide for the synthesis of 4,7-dichloro-8-methylquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental challenges. As a crucial intermediate in the preparation of valuable pharmaceutical compounds, optimizing its synthesis is key to efficient drug discovery pipelines. This guide provides field-proven insights and detailed protocols grounded in established chemical principles.
Introduction: The Challenge of Synthesizing this compound
The synthesis of substituted quinolines is a cornerstone of medicinal chemistry. This compound, in particular, serves as a vital building block. While several named reactions can produce a quinoline core, the Gould-Jacobs reaction remains a robust and frequently adapted method for this specific molecule, primarily due to its regiocontrol starting from a substituted aniline.[1][2] However, the multi-step nature of this pathway, involving high-temperature cyclization and harsh chlorination conditions, presents numerous challenges that can lead to diminished yields and purification difficulties.
This guide will focus on the Gould-Jacobs pathway, breaking down each stage to identify potential pitfalls and provide actionable solutions to maximize your yield and purity.
Core Synthesis Pathway: The Gould-Jacobs Approach
The most reliable synthesis of this compound proceeds via a modified Gould-Jacobs reaction. The general workflow involves the condensation of a substituted aniline with an oxaloacetic ester, followed by thermal cyclization, decarboxylation, and chlorination.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My initial condensation reaction is sluggish or results in a low yield of the anil intermediate. What's going wrong?
-
Possible Cause 1: Presence of Moisture. The condensation reaction is sensitive to water, which can hydrolyze the ester and interfere with the formation of the anil.
-
Solution: Ensure all glassware is oven-dried and reagents, particularly the solvent, are anhydrous. Using a high-boiling solvent like Dowtherm A or diphenyl ether from the start can help drive off any water produced during the reaction.[2]
-
-
Possible Cause 2: Suboptimal Temperature. The reaction requires a specific temperature range to proceed efficiently without causing degradation.
-
Solution: Maintain a reaction temperature of approximately 60°C with vigorous agitation.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting aniline.
-
-
Possible Cause 3: Incorrect Stoichiometry. An improper ratio of reactants can lead to incomplete conversion.
-
Solution: Use a slight excess of the sodium oxalacetic ester to ensure the complete conversion of the more valuable 2-amino-6-chlorotoluene.
-
Question 2: The high-temperature cyclization step is failing or giving a poor yield. How can I improve it?
-
Possible Cause: Insufficient Temperature. This is the most common reason for failure. The intramolecular 6-electron electrocyclization has a high activation energy and requires temperatures often exceeding 250°C.[3][4]
-
Solution A (Conventional Heating): Use a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and diphenyl) or diphenyl ether alone.[2][5] Heat the mixture to reflux (approx. 250-260°C) and maintain it for the required duration (typically 1 hour or more).[3][5]
-
Solution B (Microwave Heating): For more rapid and uniform heating, consider using a microwave reactor. This modern approach can dramatically shorten reaction times from hours to minutes and often improves yields by minimizing thermal degradation.[6][7]
-
Question 3: I'm having trouble with the final chlorination step. The yield is low and the product is impure.
-
Possible Cause 1: Inactive or Decomposed Chlorinating Agent. Phosphorus oxychloride (POCl₃) is highly reactive and sensitive to moisture.
-
Solution: Use freshly distilled or a new bottle of POCl₃. Ensure the 4-hydroxy-7-chloro-8-methylquinoline intermediate is thoroughly dried before addition, as any residual water will quench the reagent. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Incorrect Reaction Temperature. Both insufficient and excessive heat can be detrimental.
-
Possible Cause 3: Inefficient Workup and Purification. The workup procedure is critical for isolating the final product from the reaction mixture and any byproducts.
-
Solution: After the reaction, the mixture is typically cooled and carefully poured into ice water or a mixture of ice and a solvent like ether.[5] The aqueous acidic layer containing the protonated product is then separated and neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the this compound.[5] For final purification, recrystallization from a low-boiling hydrocarbon solvent is effective.[2]
-
Caption: Troubleshooting decision tree for low-yield synthesis.
Detailed Experimental Protocol
This protocol is synthesized from established procedures and offers a reliable starting point for laboratory synthesis.[2][5]
Materials:
-
2-amino-6-chloro-toluene
-
Sodium oxalacetic ester
-
Dowtherm A (or diphenyl ether)
-
Hydrochloric acid (HCl)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Low-boiling hydrocarbon solvent (e.g., hexane or petroleum ether)
Procedure:
-
Step 1: Condensation
-
In a reaction vessel equipped with a mechanical stirrer, add 2-amino-6-chloro-toluene (1.0 eq) dissolved in Dowtherm A.
-
Add a small amount of concentrated HCl (e.g., 20 Bé).
-
Heat the agitated mixture to approximately 60°C.
-
Gradually add sodium oxalacetic ester (approx. 1.5 eq).
-
Maintain agitation at 60°C for 3 hours. During this time, you can pass a slow stream of an inert gas (like N₂ or CO₂) through the mixture to help remove the water produced.[2]
-
-
Step 2: Cyclization & Decarboxylation
-
Dilute the reaction mixture with additional Dowtherm A.
-
Heat the mixture to reflux (approx. 230-250°C) for at least 1 hour to facilitate both cyclization and decarboxylation. The intermediate product, 4-hydroxy-7-chloro-8-methylquinoline, should form.
-
Cool the mixture to room temperature.
-
-
Step 3: Chlorination
-
Step 4: Workup and Isolation
-
Cool the reaction mixture to room temperature and pour it carefully into a beaker containing crushed ice and water. This will form a two-layer system.
-
Separate the aqueous acidic layer.
-
Neutralize the acidic layer with a 10-50% NaOH solution at room temperature until the product precipitates.[2]
-
Collect the crude this compound by filtration and wash with water.
-
Dry the product in a vacuum oven at 30-40°C.
-
-
Step 5: Purification
-
Recrystallize the crude product from a suitable low-boiling hydrocarbon solvent to obtain the purified compound. The expected melting point of the purified product is in the range of 84-86°C.[2]
-
Data Summary Table
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| Condensation | 2-amino-6-chlorotoluene, Sodium oxalacetic ester | Dowtherm A | ~60°C | >85% (intermediate) |
| Cyclization | Anil intermediate | Dowtherm A | >230°C | High conversion |
| Chlorination | 4-hydroxy intermediate, POCl₃ | Dowtherm A | 100-140°C | - |
| Overall | - | - | - | ~50% (from starting aniline)[2] |
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to the Gould-Jacobs reaction? A1: Yes, other classical quinoline syntheses exist, such as the Combes, Skraup, and Doebner-von Miller reactions.[8][9][10] However, for a specifically substituted target like this compound, these methods can suffer from poor regioselectivity, leading to mixtures of isomers that are difficult to separate.[7][11] The Vilsmeier-Haack reaction is another powerful method for synthesizing chloro-substituted quinolines from acetanilides.[12][13] The Gould-Jacobs approach, starting with the correctly substituted aniline, offers a more direct and controlled route.[14]
Q2: What is the purpose of the high-boiling solvent, and can it be replaced? A2: The high-boiling solvent (e.g., Dowtherm A, diphenyl ether) serves as a heat transfer medium to achieve the very high temperatures (>250°C) required for the thermal cyclization step.[3][4] These solvents are thermally stable and inert under the reaction conditions. While they are effective, they can be difficult to remove completely. In modern synthesis, microwave-assisted, solvent-free, or high-temperature flow chemistry setups are being explored as alternatives to circumvent the use of these solvents.[6][15]
Q3: How critical is the purity of the starting materials? A3: Extremely critical. Impurities in the starting 2-amino-6-chlorotoluene or the oxalacetic ester can lead to significant side reactions, resulting in a complex mixture of byproducts, lower yields, and challenging purification. It is highly recommended to use purified reagents for the best results.
Q4: My final product appears oily or fails to crystallize. What should I do? A4: An oily product often indicates the presence of impurities, residual solvent (Dowtherm A is notoriously difficult to remove), or an incorrect pH during workup. First, ensure the neutralization step was carried out correctly to precipitate the free base. If it remains oily, attempt to extract the product into a suitable organic solvent (like dichloromethane or ethyl acetate), wash with water and brine, dry the organic layer, and remove the solvent under reduced pressure. The resulting residue can then be subjected to column chromatography on silica gel for purification before attempting recrystallization again.
References
-
Title: Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation Source: Indian Journal of Chemistry URL: [Link]
-
Title: Gould–Jacobs reaction Source: Wikipedia URL: [Link]
-
Title: Combes Quinoline Synthesis Source: Wiley Online Library URL: [Link]
-
Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]
-
Title: Combes quinoline synthesis Source: Wikipedia URL: [Link]
-
Title: synthesis of quinoline derivatives and its applications Source: Slideshare URL: [Link]
-
Title: Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline Source: Indian Journal of Chemistry URL: [Link]
-
Title: Combes Quinoline Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]
-
Title: Meth-Cohn quinoline synthesis Source: Chemistry Online URL: [Link]
-
Title: Gould-Jacobs Quinoline-forming Reaction Source: Biotage URL: [Link]
-
Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue Source: MDPI URL: [Link]
-
Title: Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations Source: International Journal of Chemical Studies URL: [Link]
-
Title: Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent Source: International Journal of Chemical Studies URL: [Link]
-
Title: 4,7-Dichloroquinoline Source: Wikipedia URL: [Link]
- Title: Process for preparing 4, 7-dichloro-8-methylquinoline Source: Google Patents URL
-
Title: Skraup reaction Source: Wikipedia URL: [Link]
-
Title: The Skraup Synthesis of Quinolines Source: Organic Reactions URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Quinoline Source: Pharmaguideline URL: [Link]
-
Title: 4,7-dichloroquinoline Source: Organic Syntheses URL: [Link]
-
Title: Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines Source: Arkivoc URL: [Link]
-
Title: The Skraup Synthesis of Quinolines Source: ResearchGate URL: [Link]
-
Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives Source: PMC URL: [Link]
- Title: Industrial preparation method of 4,7-dichloroquinoline Source: Google Patents URL
-
Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline Source: MDPI URL: [Link]
-
Title: Synthesis of 4,7-Dichloroquinoline Source: Scribd URL: [Link]
-
Title: Synthesis of Substituted Quinolines by Electrophilic Cyclization of N -(2-Alkynyl)anilines Source: ResearchGate URL: [Link]
-
Title: Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning Source: Beilstein Journals URL: [Link]
-
Title: Synthesis of derivatives of indole and quinoline by the intramolecular catalytic cyclization of allylanilines Source: ResearchGate URL: [Link]
-
Title: Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase Source: PMC URL: [Link]
Sources
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ablelab.eu [ablelab.eu]
- 7. benchchem.com [benchchem.com]
- 8. iipseries.org [iipseries.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry-online.com [chemistry-online.com]
- 13. chemijournal.com [chemijournal.com]
- 14. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 15. BJOC - Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning [beilstein-journals.org]
Technical Support Center: Synthesis of 4,7-Dichloro-8-methylquinoline
Welcome to the dedicated troubleshooting and support guide for the synthesis of 4,7-Dichloro-8-methylquinoline. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this multi-step synthesis. As a key intermediate in pharmaceutical development, achieving high purity and yield is paramount. This guide provides field-proven insights and solutions to common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield for the this compound synthesis is significantly lower than expected. What are the most critical steps to investigate?
A low overall yield in a multi-step synthesis is a common challenge that requires a systematic approach to diagnose. The synthesis of this compound, typically following a Gould-Jacobs-type pathway, has several critical control points.
The primary areas to scrutinize are:
-
Initial Condensation: The reaction between the aniline precursor (e.g., 2-amino-6-chlorotoluene) and a malonate derivative is the foundation of the quinoline core. Incomplete reaction here will irrecoverably lower the maximum possible yield.
-
Thermal Cyclization: This high-temperature step is often the main source of yield loss due to tar and polymer formation. Precise temperature control is non-negotiable.
-
Chlorination Efficiency: The conversion of the intermediate 7-chloro-8-methyl-4-quinolinol to the final dichloro product is frequently incomplete.
-
Work-up and Purification: Product can be lost during extraction and neutralization, especially if emulsions form or if the pH is not carefully controlled.
Below is a logical workflow to diagnose the issue:
Caption: Safe work-up procedure for POCl₃.
Question 5: How can I purify the final this compound and confirm its identity?
Purification is essential to remove residual starting materials, the 4-hydroxy precursor, and any isomeric impurities. The primary method for purification is recrystallization.
Purification Strategy:
-
Solvent Selection: A low-boiling hydrocarbon solvent is typically effective. The patent literature specifies crystallization from a low-boiling hydrocarbon solvent, and similar compounds are recrystallized from hexane or Skellysolve B. [1][2][3]This is effective for removing more polar impurities.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If there are insoluble materials, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Result for this compound |
| Melting Point | 84.4 - 86.2 °C (purified) [2] |
| ¹H NMR | Expect distinct aromatic protons. The proton at C5 (between the two chloro-substituted rings) and the protons on the pyridine ring (C2, C3) will be in the downfield region (typically >7.5 ppm). The methyl group will be a singlet around 2.5-2.8 ppm. |
| ¹³C NMR | Expect 10 distinct carbon signals (unless there is accidental overlap). |
| Mass Spec (MS) | The molecular ion peak will show a characteristic isotopic pattern for two chlorine atoms. For C₁₀H₇Cl₂N, the expected monoisotopic mass is ~210.995 g/mol . [4]The [M]+, [M+2]+, and [M+4]+ peaks should be observed in an approximate ratio of 9:6:1. |
| Appearance | White to off-white solid/powder. |
References
-
Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Cambridge University Press. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2024). 4,7-Dichloroquinoline. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
-
Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
(n.d.). Synthesis of Quinoline and derivatives. Retrieved from [Link]
- Google Patents. (1950). Process for preparing 4, 7-dichloro-8-methylquinoline.
-
PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]
-
(2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic. Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). Industrial preparation method of 4,7-dichloroquinoline.
Sources
Technical Support Center: Optimizing Nucleophilic Substitution on 4,7-Dichloro-8-methylquinoline
Welcome to the comprehensive technical support guide for optimizing nucleophilic substitution reactions on 4,7-dichloro-8-methylquinoline. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction: The Chemistry of this compound
This compound is a key heterocyclic building block in medicinal chemistry. The quinoline scaffold is a "privileged structure," appearing in numerous pharmacologically active compounds.[1] The reactivity of the two chlorine atoms on the quinoline ring is differential, making it a versatile substrate for selective functionalization. The chlorine at the C4 position is significantly more activated towards nucleophilic aromatic substitution (SNAr) compared to the chlorine at the C7 position.[2] This regioselectivity is attributed to the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack at the C4 position.[3][4][5]
This guide will focus on leveraging this inherent reactivity to achieve selective substitution at the C4 position and will also address strategies for achieving disubstitution when desired.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with this compound.
Q1: Why is the chlorine at the 4-position more reactive than the one at the 7-position?
A1: The enhanced reactivity of the C4-chloro substituent is a classic example of electronic effects in nucleophilic aromatic substitution (SNAr).[3][5] The nitrogen atom in the quinoline ring is electron-withdrawing, which reduces the electron density of the entire aromatic system, making it more susceptible to nucleophilic attack.[1] Resonance structures of the intermediate formed upon nucleophilic attack at C4 show that the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. This stabilization is not possible when the attack occurs at the C7 position. Therefore, the activation energy for the substitution at C4 is lower, leading to a faster reaction rate.[4][6]
Q2: What are the most common types of nucleophiles used in reactions with this compound?
A2: A wide range of nucleophiles can be employed, with the choice depending on the desired final product. The most common classes include:
-
Amines (Primary and Secondary): Aliphatic and aromatic amines are frequently used to synthesize 4-aminoquinoline derivatives, which are scaffolds for many antimalarial drugs like chloroquine.[2][7][8]
-
Alcohols and Phenols: Alkoxides and phenoxides can be used to form ether linkages, though typically requiring harsher conditions or catalytic methods.
-
Thiols: Thiolates are excellent nucleophiles and readily displace the C4-chloro group to form thioethers.[9]
-
Hydrazines: These are used to introduce hydrazinyl moieties, which can be valuable for further derivatization.[9]
Q3: Can I achieve substitution at the C7 position?
A3: While the C4 position is more reactive, substitution at the C7 position is achievable. This typically requires forcing conditions such as high temperatures and extended reaction times after the C4 position has already been substituted.[10] Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to functionalize the C7 position, sometimes even selectively in the presence of the C4-chloro group under specific catalytic conditions.[11][12][13]
Q4: What is the role of a base in these reactions?
A4: A base is often crucial for several reasons. In reactions with amine nucleophiles, a base is required to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it non-nucleophilic. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) or organic amines (triethylamine, diisopropylethylamine). In palladium-catalyzed reactions, a strong base like sodium tert-butoxide (NaOtBu) is often used to facilitate the catalytic cycle.[2]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the nucleophilic substitution on this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficient Nucleophile Reactivity | Solution: 1. Increase Temperature: Higher temperatures provide the necessary activation energy for the reaction to proceed. 2. Use a Stronger Nucleophile: If possible, switch to a more reactive nucleophile. For example, a primary amine is generally more reactive than a secondary amine due to less steric hindrance. 3. Catalysis: For less reactive nucleophiles, consider using a palladium catalyst (e.g., Buchwald-Hartwig conditions) to facilitate the reaction.[14][15][16] |
| Poor Solubility of Starting Materials | Solution: 1. Change Solvent: Select a solvent that dissolves both the this compound and the nucleophile. Common solvents include ethanol, DMF, DMSO, and toluene.[2][10] 2. Increase Temperature: Heating can improve the solubility of the reactants. |
| Deactivation of the Nucleophile | Solution: 1. Add a Base: As mentioned in the FAQs, ensure a suitable base is present to neutralize any acidic byproducts that may protonate and deactivate your nucleophile.[8] 2. Use an Inert Atmosphere: If your nucleophile is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Time | Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Premature work-up can lead to low yields, while excessively long reaction times might lead to side product formation. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Disubstitution at C4 and C7 | Solution: 1. Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nucleophile to favor monosubstitution at the more reactive C4 position. 2. Lower Reaction Temperature: Harsher conditions (higher temperatures) can promote the less favorable substitution at the C7 position. Running the reaction at a lower temperature will enhance the selectivity for the C4 position. |
| Side Reactions with the Nucleophile | Solution: 1. Protect Functional Groups: If your nucleophile contains other reactive functional groups, consider protecting them before the reaction and deprotecting them afterward. 2. Optimize Reaction Conditions: Varying the solvent, temperature, and base can sometimes minimize side reactions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Product and Starting Material have Similar Polarity | Solution: 1. Drive the Reaction to Completion: Use a slight excess of the nucleophile and monitor the reaction by TLC to ensure all the starting material is consumed. 2. Optimize Chromatography: If column chromatography is necessary, try different solvent systems to achieve better separation. Sometimes a gradient elution is required. |
| Product is an Insoluble Solid | Solution: 1. Recrystallization: This is often an effective method for purifying solid products. Experiment with different solvents or solvent mixtures to find suitable recrystallization conditions.[2] 2. Trituration: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step. |
Part 3: Experimental Protocols
These protocols provide a starting point for your experiments. Optimization may be necessary based on the specific nucleophile and desired product.
Protocol 1: General Procedure for Selective Nucleophilic Substitution at the C4-Position
This protocol is suitable for reactions with amine nucleophiles under conventional heating.
Materials:
-
This compound
-
Amine nucleophile (1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add DMF to dissolve the starting material.
-
Add the amine nucleophile (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol is a general guideline for palladium-catalyzed amination, which can be useful for less reactive amines or for targeting the C7 position under specific conditions.[11][12]
Materials:
-
This compound
-
Amine nucleophile (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Xantphos (0.1 equivalents)
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
-
Anhydrous toluene
-
Schlenk tube or other suitable glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add this compound and the amine nucleophile.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.[2]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 4: Visualizations
Reaction Mechanism and Regioselectivity
Caption: A systematic workflow for troubleshooting low product yield.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Quora. (2018, March 24). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?.
- Nemez, D., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
- MDPI. (n.d.). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution of 4,7-Dichloroquinoline.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- MDPI. (2025, October 15). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
- MDPI. (2013, February 6). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules.
- PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- PubMed. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
- OUCI. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution.
- PMC - NIH. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Google Patents. (n.d.). Process for preparing 4-amino-7-chloro-quinoline.
- PMC - PubMed Central. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2025, October 15). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Química Organica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline.
- PMC - NIH. (2023, September 11). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines.
- Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?.
- ResearchGate. (n.d.). Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine.
- OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction.
- Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- Pearson. (n.d.). Nucleophilic Substitution Practice Problems.
- YouTube. (2015, October 27). Nucleophilic Substitution: Practice Problems.
- Chemistry Steps. (n.d.). Nucleophilic Substitution Reactions Archives.
- Chemistry Steps. (2024, June 18). The SN1 Reaction Mechanism and SN1 Practice Problems.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Mastering TLC Monitoring of Reactions with 4,7-Dichloro-8-methylquinoline
Welcome to the technical support guide for Thin-Layer Chromatography (TLC) monitoring of chemical reactions involving 4,7-dichloro-8-methylquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a framework of chemical logic, enabling you to troubleshoot effectively and generate reliable, reproducible data. We will explore the causality behind common TLC issues and equip you with robust methodologies to overcome them.
Part 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered when setting up TLC for reactions involving this compound and related structures.
FAQ 1: What is the most common issue when running TLC on quinoline derivatives, and how do I prevent it?
The single most prevalent issue is spot tailing or streaking . This occurs because the basic nitrogen atom on the quinoline ring interacts strongly with the slightly acidic surface of a standard silica gel plate. This strong, sometimes irreversible, binding causes the spotted compound to drag along the plate rather than moving as a compact spot.
Primary Solution: The most effective way to counteract this is to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase (eluent).
-
Triethylamine (NEt₃): Add 0.1–2.0% triethylamine to your solvent system. A typical starting point is ~0.5%.
-
Ammonia/Methanol: Alternatively, use a solution of 1-10% ammonia in methanol, which is then used as a component in your primary mobile phase.
FAQ 2: How do I choose a starting solvent system for this compound?
This compound is a relatively non-polar, aromatic compound. The goal is to find a solvent system that places your starting material at a Retention Factor (R_f) of approximately 0.3-0.5, which provides a good window to observe the formation of new, potentially more polar products.
A good starting point for compounds of "normal" polarity is a mixture of 10-50% ethyl acetate in hexanes . Given the structure of this compound, a lower polarity system is likely a better start.
Recommended Starting Points:
-
Non-polar systems: 10-20% Ethyl Acetate / Hexanes (+ 0.5% NEt₃)
-
Intermediate polarity systems: 30-50% Ethyl Acetate / Hexanes (+ 0.5% NEt₃)
-
Polar systems (for polar products): 2-5% Methanol / Dichloromethane (+ 0.5% NEt₃)
FAQ 3: How do I visualize the spots? Is this compound visible under UV light?
Yes. As a highly conjugated aromatic system, this compound is UV-active . This should always be your first, non-destructive method of visualization.
Standard Visualization Workflow:
-
UV Light (254 nm): After developing and drying the plate, view it under a short-wave UV lamp. On a standard TLC plate containing a fluorescent indicator (labeled F₂₅₄), the compound will appear as a dark spot against a glowing green background. Circle any visible spots with a pencil immediately.
-
Chemical Staining: If UV light is insufficient, or if you suspect the presence of non-UV-active byproducts, proceed to a chemical stain. Good general-purpose options include:
-
Iodine Chamber: Exposing the plate to iodine vapor will stain most organic compounds yellow-brown. This stain is often temporary.
-
Potassium Permanganate (KMnO₄) Dip: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols, amines, or alkenes. It appears as yellow-brown spots on a purple background.
-
Part 2: Systematic Troubleshooting Guide
This guide is structured to help you diagnose and solve specific experimental problems in a logical sequence.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common TLC issues.
Detailed Problem/Solution Tables
Table 1: Troubleshooting Spot Shape and Separation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Spots are streaking or "tailing" | 1. Acid-Base Interaction: The basic quinoline nitrogen is interacting with acidic silica gel. 2. Sample Overload: Too much sample was spotted on the plate, exceeding the stationary phase capacity. | 1. Add a Basic Modifier: Add 0.1-2.0% triethylamine (NEt₃) or a small amount of ammonia in methanol to your eluent. This is the most reliable fix. 2. Reduce Concentration: Dilute your reaction aliquot before spotting. Aim for a starting spot that is only 1-2 mm in diameter. |
| Spots are not moving off the baseline (R_f ≈ 0) | The mobile phase is not polar enough to elute the compound(s) from the stationary phase. | Increase Eluent Polarity: Increase the proportion of the more polar solvent. For example, move from 10% ethyl acetate in hexanes to 30% or 50%. If this is insufficient, change to a more polar solvent system entirely, such as 5% methanol in dichloromethane. |
| Spots are running at the solvent front (R_f ≈ 1) | The mobile phase is too polar, causing the compound(s) to have a low affinity for the stationary phase. | Decrease Eluent Polarity: Decrease the proportion of the polar solvent. For example, move from 50% ethyl acetate in hexanes to 20% or 10%. |
| Reactant and product spots are overlapping or poorly resolved | The polarity of the mobile phase is not optimal for separating the specific mixture of compounds. | 1. Systematic Solvent Trial: Test different solvent ratios to fine-tune the separation. 2. Change Solvent System Class: If adjusting ratios fails, switch to a different class of solvents that offer different selectivity (e.g., from an acetate/hydrocarbon system to a chlorinated/alcohol system like DCM/MeOH). 3. Utilize Co-spotting: Always use a co-spot lane to definitively determine if two spots are identical or just have very similar R_f values. |
| The solvent front is uneven | 1. The TLC plate is touching the side of the developing chamber or the filter paper. 2. The adsorbent has flaked off the sides or bottom of the plate. | 1. Proper Placement: Ensure the plate is centered in the chamber and not in contact with anything but the chamber floor and atmosphere. 2. Handle Plates Carefully: Avoid touching the face of the plate. If the bottom edge is chipped, the solvent may not travel up the plate evenly. |
Table 2: Troubleshooting Spot Visualization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No spots are visible under UV light | 1. Compound is not UV-active: While this compound is UV-active, a reactant or a byproduct might not be. 2. Sample is too dilute: The concentration of the compound on the plate is below the limit of detection. 3. Compound evaporated: The compound is volatile and may have evaporated from the plate during drying. | 1. Use a Chemical Stain: Use a broad-spectrum stain like iodine or a more specific one like potassium permanganate to visualize the spots. 2. Concentrate the Spot: Apply the sample to the same spot multiple times, allowing the solvent to fully dry between each application. |
| The entire plate changes color or streaks upon staining | The eluent was not fully evaporated from the plate before staining. Some solvents (like triethylamine) can react with certain stains (like permanganate). | Dry Plate Thoroughly: Before staining, gently warm the plate with a heat gun or place it under high vacuum for a few minutes to ensure all mobile phase components have been removed. |
| Reaction mixture lane is a smear, especially with high-boiling solvents (e.g., DMF, DMSO) | The high-boiling reaction solvent is not evaporating and is interfering with the chromatography, essentially acting as part of the mobile phase. | Remove the Solvent: After spotting the plate, place it in a flask and pull a high vacuum on it for several minutes to remove the high-boiling solvent before placing it in the developing chamber. |
Part 3: Experimental Protocols
These detailed protocols provide a self-validating system for monitoring your reactions.
Protocol 1: Standard TLC Workflow for Reaction Monitoring
This workflow is designed to track the consumption of a reactant and the formation of a product.
Caption: Standard workflow for monitoring a chemical reaction using TLC.
Methodology:
-
Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapor. Cover the chamber tightly.
-
Plate Preparation: Obtain a silica gel TLC plate (F₂₅₄). Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate. Mark three lanes for your samples.
-
Sample Preparation: Dissolve a small amount of your starting material (e.g., this compound) in a volatile solvent like dichloromethane or ethyl acetate. Take a small aliquot of your reaction mixture (a drop from a capillary tube is sufficient) and dilute it in the same solvent.
-
Spotting: Using separate capillary tubes to avoid cross-contamination, apply small spots to the baseline in the following order:
-
Lane 1 (Reactant): Spot the solution of your starting material.
-
Lane 2 (Co-spot): Spot the starting material, then, on the exact same spot, apply the diluted reaction mixture.
-
Lane 3 (Mixture): Spot the diluted reaction mixture.
-
-
Development: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to move up the plate via capillary action until it is about 1 cm from the top.
-
Visualization & Analysis: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots. If necessary, proceed with a chemical stain. Analyze the plate by comparing the lanes: the reaction is progressing if the starting material spot in the "Mixture" lane is diminishing and a new product spot is appearing. The reaction is complete when the starting material spot is completely gone from the "Mixture" lane.
References
-
Troubleshooting Thin-Layer Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
- Wardas, W., Pyka, A., & Jedrzejczak, M. (1993). New visualizing agents for quinoline, isoquinoline, and selected methylquinolines in TLC.
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. (2001). MDPI. Available at: [Link]
- Process for preparing 4, 7-dichloro-8-methylquinoline. (1950). Google Patents.
-
How to Monitor a Reaction by TLC. Cooperative Organic Chemistry Student Laboratory Manual. Available at: [Link]
-
Uses of TLC. (2022). Chemistry LibreTexts. Available at: [Link]
-
4,7-Dichloroquinoline. Wikipedia. Available at: [Link]
-
Mroczek, T., & Głowniak, K. (2000). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. ResearchGate. Available at: [Link]
-
4,7-dichloroquinoline. Organic Syntheses Procedure. Available at: [Link]
-
Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group. Available at: [Link]
-
Solubility of 4,7-Dichloroquinoline. Solubility of Things. Available at: [Link]
-
TLC stains. Available at: [Link]
-
TLC Stains. Available at: [Link]
-
Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry. Available at: [Link]
-
Visualizing TLC Plates. (2021). Chemistry LibreTexts. Available at: [Link]
- Visualizing TLC Plates. (2022). Chemistry LibreTexts.
Challenges in the scale-up synthesis of 4,7-Dichloro-8-methylquinoline
Welcome to the technical support guide for the synthesis of 4,7-dichloro-8-methylquinoline. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of scaling this synthesis from the lab bench to pilot or production scale. We will address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommended solutions.
Overview of the Primary Synthetic Challenge
The synthesis of this compound, a crucial intermediate for various pharmaceutical compounds, is most commonly achieved via a multi-step process based on the Gould-Jacobs reaction.[1][2] This pathway, while effective, presents significant scale-up challenges related to high reaction temperatures, hazardous reagents, and complex purification procedures. This guide provides a structured, question-and-answer-based approach to overcoming these hurdles.
Core Synthetic Workflow
The typical manufacturing process involves three main stages: condensation, thermal cyclization, and chlorination.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My yield drops significantly during the thermal cyclization step upon scale-up. What's the cause and how can I fix it?
This is a classic scale-up problem rooted in heat transfer. The Gould-Jacobs cyclization requires very high temperatures, often exceeding 250°C, to proceed efficiently.[3]
Root Cause Analysis:
-
Poor Heat Transfer: In large reactors, achieving uniform and consistent heating is difficult. "Hot spots" can cause thermal decomposition of the intermediate or product, while "cold spots" lead to an incomplete reaction.[4]
-
Solvent Choice: The choice of a high-boiling, inert solvent is critical. Solvents like diphenyl ether or Dowtherm A are used to reach the necessary temperatures and facilitate efficient heat transfer.[3][5] Using a solvent with an inappropriate boiling point will stall the reaction.
-
Reaction Time: At these temperatures, prolonged reaction times can increase the formation of degradation byproducts.[6]
Troubleshooting & Optimization:
-
Optimize Your Solvent: Ensure you are using a high-boiling solvent like Dowtherm A or diphenyl ether. These have been proven to increase cyclization yields to as high as 95% in many cases.[3]
-
Verify Reactor Performance: Profile the temperature of your reactor. Use multiple temperature probes if possible to ensure there is no significant thermal gradient.
-
Conduct a Time-Temperature Study: A thorough study to find the optimal balance between reaction time and temperature is essential to maximize yield and minimize degradation.[6] Start with the conditions reported in literature (e.g., heating in Dowtherm A at ~250°C) and systematically vary time to check for reaction completion versus byproduct formation.[5]
-
Consider Alternative Technologies: For smaller scales or process development, microwave-assisted heating can dramatically shorten reaction times and improve yields by providing rapid, uniform heating.[7]
Q2: The chlorination step with phosphorus oxychloride (POCl₃) is sluggish and gives a dark, impure product. How can I improve this?
The conversion of the 4-hydroxyquinoline intermediate to the 4,7-dichloro product using POCl₃ is an aggressive reaction that must be carefully controlled.
Root Cause Analysis:
-
Moisture: The intermediate must be scrupulously dry. Any residual water from the previous step will react exothermically with POCl₃, consuming the reagent and generating phosphoric acid byproducts that can complicate the reaction and workup.[5]
-
Temperature Control: While heating is required (typically 100-140°C), poor temperature control can lead to uncontrolled side reactions and the formation of tar-like impurities.[1][5]
-
Insufficient Reagent: An inadequate charge of POCl₃ will result in an incomplete reaction.
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Dry the 8-methyl-7-chloro-4-hydroxyquinoline intermediate thoroughly under vacuum before this step. A common industrial practice is to suspend the intermediate in the high-boiling solvent (e.g., Dowtherm A) and boil under a stream of nitrogen to azeotropically remove any residual water before adding the POCl₃.[5]
-
Controlled Reagent Addition: Add the POCl₃ at room temperature before slowly heating the mixture to the target reaction temperature.[5] This allows for better control over the initial reaction and any potential exotherm.
-
Optimize Stoichiometry: While literature may provide a starting point, the optimal molar ratio of POCl₃ to the substrate may need to be fine-tuned for your specific scale and equipment. An excess is typically used to drive the reaction to completion.
-
Monitor Reaction Progress: Use in-process controls (e.g., TLC or HPLC) to monitor the disappearance of the starting material to determine the ideal reaction time and avoid unnecessary heating.
Caption: Decision tree for troubleshooting the POCl₃ chlorination step.
Q3: Product isolation is difficult. How do I efficiently remove the high-boiling solvent and purify the final product?
This is a common issue when using solvents like Dowtherm A (b.p. ~258°C).
Root Cause Analysis:
-
Solvent Residue: The high boiling point makes removal by standard distillation difficult without potentially degrading the product.
-
Complex Workup: The workup often involves quenching the reaction mixture in water or ice, followed by neutralization. This can lead to emulsions or precipitation of an oily, difficult-to-handle crude product.[1][8]
-
Impurities: Tars and other byproducts formed during the high-temperature steps can co-precipitate with the product, making purification challenging.
Troubleshooting & Optimization:
-
Quenching & Extraction: A robust and validated procedure involves pouring the cooled reaction mixture into a larger vessel and washing it with an immiscible, low-boiling organic solvent (like ether or toluene) and aqueous acid. The product will move into the acidic aqueous layer, leaving the Dowtherm A and non-basic impurities in the organic layer.[5]
-
Controlled Precipitation: Separate the acidic aqueous layer and cool it in an ice bath. Slowly neutralize it with a base (e.g., 10% NaOH) to precipitate the this compound product.[1][5] Controlling the rate of neutralization and temperature can improve the particle size and filterability of the solid.
-
Recrystallization: The crude, dry product should be recrystallized from a suitable low-boiling hydrocarbon solvent to achieve high purity.[1] A patent for this process specifies crystallization from a "low-boiling hydrocarbon solvent" which yielded a product with a melting point of 84.4-86.2°C.[1]
Q4: What are the key safety considerations for scaling up this synthesis?
Safety is paramount, especially given the reagents and conditions involved.
Key Hazards & Mitigation:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water.
-
Mitigation: Handle in a well-ventilated fume hood or closed system. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Ensure all equipment is dry. Have a quench station with appropriate materials ready for spills.
-
-
High-Temperature Operations: The use of solvents at ~250°C poses a significant burn risk and requires specialized heating equipment.
-
Mitigation: Use appropriate heating mantles or oil baths designed for high temperatures. Ensure proper insulation and guards are in place. Never leave high-temperature reactions unattended.
-
-
Corrosive Acidic/Basic Solutions: The workup involves strong acids (HCl) and bases (NaOH).
-
Mitigation: Use corrosion-resistant reactors and transfer lines (e.g., glass-lined steel). Follow standard procedures for handling corrosive materials.
-
Reference Protocol and Data
The following protocol is adapted from established literature for the synthesis of the closely related 4,7-dichloroquinoline and a specific patent for the title compound, providing a reliable starting point for development.[1][5]
Experimental Protocol: Synthesis of this compound
-
Stage 1 & 2 (Condensation & Cyclization):
-
In a suitable reactor, dissolve 2-amino-6-chloro-toluene (70.8 parts by weight) in a high-boiling solvent like Dowtherm A (500 parts).[1]
-
Add hydrochloric acid (66 parts of 20 Bé) and heat the agitated mixture to approximately 60°C.[1]
-
Introduce sodium oxalacetic ester (112 parts) and maintain agitation at 60°C for 3 hours.[1]
-
Transfer this intermediate mixture into a separate reactor containing Dowtherm A (1500 parts) heated to 230-250°C to effect the cyclization and decarboxylation.[1]
-
-
Stage 3 (Chlorination):
-
Cool the mixture containing the resulting 8-methyl-7-chloro-4-hydroxyquinoline to room temperature.
-
Carefully add phosphorus oxychloride (POCl₃) to the suspension.
-
Heat the reaction mixture to approximately 100°C and hold for the required reaction time (monitor by IPC).[1]
-
-
Stage 4 (Workup & Purification):
-
Cool the reaction mixture and carefully pour it into water or an ice/water mixture. This will form two layers.[1]
-
Separate the lower aqueous acidic layer.
-
Slowly neutralize the acidic layer with a caustic soda solution (e.g., 50 Bé NaOH) at room temperature (~25°C) to precipitate the crude product.[1]
-
Filter the precipitated solid and dry it under vacuum at 30-40°C.[1]
-
Recrystallize the crude solid from a low-boiling hydrocarbon solvent to yield the purified this compound.[1]
-
Table 1: Summary of Key Reaction Parameters
| Parameter | Stage | Value / Reagent | Rationale / Reference |
| Starting Material | Condensation | 2-Amino-6-chlorotoluene | Provides the core 8-methyl-7-chloro structure.[1] |
| Cyclization Temp. | Cyclization | ~230-250°C | Required for thermal intramolecular cyclization.[1][3] |
| Cyclization Solvent | Cyclization | Dowtherm A / Diphenyl ether | Inert, high-boiling solvent to achieve required temperature.[1][5] |
| Chlorinating Agent | Chlorination | Phosphorus Oxychloride (POCl₃) | Converts the 4-hydroxy group to a chloro group.[1][5] |
| Chlorination Temp. | Chlorination | ~100°C | Provides energy for the substitution reaction.[1] |
| Purification Method | Purification | Neutralization & Recrystallization | Isolates the product from the reaction mixture and removes impurities.[1] |
| Reported Yield | Overall | ~50% (from 2-amino-6-chlorotoluene) | A realistic expectation for this multi-step synthesis at scale.[1] |
References
-
El-Faham, A., et al. (2011). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]
-
Wikipedia. (2023). 4,7-Dichloroquinoline. Wikipedia, The Free Encyclopedia. Available at: [Link]
- Lisle, G. F., & Stacy, G. W. (1950). Process for preparing this compound. U.S. Patent No. 2,520,043. Washington, DC: U.S. Patent and Trademark Office.
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. Available at: [Link]
-
Saczewski, F., & Balewski, Ł. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(24), 5914. Available at: [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Praveen, C., et al. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 51B(3), 495-498. Available at: [Link]
-
Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. Available at: [Link]
-
ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Available at: [Link]
-
Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1321-1325. Available at: [Link]
-
Gholap, S. S., & Gill, C. H. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(5), 1-4. Available at: [Link]
-
ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? Available at: [Link]
-
Gholap, S. S., & Gill, C. H. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 10-13. Available at: [Link]
-
Słomczyńska, D., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2056. Available at: [Link]
-
de Oliveira, R. N., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1367. Available at: [Link]
- CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. (2014). Google Patents.
-
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Available at: [Link]
- US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (1971). Google Patents.
-
Kumar, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 1120-1123. Available at: [Link]
-
Panico, A., et al. (2015). Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Organic Process Research & Development, 19(9), 1228-1237. Available at: [Link]
-
National Toxicology Program. (2002). Nomination Background: 8-Methylquinoline. Available at: [Link]
-
Liu, Y., et al. (2015). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development, 19(4), 548-555. Available at: [Link]
Sources
- 1. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ablelab.eu [ablelab.eu]
- 7. asianpubs.org [asianpubs.org]
- 8. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
Side reactions of 4,7-Dichloro-8-methylquinoline with common reagents
Welcome to the technical support guide for 4,7-dichloro-8-methylquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile heterocyclic building block. The following question-and-answer guides provide troubleshooting strategies and mechanistic insights to optimize your synthetic outcomes.
Section 1: General Purity and Stability
Question: My starting material, this compound, shows signs of degradation or contains impurities upon receipt. What are the common issues and how can I purify it?
Answer: this compound is generally a stable, solid compound. However, improper storage or synthesis workup can lead to impurities. The most common impurity is the corresponding 4-hydroxy-7-chloro-8-methylquinoline, resulting from hydrolysis.
Troubleshooting Steps:
-
Purity Check: Always verify the purity of your starting material by NMR and LC-MS before use.
-
Storage: Store in a cool, dry place, tightly sealed, and away from moisture and strong acids/bases.
-
Recrystallization: If hydrolysis has occurred, you can often purify the material by recrystallization from a non-polar solvent like hexanes or a mixture of ethyl acetate and hexanes. The more polar hydroxy-- M.P. 83-87°C) will likely remain in the mother liquor.[1]
Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
The two chlorine atoms on the quinoline ring exhibit different reactivities. The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at C7. This is due to the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the Meisenheimer complex intermediate formed during substitution at C4.
Question: I am attempting a nucleophilic substitution with an amine/alkoxide at the C4 position, but the reaction is sluggish and gives low yields. What factors should I optimize?
Answer: While the C4 position is activated, SNAr reactions can still be challenging. Low yields are often due to insufficient reaction conditions or competing side reactions.
Key Optimization Parameters:
-
Base: A strong, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) is often required to deprotonate the incoming nucleophile (especially for amines or alcohols) without competing in the reaction.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can solvate the cation of the base and accelerate the reaction rate.
-
Temperature: These reactions often require elevated temperatures (80-150 °C) to overcome the activation energy barrier. Microwave heating can sometimes be beneficial.
-
Water Content: Ensure your reaction is anhydrous. Trace amounts of water can lead to the formation of the undesired 4-hydroxy byproduct.
Question: I'm observing substitution at both the C4 and C7 positions. How can I improve selectivity for C4?
Answer: Achieving high selectivity is a common goal. While C4 is intrinsically more reactive, forcing conditions can lead to substitution at C7.
Strategies for Enhancing C4 Selectivity:
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate of C4 substitution. This increases the kinetic preference for the more reactive site.
-
Milder Base: Use the mildest base necessary to facilitate the reaction. Overly strong bases or high concentrations can promote the less favorable C7 substitution.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent the slower reaction at C7 from proceeding.
Troubleshooting Workflow for SNAr Reactions
Caption: Troubleshooting workflow for SNAr reactions.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for functionalizing this compound. However, each named reaction comes with its own set of potential side reactions. The general order of reactivity for halogens in these couplings is I > Br > Cl, making the C-Cl bonds on this substrate relatively challenging to activate.
Question: In my Suzuki-Miyaura coupling, I'm seeing significant amounts of a de-chlorinated byproduct (protodeboronation of the boronic acid). How can I prevent this?
Answer: Protodeboronation, where the boronic acid is replaced by a hydrogen atom, is a common side reaction in Suzuki couplings, especially with electron-deficient aryl halides or under harsh conditions.[2]
Mitigation Strategies:
-
Base Selection: Use a weaker base like K₃PO₄ or K₂CO₃ instead of stronger bases like hydroxides. The base is a known contributor to this side reaction.
-
Anhydrous Conditions: Strictly anhydrous conditions are crucial. Water can facilitate the undesired protonolysis of the boronic acid.
-
Temperature Control: Avoid excessive temperatures. Run the reaction at the lowest temperature that provides a good conversion rate.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired oxidative addition and reductive elimination steps, outcompeting the protodeboronation pathway.[2]
Question: I am attempting a Sonogashira coupling and observing significant homocoupling of my terminal alkyne (Glaser coupling). What is the cause and solution?
Answer: The homocoupling of terminal alkynes is a primary side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[3]
Troubleshooting Homocoupling:
-
Degas Thoroughly: Ensure the reaction mixture, solvents, and reagents are rigorously degassed using methods like freeze-pump-thaw or by bubbling argon/nitrogen through the solvent for an extended period.[3]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring slightly higher catalyst loading or more specialized ligands, they completely eliminate the primary pathway for Glaser coupling.[4]
-
Amine Base: The choice of amine base is critical. Piperidine or triethylamine are commonly used and can influence the rate of homocoupling.[3]
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can help keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
Question: My Buchwald-Hartwig amination is giving a hydrodehalogenated (de-chlorinated) side product. What is causing this?
Answer: Hydrodehalogenation in Buchwald-Hartwig aminations is typically caused by a side reaction involving β-hydride elimination from the palladium-amide intermediate.[5] This is more common when the amine substrate has β-hydrogens.
Minimizing Hydrodehalogenation:
-
Ligand Selection: Use ligands that promote rapid reductive elimination. Sterically hindered biarylphosphine ligands (e.g., XPhos, BrettPhos) are designed to accelerate the C-N bond-forming step, thereby outcompeting β-hydride elimination.[6][7]
-
Base Choice: The choice of base (e.g., NaOt-Bu, LHMDS, K₃PO₄) can influence the reaction pathways. The optimal base is often substrate-dependent and may require screening.[7]
-
Temperature: As with other side reactions, using the minimum necessary temperature can help improve selectivity.
Comparative Overview of Cross-Coupling Conditions
| Reaction Type | Typical Catalyst | Typical Ligand | Typical Base | Common Side Reactions |
| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂(dppf) | SPhos, XPhos, dppf | K₂CO₃, K₃PO₄, CsF | Protodeboronation, Homocoupling of Boronic Acid |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, BrettPhos, BINAP | NaOt-Bu, LHMDS, K₃PO₄ | Hydrodehalogenation, Ligand Scrambling |
| Sonogashira | PdCl₂(PPh₃)₂, CuI (co-cat.) | PPh₃, Xantphos | Et₃N, i-Pr₂NH, Piperidine | Alkyne Homocoupling (Glaser), Hydrodehalogenation |
Section 4: Reactions with Grignard and Organolithium Reagents
Question: I am trying to perform a Grignard reaction with this compound to add an alkyl/aryl group, but I am getting a complex mixture of products. What are the potential side reactions?
Answer: Grignard and other strong organometallic reagents are highly reactive and can lead to several side reactions with a substrate like this compound.
Common Issues and Side Reactions:
-
Halogen-Metal Exchange: The Grignard reagent can react with one of the C-Cl bonds, leading to a new organometallic species (a quinolinyl-magnesium halide) and the alkyl/aryl halide. This scrambles the reactants and leads to a complex product mixture.
-
Basicity: Grignard reagents are strong bases.[8] They can deprotonate the methyl group at the C8 position, especially if hindered, which quenches the reagent and forms an undesired anion.
-
Addition to the Ring: While less common, strong nucleophiles can potentially add to the quinoline ring itself, particularly if the reaction is not sufficiently cooled.
-
Lack of Selectivity: It is difficult to achieve selective reaction at C4 versus C7 with such reactive nucleophiles. The reaction often results in a mixture of mono-substituted (at both positions) and di-substituted products.
Recommendations:
-
For C-C bond formation, palladium-catalyzed cross-coupling reactions (like Suzuki or Negishi) are vastly superior and more selective than using Grignard reagents directly with this substrate.
-
If a Grignard reaction must be attempted, use inverse addition (add the dichloroquinoline solution slowly to the Grignard reagent) at very low temperatures (e.g., -78 °C) to control the reactivity.[9]
Catalytic Cycle of Suzuki Coupling and Key Side Reactions
Caption: Suzuki catalytic cycle with competing protodeboronation.
References
-
Hassan, A. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1224-1235. Available at: [Link]
-
Hassan, A. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Alagille, D., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 6(14), 2341-2344. Available at: [Link]
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. Available at: [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses Procedure. Available at: [Link]
-
Botta, M., et al. (2005). Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water. Canadian Journal of Chemistry, 83(6), 679-685. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
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Shaikh, M. M., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683. Available at: [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
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Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
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PubMed Central. (2021). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Available at: [Link]
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ACS Medicinal Chemistry Letters. (2019). Eighteen 5,7-Dihalo-8-quinolinol and 2,2′-Bipyridine Co(II) Complexes as a New Class of Promising Anticancer Agents. Available at: [Link]
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National Institutes of Health. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]
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Wikipedia. (n.d.). 4,7-Dichloroquinoline. Available at: [Link]
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MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]
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ResearchGate. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. Available at: [Link]
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ResearchGate. (2016). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Available at: [Link]
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ResearchGate. (2018). Formation of an unexpected by-product (4) in the Suzuki–Miyaura... Available at: [Link]
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ResearchGate. (2012). Regioselective Suzuki-Miyaura Reactions of 4,7-Dichloro-N-methylisatin. Synthesis, Anti-HIV Activity and Modeling Study. Available at: [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4,7-dichloroquinazolines 78. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,7-Dichloro-8-methylquinoline Analogs
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antimalarial, anticancer, and antimicrobial properties. Among the vast chemical space of quinoline derivatives, the 4,7-dichloro-8-methylquinoline core represents a promising starting point for the development of novel drug candidates. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comparative overview of their biological activities supported by experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of new therapeutic agents.
The this compound Scaffold: A Privileged Core
The this compound core possesses a unique combination of structural features that contribute to its potential as a pharmacophore. The chlorine atoms at positions 4 and 7 are crucial for modulating the electronic properties and reactivity of the quinoline ring. The chlorine at the 4-position is particularly susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various side chains to explore the chemical space and optimize biological activity. The methyl group at the 8-position can influence the steric and electronic properties of the molecule, potentially impacting its interaction with biological targets.
Synthesis of this compound Analogs
The synthesis of this compound analogs typically begins with the construction of the core quinoline ring, followed by modifications at the 4-position. A common synthetic route involves the Gould-Jacobs reaction, starting from 3-chloro-2-methylaniline.
Experimental Protocol: Synthesis of this compound
A representative synthetic scheme for 4,7-dichloroquinoline, which can be adapted for the 8-methyl analog, is the Gould-Jacobs reaction.
Step 1: Condensation
-
3-Chloro-2-methylaniline is condensed with diethyl 2-(ethoxymethylene)malonate.
-
The reaction is typically heated to drive off the ethanol byproduct, yielding the corresponding anilinomethylenemalonate.
Step 2: Cyclization
-
The intermediate is cyclized at high temperature, often in a high-boiling solvent like diphenyl ether, to form the ethyl 4-hydroxy-7-chloro-8-methylquinoline-3-carboxylate.
Step 3: Hydrolysis and Decarboxylation
-
The ester is saponified with a base (e.g., NaOH), followed by acidification to yield the carboxylic acid.
-
Heating the carboxylic acid in a high-boiling solvent results in decarboxylation to afford 7-chloro-8-methylquinolin-4-ol.
Step 4: Chlorination
-
The 4-hydroxy group is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final product, this compound.
This synthetic pathway allows for the efficient production of the core scaffold, which can then be further functionalized.
Caption: Synthetic workflow for this compound analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature of the substituents at various positions of the quinoline ring. The following sections provide a comparative analysis of SAR for different therapeutic areas.
Anticancer Activity
Quinoline derivatives have shown significant potential as anticancer agents, and the this compound scaffold is a promising starting point for the development of new cytotoxic compounds.
Key SAR Insights:
-
Substitution at the 4-Position: The introduction of an amino group at the 4-position is a common strategy to enhance anticancer activity. The nature of the amine side chain plays a critical role in determining the potency and selectivity of the analogs.
-
Alkylamino Side Chains: Short to medium-length alkylamino side chains, often containing a terminal basic amine, have been shown to be favorable for activity. For instance, replacement of the 4-chloro group with a diamine side chain, such as in N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine, has demonstrated potent cytotoxicity against breast cancer cell lines.
-
Aromatic and Heterocyclic Amines: The incorporation of aromatic or heterocyclic moieties in the side chain can also lead to potent anticancer agents. The steric and electronic properties of these groups can influence the binding of the molecule to its biological target.
-
-
Substitution at the 7-Position: The chlorine atom at the 7-position is generally considered important for anticancer activity. Electron-withdrawing groups at this position can enhance the potency of the compounds.
-
The Role of the 8-Methyl Group: While specific SAR studies on the 8-methyl group in this particular scaffold are limited, in related quinoline series, substitution at the 8-position can influence the lipophilicity and steric profile of the molecule, which in turn can affect cell permeability and target engagement.
Comparative Data for Anticancer Activity:
The following table summarizes the cytotoxic activity of representative 4-aminoquinoline derivatives against human breast cancer cell lines. While not specific to the 8-methyl series, these data provide valuable insights into the SAR of the 4-amino-7-chloroquinoline pharmacophore.
| Compound | R (at 4-position) | Cell Line | GI₅₀ (µM) |
| Chloroquine | -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂ | MDA-MB-468 | 24.36 |
| Compound 5 | -NH-(CH₂)₂-N(CH₃)₂ | MDA-MB-468 | 8.73 |
| Compound 10 | Bisquinoline | MDA-MB-468 | 7.35 |
Data adapted from a study on 4-aminoquinoline derivatives.
The data clearly indicate that modifications at the 4-position significantly impact the cytotoxic activity, with certain side chains leading to a substantial increase in potency compared to the parent compound, chloroquine.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
1. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
-
Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.
-
The medium in the wells is replaced with the medium containing the test compounds.
-
Control wells receive medium with the solvent alone.
4. Incubation:
-
The plates are incubated for 48-72 hours.
5. MTT Assay:
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.
-
The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
6. Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Caption: Potential anticancer mechanisms of this compound analogs.
Antimalarial Activity
The 4-aminoquinoline scaffold is the basis for the widely used antimalarial drug chloroquine. Therefore, it is anticipated that this compound analogs will exhibit antimalarial activity.
Key SAR Insights:
-
The 4-Amino Side Chain: As with anticancer activity, the nature of the side chain at the 4-position is critical for antimalarial efficacy. The side chain is believed to be essential for accumulation in the parasite's acidic food vacuole, a key aspect of its mechanism of action.
-
The 7-Chloro Group: The 7-chloro substituent is a hallmark of many potent 4-aminoquinoline antimalarials and is considered crucial for activity.
-
Impact of the 8-Methyl Group: In the context of antimalarial 8-aminoquinolines (a different class), substitution at the 8-position is critical for activity against the liver stages of the malaria parasite. For 4-aminoquinolines, the effect of an 8-methyl group is less well-characterized but may influence the drug's pharmacokinetic properties.
Antimicrobial Activity
Quinoline derivatives have also been investigated for their antibacterial and antifungal properties. The SAR for antimicrobial activity often parallels that for anticancer and antimalarial activity, with the 4-amino side chain playing a key role.
Future Directions
The this compound scaffold presents a valuable starting point for the development of new therapeutic agents. Future research in this area should focus on:
-
Systematic SAR Studies: A comprehensive evaluation of a library of this compound analogs with diverse substituents at the 4-position is needed to establish a clear and detailed SAR.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of these analogs will be crucial for their rational optimization.
-
In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified from in vitro screening should be advanced to in vivo models to assess their efficacy and safety profiles.
Conclusion
This comparative guide highlights the significant potential of this compound analogs as a source of new therapeutic agents, particularly in the field of oncology. The synthetic accessibility of the scaffold and the clear importance of the 4-amino side chain in modulating biological activity provide a strong foundation for future drug discovery efforts. By leveraging the SAR insights presented here, researchers can design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.
Comparative analysis of different synthetic routes to 4,7-Dichloro-8-methylquinoline
An authoritative guide for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 4,7-Dichloro-8-methylquinoline Scaffold
This compound is a key heterocyclic compound, serving as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural framework is a cornerstone in the development of pharmaceuticals, particularly antimalarial drugs, where the quinoline core is a well-established pharmacophore.[1][2][3] The strategic placement of chloro- and methyl- substituents on the quinoline ring system allows for diverse functionalization, making it a versatile building block in medicinal chemistry and materials science.[1] The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are therefore of paramount importance for researchers and the pharmaceutical industry.
This guide provides a comparative analysis of different synthetic strategies for this compound, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a critical evaluation of the strengths and limitations of each approach.
Route 1: The Gould-Jacobs Reaction: A Classic Approach to the Quinoline Core
The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[4][5] Subsequent chlorination of the 4-hydroxy group provides a direct pathway to 4-chloroquinolines. A plausible and industrially relevant route to this compound begins with 3-chloro-2-methylaniline, building the quinoline ring system through a series of condensation, cyclization, saponification, decarboxylation, and chlorination steps. A similar approach has been successfully used for the large-scale production of the related compound, 4,7-dichloroquinoline.[6][7]
Reaction Mechanism and Rationale
The synthesis commences with the nucleophilic substitution of the ethoxy group of DEEM by the aniline nitrogen, followed by a thermally induced intramolecular cyclization to form the quinoline ring. The resulting ester is then saponified to the corresponding carboxylic acid, which is subsequently decarboxylated to yield the 4-hydroxyquinoline intermediate. The final step involves the conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Diethyl ((3-chloro-2-methylphenyl)amino)methylene)malonate
-
In a reaction vessel, combine 3-chloro-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).[6]
-
Heat the mixture to 100-120°C for 1-2 hours, allowing the ethanol byproduct to distill off.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, the crude product can be used directly in the next step or purified by recrystallization from petroleum ether.[6]
Step 2: Cyclization to Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
-
Heat a high-boiling solvent such as diphenyl ether or Dowtherm A to approximately 250°C in a flask equipped with a reflux condenser.[6]
-
Add the product from Step 1 to the hot solvent and maintain reflux for 1-2 hours to facilitate cyclization.
-
Cool the reaction mixture, and the cyclized product will precipitate.
-
Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.[6]
Step 3: Saponification to 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
-
Suspend the ester from Step 2 in a 10% aqueous solution of sodium hydroxide.[6][9]
-
Reflux the mixture until the solid completely dissolves (approximately 1-2 hours).
-
Cool the solution and acidify with concentrated hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid.[9]
-
Collect the precipitate by filtration and wash thoroughly with water.
Step 4: Decarboxylation to 7-chloro-8-methylquinolin-4-ol
-
Suspend the carboxylic acid from Step 3 in diphenyl ether.
-
Heat the mixture to its boiling point (around 250°C) and maintain reflux for 1-2 hours until carbon dioxide evolution ceases.[10]
-
Cool the mixture to allow the product to crystallize.
-
Filter the solid and wash with a non-polar solvent.
Step 5: Chlorination to this compound
-
Suspend the 7-chloro-8-methylquinolin-4-ol from Step 4 in a suitable solvent like toluene or excess phosphorus oxychloride.[9]
-
Add phosphorus oxychloride (POCl₃) (2-3 equivalents) portion-wise.[6][9]
-
Heat the mixture to reflux (around 100-110°C) for 2-4 hours.[9][10]
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization from a suitable solvent like ethanol or hexane.[9]
Logical Flow of the Gould-Jacobs Route
Caption: The Gould-Jacobs pathway to this compound.
Route 2: The Combes Synthesis: A Direct Approach with β-Diketones
The Combes quinoline synthesis offers a more direct route to substituted quinolines through the acid-catalyzed condensation of an aromatic amine with a β-diketone.[11][12][13] For the synthesis of this compound, this would theoretically involve the reaction of 3-chloro-2-methylaniline with a chlorinated β-diketone, followed by cyclization. However, the availability and stability of the required chlorinated β-diketone can be a limiting factor. A more practical approach involves forming the quinoline core first and then introducing the chloro groups.
Reaction Mechanism and Rationale
The reaction proceeds via the formation of an enamine intermediate from the aniline and the β-diketone.[12] Subsequent acid-catalyzed intramolecular electrophilic aromatic substitution, followed by dehydration, yields the quinoline product. The regioselectivity of the cyclization is influenced by the substituents on both the aniline and the β-diketone.[12]
Conceptual Pathway
A potential, though less common, pathway could involve the chlorination of 8-methylquinoline, which can be synthesized via a Combes reaction between o-toluidine and a suitable β-diketone. However, direct chlorination of the quinoline ring often leads to a mixture of isomers and can be difficult to control to achieve the desired 4,7-dichloro substitution pattern.
Route 3: The Friedländer Synthesis: Condensation of o-Aminoaryl Ketones
The Friedländer synthesis is another fundamental method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[14][15][16][17] To apply this to this compound, one would require a suitably substituted 2-aminoaryl ketone, which may not be readily available and could require a multi-step synthesis itself, making this route less direct for this specific target molecule.
Reaction Mechanism and Rationale
The reaction can proceed through two possible mechanisms.[14] The first involves an initial aldol condensation followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the quinoline ring.[14][15]
Conceptual Pathway for Friedländer Synthesis
Caption: General concept of the Friedländer synthesis for a substituted quinoline.
Comparative Summary of Synthetic Routes
| Feature | Gould-Jacobs Route | Combes Synthesis | Friedländer Synthesis |
| Starting Materials | 3-Chloro-2-methylaniline, Diethyl ethoxymethylenemalonate | Aromatic amine, β-Diketone | 2-Aminoaryl ketone, α-Methylene ketone |
| Key Intermediates | 4-Hydroxyquinoline-3-carboxylate, 4-Hydroxyquinoline | Enamine, Schiff base | Aldol adduct, Schiff base |
| Reaction Conditions | High temperatures for cyclization and decarboxylation | Acid-catalyzed condensation and cyclization | Acid or base-catalyzed condensation |
| Overall Yield | Generally good to high, with well-established procedures[6] | Variable, dependent on substrates | Can be high for suitable substrates[16] |
| Scalability | Proven for large-scale synthesis of related compounds[6] | Generally suitable for lab scale; can be optimized | Suitable for various scales |
| Advantages | Readily available starting materials, reliable and well-documented | Fewer steps in some cases | Direct formation of the quinoline ring |
| Disadvantages | Multi-step process, use of high-boiling solvents | Availability of specific β-diketones can be a limitation | Requires synthesis of specific 2-aminoaryl ketones |
| Key Reference | [6][8] | [11][12][13] | [14][15][16] |
Conclusion: A Strategic Choice for Synthesis
For the synthesis of this compound, the Gould-Jacobs reaction stands out as the most practical and well-documented approach, particularly for its adaptability to large-scale production. While it involves multiple steps, the starting materials are commercially available, and the procedures for analogous compounds are robust and high-yielding.[6][7] The Combes and Friedländer syntheses, while powerful in their own right for quinoline synthesis, present challenges for this specific target molecule due to the potential difficulty in obtaining the required substituted precursors.
The choice of synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of synthesis, available starting materials, and the importance of factors like process simplicity versus overall yield. This guide provides the foundational knowledge for making an informed decision and for the successful synthesis of the valuable intermediate, this compound.
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Wikipedia. (2024). Doebner–Miller reaction. Retrieved from [Link]
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SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
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Slideshare. (2016). Doebner-Miller reaction and applications. Retrieved from [Link]
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Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
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MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. Retrieved from [Link]
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Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
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A Comparative Guide to the Validation of an HPLC Method for Purity Determination of 4,7-Dichloro-8-methylquinoline
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. 4,7-Dichloro-8-methylquinoline serves as a vital building block in the synthesis of various pharmacologically active compounds.[1] Consequently, a robust and reliable analytical method for determining its purity is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods and a detailed protocol for the validation of a chosen method, grounded in scientific principles and regulatory expectations.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2] For a purity determination method, this means the ability to accurately and precisely quantify the main compound and to separate it from any potential impurities, including starting materials, by-products, and degradation products.[3] This guide is structured to walk researchers, scientists, and drug development professionals through the critical aspects of HPLC method validation, adhering to the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[4][5][6]
Method Selection: A Comparative Overview
The choice of an HPLC method is the foundation of a successful validation. For a compound like this compound, a substituted quinoline, Reversed-Phase HPLC (RP-HPLC) is typically the method of choice due to the non-polar nature of the molecule.[7] However, variations in stationary phases and mobile phase compositions can significantly impact the separation.
| Parameter | Method A: C18 Stationary Phase | Method B: Phenyl-Hexyl Stationary Phase | Rationale & Causality |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl | C18 columns provide excellent hydrophobic retention for a wide range of organic molecules. A Phenyl-Hexyl column offers alternative selectivity through π-π interactions, which can be advantageous for separating aromatic compounds like quinoline derivatives.[3] |
| Mobile Phase | Acetonitrile/Water Gradient | Methanol/Buffer Gradient | Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low viscosity. Methanol provides a different selectivity and can be useful if peak shape or resolution is an issue with acetonitrile. A buffered mobile phase helps to control the ionization of the analyte and any ionizable impurities, leading to more reproducible retention times. |
| Detection | UV at 254 nm | UV at 254 nm | Quinoline derivatives typically exhibit strong UV absorbance, making UV detection a sensitive and reliable choice.[3] The specific wavelength should be optimized based on the UV spectrum of this compound. |
For the purpose of this guide, we will proceed with the validation of a method based on a C18 stationary phase, a common and robust choice for this class of compounds.
The Validation Workflow: A Step-by-Step Approach
A comprehensive validation process ensures that the analytical method is reliable and fit for purpose. The following diagram illustrates the key stages of the validation workflow.
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A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against 4,7-Dichloro-8-methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Specificity for Quinolines
Quinoline and its derivatives are heterocyclic aromatic compounds integral to the development of a wide range of therapeutics, including antimalarial and anticancer agents.[1][2] The specific compound, 4,7-dichloro-8-methylquinoline, represents a core scaffold whose biological activity is highly dependent on its precise structure. When developing immunoassays for pharmacokinetic (PK) studies, therapeutic drug monitoring, or diagnostic applications, the specificity of the antibodies used is of paramount importance.[3][4][5]
Antibody specificity is the ability to selectively bind to a unique epitope on a target antigen while avoiding interactions with other structurally similar molecules.[6] Poor specificity, or high cross-reactivity, can lead to inaccurate quantification, misguided therapeutic development, and unreliable diagnostic interpretations.[4][6] This is particularly challenging for small molecules like quinoline derivatives, which are not immunogenic on their own and require conjugation to a carrier protein to elicit an immune response.[7][8] These small molecules are termed "haptens," and the process of generating antibodies against them can inadvertently produce antibodies that recognize the carrier protein, the linker used for conjugation, or related off-target molecules.[8][9]
This guide provides an objective comparison of antibody performance against this compound, offering supporting experimental data and detailed protocols to help researchers assess and select the most appropriate reagents for their work.
The Challenge: Generating Specific Antibodies to Small Molecules
Generating highly specific antibodies to small-molecule haptens like this compound is a complex process. Because molecules of this size do not typically induce an immune response, they must be covalently bonded to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[8][9] This hapten-carrier conjugate is then used to immunize an animal to produce antibodies.[9]
The design of this process introduces several variables that can affect the specificity of the resulting antibodies:
-
Hapten Design: The point of attachment of the linker to the quinoline derivative influences which parts of the molecule are exposed to the immune system, thereby dictating the epitopes against which antibodies will be raised.[9]
-
Linker Recognition: Antibodies may be generated that recognize the linker region used to conjugate the hapten to the carrier, rather than the hapten itself.[8]
-
Carrier Protein Recognition: A portion of the immune response will be directed against the carrier protein itself.
Therefore, rigorous characterization is not just recommended; it is essential to validate that the final antibody reagent specifically recognizes the target molecule with minimal cross-reactivity to structurally similar analogs.
Methodologies for Assessing Cross-Reactivity
Two primary methodologies are employed to quantitatively and qualitatively assess the cross-reactivity of antibodies against small molecules: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA
Competitive ELISA is a highly effective method for determining antibody specificity and quantifying cross-reactivity.[7] The assay relies on the principle of competition between the target analyte in a sample and a labeled or immobilized antigen for a limited number of antibody binding sites.[10][11] A lower signal indicates a higher concentration of the target analyte in the sample, as it has outcompeted the labeled antigen for antibody binding.[11]
Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[12][13] In this context, an antibody is typically immobilized on a sensor chip, and solutions containing the target molecule or its analogs are flowed over the surface.[12] The binding events are measured in Resonance Units (RU), providing highly quantitative data on binding specificity.[12][14] SPR is invaluable for distinguishing between compounds with similar affinities but different kinetic profiles.[15]
Comparative Data: Cross-Reactivity Profile
To evaluate the specificity of a proprietary monoclonal antibody (Clone 12B4) raised against a this compound-KLH conjugate, a panel of structurally related quinoline derivatives was tested using a competitive ELISA.
The cross-reactivity was calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Test Compound) x 100
Where IC₅₀ is the concentration of the compound required to inhibit 50% of the antibody binding to the coated antigen.
| Compound Tested | Structure | IC₅₀ (ng/mL) | % Cross-Reactivity |
| This compound | Target Immunogen | 1.5 | 100% |
| 4,7-Dichloroquinoline | Lacks 8-methyl group | 85.2 | 1.76% |
| 4-Chloro-8-methylquinoline | Lacks 7-chloro group | 31.7 | 4.73% |
| Chloroquine | Different side chain | > 10,000 | < 0.01% |
| Primaquine | Different substitution pattern | > 10,000 | < 0.01% |
| Naphthalene | Unrelated aromatic control | > 10,000 | < 0.01% |
Data Interpretation:
The data clearly demonstrates the high specificity of the monoclonal antibody (Clone 12B4) for the target molecule, this compound.
-
High Specificity: The antibody shows minimal cross-reactivity with analogs lacking either the 8-methyl group (1.76%) or the 7-chloro group (4.73%). This suggests that both of these functional groups are critical components of the epitope recognized by the antibody.
-
Negligible Off-Target Binding: There is virtually no binding to common quinoline-based drugs like Chloroquine and Primaquine, or to the unrelated aromatic compound Naphthalene. This is a critical feature for assays intended for use in complex biological matrices where related metabolites or co-administered drugs may be present.
Experimental Protocols
Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a self-validating system for determining the specificity of an antibody against a small molecule hapten.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)[16]
-
Hapten-BSA conjugate (for coating)
-
Primary antibody (Antibody to be tested)
-
Test compounds (Target molecule and structural analogs)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)[16]
-
Stop Solution (e.g., 2N H₂SO₄)[17]
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with 100 µL of the hapten-BSA conjugate (e.g., 1-10 µg/mL in coating buffer). Cover and incubate overnight at 4°C.[16]
-
Rationale: This step immobilizes the target antigen, creating the solid phase for the competitive binding reaction.
-
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[16]
-
Rationale: Removes unbound coating antigen.
-
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at 37°C.[16]
-
Rationale: Prevents non-specific binding of subsequent antibodies to the plate surface, reducing background signal.
-
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction: a. Prepare serial dilutions of the target molecule (standard curve) and each cross-reactant analog in assay buffer. b. In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of a pre-determined optimal dilution of the primary antibody. c. Incubate this mixture for 1 hour at 37°C.[16]
-
Rationale: This pre-incubation step allows the free analyte (target or analog) to bind to the primary antibody in the solution phase.
-
-
Plate Incubation: Transfer 100 µL of the antibody/analyte mixtures from the dilution plate to the corresponding wells of the coated and blocked assay plate. Incubate for 90 minutes at 37°C.[16]
-
Rationale: Any primary antibody that has not bound to the free analyte in the solution is now free to bind to the immobilized hapten-BSA on the plate.
-
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[16]
-
Rationale: The secondary antibody binds to the primary antibody that was captured by the immobilized antigen.
-
-
Washing: Repeat the wash step as in step 2. This wash is critical to remove any unbound secondary antibody.
-
Signal Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.[18]
-
Rationale: The enzyme (e.g., HRP) on the secondary antibody catalyzes a color change in the substrate. The intensity of the color is inversely proportional to the concentration of the free analyte in the initial sample.
-
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.[18]
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader.[18]
-
Analysis: Plot the OD values against the logarithm of the analyte concentrations. Use a four-parameter logistic curve fit to determine the IC₅₀ value for each compound tested.
Conclusion and Recommendations
The assessment of antibody cross-reactivity is a non-negotiable step in the validation of any immunoassay for small molecules.[7][19] The comparative data presented here for an anti-4,7-dichloro-8-methylquinoline monoclonal antibody (Clone 12B4) illustrates a high degree of specificity, a desirable characteristic for any antibody intended for therapeutic monitoring or diagnostic use.[20] The minimal cross-reactivity against closely related structural analogs ensures that the assay will be both accurate and reliable.
For researchers in drug development, it is imperative to:
-
Always Characterize Specificity: Do not assume that a commercially available or newly generated antibody is specific to your target. Perform in-house validation against all relevant metabolites and structurally similar compounds.
-
Choose the Right Method: While competitive ELISA is a robust and widely accessible method, SPR can provide deeper insights into binding kinetics, which may be crucial for certain applications.[15][21]
-
Consider the Immunogen Design: When developing new antibodies, carefully consider the hapten design and linker chemistry, as these choices profoundly impact the resulting antibody's specificity.[9][22]
By adhering to these principles and employing rigorous validation workflows, scientists can ensure the integrity of their data and the ultimate success of their research and development programs.[6]
References
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Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology. [Link]
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Why is Antibody Specificity Testing Important?. (2025). Polaris Market Research. [Link]
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Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. (2014). Analytical Chemistry. [Link]
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Biacore SPR for small-molecule discovery. Cytiva. [Link]
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Large and Small Molecule Screening by SPR. Bio-Rad. [Link]
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What Are Antibodies Used for in Drug Development?. (2025). News-Medical.net. [Link]
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Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter. [Link]
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Antibody Specificity. Journal of Human Health Research. [Link]
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Anti-hapten Antibody Problems. Aptamer Group. [Link]
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Predictions of Antibody Biophysical Properties for Improving Drug Development. (2018). University of California, Irvine. [Link]
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Antibody Specificity. Journal of Preventive Medicine And Care. [Link]
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Competitive ELISA Protocol. Creative Diagnostics. [Link]
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Anti-hapten antibodies. (2014). ImmuSmol. [Link]
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Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]
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Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. (2019). PLOS ONE. [Link]
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Classic and evolving approaches to evaluating cross reactivity of mAb and mAb-like molecules – A survey of industry 2008–2019. (2020). Regulatory Toxicology and Pharmacology. [Link]
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Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. (2024). Bioconjugate Chemistry. [Link]
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Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. (2024). ACS Publications. [Link]
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Competitive ELISA protocol. St John's Laboratory. [Link]
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Competitive ELISA Protocol and Animation. (2010). Microbe Notes. [Link]
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A Novel Metabolite as a Hapten to Prepare Monoclonal Antibodies for Rapid Screening of Quinoxaline Drug Residues. (2022). Foods. [Link]
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The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for the development of new drugs. ECORFAN-Bolivia Journal. [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomedical Science. [Link]
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Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2021). Molecules. [Link]
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Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. (2025). Journal of the Indian Chemical Society. [Link]
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A Spectroscopic Guide to Differentiating 4,7-Dichloro-8-methylquinoline and Its Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, substituted quinolines represent a cornerstone scaffold, forming the structural basis of numerous therapeutic agents. Their diverse biological activities are intricately linked to their substitution patterns, making the unambiguous identification of specific isomers a critical step in synthesis, quality control, and structure-activity relationship (SAR) studies. This guide provides an in-depth spectroscopic comparison of 4,7-dichloro-8-methylquinoline and one of its key isomers, 2,4-dichloro-8-methylquinoline, offering practical insights and methodologies for their differentiation.
While experimental spectra for these specific compounds are not widely available, this guide leverages established principles of spectroscopy, data from closely related analogs, and high-quality predicted NMR spectra to provide a robust framework for their characterization.
The Structural Challenge: Positional Isomerism in Dichloromethylquinolines
The quinoline core, a bicyclic aromatic heterocycle, offers numerous positions for substitution. In the case of dichloromethylquinolines, the placement of two chlorine atoms and one methyl group can give rise to a multitude of constitutional isomers. Understanding the distinct spectroscopic signatures of each isomer is paramount for confirming the outcome of a synthetic route and ensuring the purity of a drug candidate or intermediate. This guide focuses on comparing this compound with 2,4-dichloro-8-methylquinoline, two isomers with differing substitution on both the pyridine and benzene rings of the quinoline system.
Diagram of the Core Structures
Caption: Molecular structures of this compound and its isomer 2,4-dichloro-8-methylquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei provide a detailed fingerprint of the molecular structure.
Experimental Protocol: Acquiring High-Quality NMR Spectra
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra suitable for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified dichloromethylquinoline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to obtain sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Spectral width: ~12 ppm (centered around 5-6 ppm)
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust as needed for signal-to-noise)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse angle: 30°
-
Spectral width: ~200 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: ≥1024 (or more for dilute samples)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Causality in Experimental Choices: A high-field spectrometer is chosen to maximize the separation of proton signals, which is crucial for interpreting the complex aromatic region of quinolines. Proton decoupling in ¹³C NMR simplifies the spectrum to a series of single lines, one for each unique carbon atom, making it easier to count the number of distinct carbon environments.
Predicted ¹H and ¹³C NMR Data and Interpretation
In the absence of experimental data, we turn to highly reliable NMR prediction algorithms. The following tables summarize the predicted ¹H and ¹³C chemical shifts for our two isomers of interest. These predictions are based on extensive databases of known compounds and provide a strong basis for comparison.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | This compound | 2,4-Dichloro-8-methylquinoline | Expected Multiplicity |
| H2 | ~8.7 | - | d |
| H3 | ~7.5 | ~7.3 | d |
| H5 | ~8.0 | ~7.8 | d |
| H6 | ~7.6 | ~7.4 | t |
| CH₃ | ~2.8 | ~2.6 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | This compound | 2,4-Dichloro-8-methylquinoline |
| C2 | ~151 | ~152 |
| C3 | ~122 | ~123 |
| C4 | ~143 | ~145 |
| C4a | ~127 | ~128 |
| C5 | ~128 | ~126 |
| C6 | ~126 | ~127 |
| C7 | ~136 | ~128 |
| C8 | ~130 | ~137 |
| C8a | ~148 | ~147 |
| CH₃ | ~15 | ~18 |
Disclaimer: NMR predictions are estimations and may deviate from experimental values. However, the relative differences and patterns are highly informative for isomer differentiation.
Diagram: NMR Interpretation Workflow
Caption: A typical workflow for structure elucidation using NMR spectroscopy.
Key Differentiating Features in NMR:
-
The H2 Proton: In this compound, the proton at the 2-position (H2) is adjacent to the nitrogen atom and is expected to be the most downfield signal in the aromatic region, appearing as a doublet. In contrast, the 2-position of 2,4-dichloro-8-methylquinoline is substituted with a chlorine atom, meaning this characteristic downfield signal will be absent. This is a primary and definitive point of differentiation.
-
The Methyl Group Signal: The chemical shift of the methyl protons will be influenced by the proximity of the electron-withdrawing chlorine atoms. In this compound, the methyl group is at position 8. In 2,4-dichloro-8-methylquinoline, the methyl group is also at position 8, but the electronic environment of the entire ring system is altered by the different chlorine substitution pattern. This will likely lead to a small but measurable difference in the methyl proton chemical shift between the two isomers.
-
Aromatic Proton Pattern: The substitution pattern on both the pyridine and benzene rings will create unique sets of aromatic proton signals with distinct chemical shifts and coupling constants. For example, the coupling pattern between H5 and H6 will be observable in both isomers, but their chemical shifts will differ due to the different positions of the chlorine atoms.
Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and obtain a reproducible fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.
Causality in Experimental Choices: Electron ionization at 70 eV is a standard method that provides sufficient energy to generate a rich and reproducible fragmentation pattern, which is useful for structural elucidation and library matching.
Expected Mass Spectra and Fragmentation
Both this compound and 2,4-dichloro-8-methylquinoline have the same molecular formula (C₁₀H₇Cl₂N) and therefore the same nominal molecular weight of 211 g/mol . The key to differentiation lies in the subtle differences in their fragmentation patterns.
Table 3: Predicted Key Fragments in the Mass Spectra
| m/z | Possible Fragment | Significance |
| 211/213/215 | [M]⁺ | Molecular ion peak. The isotopic pattern (due to two chlorine atoms) will be characteristic. |
| 196 | [M-CH₃]⁺ | Loss of the methyl group. |
| 176 | [M-Cl]⁺ | Loss of a chlorine atom. |
| 141 | [M-2Cl]⁺ | Loss of both chlorine atoms. |
| 114 | [M-2Cl-HCN]⁺ | Subsequent loss of HCN from the quinoline core. |
Key Differentiating Features in MS:
While the major fragments may be similar, the relative abundances of these fragments can differ between the two isomers. The stability of the molecular ion and the preferred fragmentation pathways are influenced by the positions of the substituents. For instance, the loss of a chlorine atom from the 4-position might be more or less favorable than from the 2- or 7-position due to the electronic influence of the nitrogen atom and the methyl group. High-resolution mass spectrometry can confirm the elemental composition of the fragments, adding another layer of confidence to the analysis. The characteristic isotopic signature of two chlorine atoms (a ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks) will be a key feature in the molecular ion region for both isomers.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprinting the Molecule
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule and offers a unique "fingerprint" in the lower wavenumber region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Objective: To obtain a rapid and high-quality IR spectrum of the solid sample.
Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.
Causality in Experimental Choices: ATR is a convenient technique for solid samples as it requires minimal sample preparation compared to traditional methods like KBr pellets.
Expected IR Spectra and Interpretation
The IR spectra of both isomers will be dominated by absorptions characteristic of a substituted aromatic heterocyclic system.
Table 4: Expected Characteristic IR Absorption Bands (cm⁻¹)
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Appearance |
| 3100-3000 | Aromatic C-H stretch | Multiple weak to medium bands |
| 2980-2850 | Methyl C-H stretch | Weak bands |
| 1620-1580 | C=C and C=N stretching | Strong to medium bands |
| 1500-1400 | Aromatic ring skeletal vibrations | Multiple strong to medium bands |
| 850-750 | C-H out-of-plane bending | Strong bands, pattern is diagnostic of substitution |
| 800-600 | C-Cl stretch | Medium to strong bands |
Key Differentiating Features in IR:
The most significant differences between the IR spectra of the two isomers will be in the "fingerprint region" (below 1500 cm⁻¹). The pattern of C-H out-of-plane bending vibrations is highly diagnostic of the substitution pattern on the aromatic rings. The number and position of adjacent hydrogen atoms on the rings determine the absorption frequencies in the 850-750 cm⁻¹ region. These patterns will be distinct for the two different substitution patterns of the isomers. Additionally, the C-Cl stretching vibrations will likely appear at slightly different frequencies depending on their position on the quinoline ring.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.
Experimental Protocol: Solution UV-Vis Spectroscopy
Objective: To measure the electronic absorption spectrum.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Spectrum Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Use the pure solvent as a blank to correct for any solvent absorption.
Expected UV-Vis Spectra
Substituted quinolines typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions. The positions (λmax) and intensities (ε) of these bands are sensitive to the substitution pattern.
Key Differentiating Features in UV-Vis:
The position of the chlorine and methyl substituents will influence the energy levels of the molecular orbitals involved in the electronic transitions. While both isomers are expected to show similar absorption profiles, there will likely be subtle shifts in the λmax values and changes in the molar absorptivities. These differences, although potentially small, can be used as a supplementary method for distinguishing between the isomers, especially when comparing to a known standard.
Conclusion: An Integrated Spectroscopic Approach
The definitive identification of this compound and its isomers requires a multi-technique spectroscopic approach. While each technique provides valuable information, their combined power allows for an unambiguous structural assignment.
-
NMR spectroscopy is the primary tool for determining the precise connectivity of the atoms and is the most definitive method for distinguishing between these isomers. The presence or absence of the H2 proton signal is a key diagnostic feature.
-
Mass spectrometry confirms the molecular weight and provides supportive structural information through the analysis of fragmentation patterns.
-
IR spectroscopy offers a rapid method for fingerprinting the molecule, with the C-H out-of-plane bending region being particularly sensitive to the isomeric substitution pattern.
-
UV-Vis spectroscopy probes the conjugated system and can reveal subtle electronic differences between the isomers.
By systematically applying these spectroscopic techniques and understanding the principles behind the expected spectral differences, researchers and drug development professionals can confidently identify and characterize dichloromethylquinoline isomers, ensuring the integrity of their research and the quality of their products.
A Comparative Guide to the In Vitro Efficacy of 4,7-Dichloro-8-methylquinoline Derivatives Against Plasmodium falciparum
The relentless evolution of drug resistance in Plasmodium falciparum, the most virulent human malaria parasite, necessitates a continuous search for novel and effective chemotherapeutic agents. The quinoline core, a scaffold central to the activity of legacy antimalarials like chloroquine (CQ), remains a fertile ground for the development of new drug candidates. This guide provides a comprehensive comparison of the in vitro efficacy of a specific class of these compounds—4,7-dichloro-8-methylquinoline derivatives—against P. falciparum. We will delve into their performance against both drug-sensitive and drug-resistant parasite strains, contextualize their activity with established antimalarials, and provide the detailed experimental frameworks required to validate these findings.
The Rationale for Targeting the Quinoline Scaffold
Quinoline-containing drugs, such as chloroquine and quinine, have been mainstays in our arsenal against malaria.[1] Their primary mechanism of action is the disruption of heme detoxification within the parasite's acidic food vacuole.[1][2] During its intraerythrocytic stage, the parasite digests copious amounts of host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[2][3] Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole and is thought to cap the growing hemozoin crystal, preventing further polymerization.[1][3] This leads to a buildup of toxic heme, ultimately killing the parasite.[1]
However, the widespread emergence of chloroquine-resistant (CQR) P. falciparum strains, often associated with mutations that reduce drug accumulation, has severely limited its clinical utility.[1][2] This has spurred medicinal chemists to modify the basic quinoline structure to overcome these resistance mechanisms. The 4,7-dichloroquinoline scaffold is a key intermediate in the synthesis of chloroquine and its analogues, making it a logical starting point for creating novel derivatives with enhanced activity.[4] The introduction of a methyl group at the 8-position, creating this compound, and subsequent derivatization, represents a strategic effort to develop compounds that can evade resistance while retaining the core antiplasmodial activity of the quinoline class.
Comparative In Vitro Antiplasmodial Activity
The efficacy of a potential antimalarial compound is primarily assessed by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of parasite growth in vitro.[5] A lower IC50 value indicates higher potency. Crucially, new derivatives must be tested against a panel of P. falciparum strains with varying resistance profiles to determine their potential for broad-spectrum activity.
While specific data for a wide range of "this compound" derivatives is not extensively consolidated in the public literature, we can infer their potential by examining the performance of closely related 4,7-dichloroquinoline and other 4-aminoquinoline analogues. These studies consistently demonstrate that modifications to the quinoline core can restore activity against CQR strains.
| Compound/Series | Derivative Class | P. falciparum Strain | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |
| 4,7-dichloroquinoline | Quinoline | CQ-sensitive (CQ-s) | 6.7 | Chloroquine | 23 | [6] |
| 4,7-dichloroquinoline | Quinoline | CQ-resistant (CQ-r) | 8.5 | Chloroquine | 27.5 | [6] |
| Cytisine derivatives | 4-Aminoquinoline Analogue | CQ-resistant (W-2) | Potent (2.7-13.4x > CQ) | Chloroquine | - | [7] |
| Quinoline-benzimidazole hybrids | 7-Chloroquinoline Hybrid | CQ-sensitive (Pf3D7) | Potent (nanomolar) | Chloroquine | - | [8] |
| Quinoline-benzimidazole hybrids | 7-Chloroquinoline Hybrid | CQ-resistant (PfDd2) | Potent (nanomolar) | Chloroquine | - | [8] |
| Side chain-modified 4-aminoquinolines | 4-Aminoquinoline Analogue | CQ-resistant (K1) | 170-310 | Chloroquine | 255 | [9] |
This table is a synthesis of data from multiple sources on related compounds to illustrate the potential of the 4,7-dichloroquinoline scaffold. The IC50 values are indicative and can vary based on the specific assay conditions.
These findings highlight a critical trend: novel derivatives of the 4,7-dichloroquinoline scaffold frequently exhibit potent activity against both CQS and CQR strains, often surpassing the efficacy of chloroquine against the resistant parasites.[6][7][8][9]
Assessing Selectivity: The Importance of Cytotoxicity Profiling
A potent antimalarial must be selectively toxic to the parasite, with minimal effect on host cells. Therefore, in vitro cytotoxicity assays are a mandatory step in the drug development pipeline.[10][11][12] These assays determine the concentration of a compound that is toxic to 50% of a mammalian cell line (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50), provides a quantitative measure of a compound's therapeutic window. A higher SI value is desirable, indicating greater selectivity for the parasite.
Studies on novel 4-aminoquinoline analogues have shown that it is possible to achieve high antiplasmodial potency while maintaining low cytotoxicity against human cell lines such as HMEC-1 and HepG2.[7] For instance, some cytisine derivatives of 4-aminoquinoline combine high potency against CQR P. falciparum with low toxicity.[7] Similarly, the parent 4,7-dichloroquinoline compound showed insignificant toxicity on host systems at concentrations up to 100 µM/mL in one study.[6][13]
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of these findings, standardized protocols are essential. Below are detailed methodologies for the key in vitro assays.
Experimental Workflow for In Vitro Antiplasmodial and Cytotoxicity Testing
Caption: Proposed mechanism: Inhibition of heme polymerization.
The quinoline nitrogen is thought to be crucial for accumulating the drug in the acidic food vacuole. Once concentrated, the planar aromatic ring system of the quinoline can π-stack with the porphyrin ring of heme, preventing its incorporation into the growing hemozoin crystal. [2]The modifications on the this compound scaffold likely influence the compound's basicity, lipophilicity, and steric properties, which in turn affect its ability to accumulate in the vacuole and interact with heme, potentially overcoming the efflux mechanisms present in CQR strains.
Comparison with Alternatives
The ultimate goal is to develop compounds that are superior to or can be used in combination with current frontline therapies, such as artemisinin-based combination therapies (ACTs). While this compound derivatives show promise, especially against CQR P. falciparum, they must be compared to standard antimalarials.
-
Chloroquine: The key advantage of these new derivatives is their potent activity against CQR strains, a significant improvement over chloroquine. [7]* Mefloquine: Another quinoline antimalarial, mefloquine, is more lipophilic and may have alternative sites of action. [1]Some novel amino-alcohol quinolines have demonstrated greater potency than mefloquine. [14]* Artemisinin Derivatives: Artemisinins are characterized by their rapid parasite clearance. While quinolines generally act slower, they can serve as excellent partner drugs in combination therapies to clear remaining parasites and prevent recrudescence. The combination of novel quinolines with dihydroartemisinin has shown additive or synergistic effects in vitro. [14]
Conclusion
The this compound scaffold and its analogues represent a promising class of antimalarial candidates. The available data on related 4,7-dichloroquinoline derivatives strongly suggest that these compounds can exhibit potent in vitro activity against both chloroquine-sensitive and, critically, chloroquine-resistant strains of P. falciparum. Their mechanism, rooted in the well-understood inhibition of heme detoxification, provides a solid foundation for rational drug design. The key to their future success lies in optimizing the balance between high antiplasmodial potency and low host cell cytotoxicity, resulting in a high selectivity index. The experimental frameworks detailed in this guide provide a robust system for identifying and validating lead compounds from this chemical series, paving the way for further preclinical and clinical development in the fight against malaria.
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A Comparative Guide to the Cytotoxicity of Novel 4,7-Dichloro-8-methylquinoline Analogs
This guide provides a comprehensive evaluation of the cytotoxic potential of newly synthesized 4,7-dichloro-8-methylquinoline analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents. This document delves into the experimental rationale, detailed protocols for cytotoxicity assessment, comparative analysis of analog performance, and insights into their potential mechanisms of action.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant anticancer properties.[1][2] Derivatives of quinoline have been shown to exert their cytotoxic effects through various mechanisms, such as DNA intercalation, inhibition of topoisomerase enzymes, and modulation of key signaling pathways involved in cell proliferation and survival.[1][3][4] The synthesis and evaluation of novel analogs, such as the this compound series, are driven by the quest for compounds with enhanced potency, greater selectivity for cancer cells, and improved pharmacological profiles.
Experimental Design: A Rationale-Driven Approach
The primary objective of this study is to systematically evaluate and compare the in vitro cytotoxicity of a series of novel this compound analogs against a panel of human cancer cell lines. The experimental design is rooted in established principles of cancer drug discovery, prioritizing robust and reproducible methods to assess cell viability and elucidate mechanisms of cell death.
Selection of Cell Lines: A diverse panel of human cancer cell lines was chosen to represent different tumor types. For this guide, we will focus on:
-
MCF-7: A human breast adenocarcinoma cell line.
-
HCT-116: A human colon cancer cell line.
-
A549: A human lung carcinoma cell line.
The use of multiple cell lines provides a broader understanding of the analogs' spectrum of activity and potential for tissue-specific effects.
Synthesis of Novel Analogs: The novel this compound analogs (designated as QM-1 to QM-5 ) were synthesized from the parent compound, this compound. The synthetic route involved nucleophilic substitution at the C-4 position to introduce various functional groups, a common strategy to modulate the biological activity of the quinoline core.[5][6] Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control to benchmark the cytotoxic potency of the novel compounds.[7]
Primary Cytotoxicity Screening: The MTT Assay
The initial assessment of cytotoxicity was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Experimental Workflow for Cytotoxicity Evaluation
Caption: Workflow for the evaluation of cytotoxicity of novel quinoline analogs.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed the selected cancer cell lines into 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the novel this compound analogs and the doxorubicin control in culture medium. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.[10]
-
Incubation: Incubate the plates for 48 or 72 hours to assess the time-dependent cytotoxic effects.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[13] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of a compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10][14]
Comparative Cytotoxicity Data
The cytotoxic activities of the novel this compound analogs (QM-1 to QM-5) and the reference drug doxorubicin are summarized in the table below. The IC₅₀ values represent the mean of three independent experiments.
| Compound | MCF-7 (IC₅₀ in µM) | HCT-116 (IC₅₀ in µM) | A549 (IC₅₀ in µM) |
| QM-1 | 15.2 | 12.8 | 20.5 |
| QM-2 | 8.7 | 6.5 | 11.2 |
| QM-3 | 25.4 | 30.1 | 42.8 |
| QM-4 | 5.1 | 3.9 | 7.8 |
| QM-5 | 18.9 | 22.4 | 35.1 |
| Doxorubicin | 0.8 | 0.5 | 1.2 |
Data presented are hypothetical for illustrative purposes.
From this comparative data, analog QM-4 demonstrates the most potent cytotoxic activity across all three cell lines, with IC₅₀ values in the low micromolar range. Analogs QM-2 also shows promising activity, while QM-3 and QM-5 are considerably less potent. The reference compound, doxorubicin, exhibits sub-micromolar potency, as expected.
Delving Deeper: Mechanistic Insights into Cell Death
While the MTT assay provides a robust measure of overall cytotoxicity, it does not distinguish between different modes of cell death, such as apoptosis and necrosis.[15] To gain a deeper understanding of the mechanism of action of the most promising analogs (QM-4), further investigations into the induction of apoptosis are warranted. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their therapeutic effects.[15][16][17]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
A common method to detect and quantify apoptosis is through flow cytometry using Annexin V and propidium iodide (PI) co-staining.[18] Annexin V binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity, a hallmark of late-stage apoptosis or necrosis.
Potential Signaling Pathway for Quinoline-Induced Apoptosis
Caption: A potential intrinsic apoptosis pathway induced by quinoline analogs.
Step-by-Step Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the quinoline analog (e.g., QM-4) for 24 to 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[14]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[14]
The results from this assay would allow for the quantification of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cell populations, providing clear evidence for the induction of apoptosis by the novel analogs.
Conclusion and Future Directions
This guide has outlined a systematic approach to evaluating the cytotoxicity of novel this compound analogs. The comparative analysis of the hypothetical data identified QM-4 as a lead compound with promising cytotoxic activity against a panel of human cancer cell lines. The detailed protocols for the MTT and Annexin V/PI assays provide a robust framework for the initial screening and subsequent mechanistic investigation of novel anticancer compounds.
Future studies should focus on elucidating the precise molecular targets of the most potent analogs. Investigating their effects on cell cycle progression, DNA integrity, and key apoptotic proteins such as caspases and the Bcl-2 family will provide a more comprehensive understanding of their mechanism of action.[19] Furthermore, evaluating the in vivo efficacy and toxicity of these lead compounds in preclinical animal models will be a critical next step in their development as potential cancer therapeutics.
References
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]
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Frankfurt, O. S., & Krishan, A. (2001). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. Cell Proliferation. [Link]
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an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. [Link]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. [Link]
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Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). Molecules. [Link]
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Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. (2022). MDPI. [Link]
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(a) 4,7-Dichloroquinoline design inspired by the natural molecule,... (n.d.). ResearchGate. [Link]
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Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. [Link]
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4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure. [Link]
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Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (n.d.). MDPI. [Link]
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. [Link]
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Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). PubMed Central. [Link]
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Safety Operating Guide
Mastering Chemical Safety: A Comprehensive Guide to the Proper Disposal of 4,7-Dichloro-8-methylquinoline
For Immediate Reference: This guide provides crucial safety and disposal protocols for 4,7-dichloro-8-methylquinoline. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.
As a Senior Application Scientist, I understand that meticulous handling and disposal of specialized chemical reagents are paramount in the fast-paced environments of research and drug development. This guide provides an in-depth, procedural framework for the safe disposal of this compound, moving beyond a simple checklist to explain the rationale behind each critical step. Our goal is to empower you, our scientific colleagues, with the knowledge to manage this compound responsibly, ensuring both personal safety and regulatory compliance.
Understanding the Hazard Profile of this compound
This compound is a chlorinated heterocyclic compound. While specific toxicological data for this exact molecule is not extensively published, its structural similarity to other chlorinated quinolines necessitates a cautious approach.[1][2] Quinolines as a class can be toxic if inhaled, ingested, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory system.[2][3] Furthermore, chlorinated organic compounds are often persistent in the environment and can be harmful to aquatic life.[1][4]
The primary hazards associated with this compound and similar compounds are:
-
Skin Irritation: Classified as a skin irritant.[5]
-
Eye Irritation: May cause serious eye irritation.[6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[6][7]
-
Environmental Hazard: Halogenated compounds can pose a significant risk to the environment and should not be released into drains or waterways.[4][5]
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation | Causes skin irritation.[5][6] | GHS07: Exclamation mark[8] |
| Eye Irritation | Causes serious eye irritation.[6] | GHS07: Exclamation mark[8] |
| Respiratory Irritation | May cause respiratory irritation.[6][7] | GHS07: Exclamation mark[8] |
| Environmental Hazard | Potentially toxic to aquatic life.[1][4] | GHS09: Environmental hazard[8] |
This table summarizes the potential hazards based on data for structurally similar compounds. Always refer to the specific Safety Data Sheet (SDS) for the most accurate information.
Pre-Disposal Handling and Storage: The First Line of Defense
Proper handling and storage are critical precursors to safe disposal. These steps are designed to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE): A robust PPE protocol is non-negotiable. Before handling this compound, ensure you are equipped with:
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat or chemical-resistant apron is mandatory to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust formation or aerosolization, use a NIOSH-approved respirator with an appropriate particulate filter.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.[5]
-
Store away from incompatible materials, particularly strong oxidizing agents.[5][9]
-
The storage area should be secure and accessible only to authorized personnel.
Step-by-Step Disposal Protocol for this compound
Disposal of this compound is governed by its classification as hazardous waste.[5] Never dispose of this chemical down the drain or in regular trash.[4][5] The following protocol outlines the approved, compliant procedure.
Step 1: Waste Identification and Segregation
-
Classification: this compound waste must be classified as hazardous chemical waste. Depending on your location and the specific formulation, it may fall under EPA hazardous waste codes for chlorinated hydrocarbons or other organic wastes.[10]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[4] Incompatible chemicals can react violently, producing heat, gas, or toxic byproducts.
Step 2: Waste Accumulation and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible hazardous waste container. The container must be kept closed except when adding waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its hazards (e.g., "Toxic," "Irritant").
Step 3: Arranging for Professional Disposal
-
Licensed Disposal Company: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[4] These companies have the specialized equipment and permits to transport and destroy chemical waste safely.
-
Incineration: The preferred method for the disposal of chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride gas.[4]
-
Contact EHS: Your institution's EHS department is your primary resource. They will have established procedures and contracts with waste disposal vendors. Contact them to schedule a pickup for your properly containerized and labeled waste.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key.
In Case of a Spill:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse any dust or vapors.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid creating dust.[4][5]
-
Collect: Carefully sweep or scoop the contained material into a designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your EHS department immediately.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the procedural flow, the following diagram illustrates the decision-making and action steps for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship. The causality behind these steps is clear: stringent containment and professional disposal are the only ways to neutralize the potential harm this and similar chemicals pose to ourselves and our environment. This self-validating system of checks, from PPE to final disposal by a licensed vendor, ensures that every stage of the chemical's lifecycle is managed with the highest degree of care.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
